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  • Product: Tetradecyl dihydrogen phosphate
  • CAS: 10054-29-2

Core Science & Biosynthesis

Foundational

Tetradecyl dihydrogen phosphate chemical structure and molecular weight

An In-Depth Technical Guide to Tetradecyl Dihydrogen Phosphate: Structure, Synthesis, and Applications for Researchers Executive Summary Tetradecyl dihydrogen phosphate, also known as myristyl phosphate, is an amphiphili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Tetradecyl Dihydrogen Phosphate: Structure, Synthesis, and Applications for Researchers

Executive Summary

Tetradecyl dihydrogen phosphate, also known as myristyl phosphate, is an amphiphilic organophosphate molecule of significant interest in chemical and biomedical research. Its structure, comprising a long C14 alkyl chain and a polar phosphate headgroup, imparts valuable surfactant and dispersing properties.[] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. We will detail a robust laboratory-scale synthesis protocol, outline a multi-technique analytical workflow for structural verification and purity assessment, and explore its potential applications in drug development, particularly in formulation science as an excipient and its role in advanced delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this versatile compound.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Tetradecyl dihydrogen phosphate is characterized by its dual-nature, which dictates its behavior in various systems.

Chemical Structure and Identity

The molecule consists of a saturated fourteen-carbon (tetradecyl) chain ester-linked to a phosphoric acid moiety. This structure is fundamental to its function as a surfactant and emulsifier.

chemical_structure P P O2 O P->O2 O OH1 OH P->OH1 OH2 OH P->OH2 O1 O O1->P C_chain CH3(CH2)13— C_chain->O1

Caption: Chemical structure of Tetradecyl Dihydrogen Phosphate.

Molecular Attributes

The key quantitative data for tetradecyl dihydrogen phosphate are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₄H₃₁O₄P[]
Molecular Weight 294.37 g/mol [][2][3]
CAS Number 10054-29-2[][2]
IUPAC Name 1-Tetradecanol, 1-(dihydrogen phosphate)[2]
Synonyms Myristyl phosphate, Monotetradecyl phosphate[2]
SMILES CCCCCCCCCCCCCCOP(=O)(O)O[]
InChI Key KRIXEEBVZRZHOS-UHFFFAOYSA-N[]

Synthesis and Characterization

The preparation of high-purity tetradecyl dihydrogen phosphate is essential for reproducible research. This section details a reliable synthesis protocol adapted from established methods for long-chain alkyl phosphates and outlines the necessary analytical techniques for its validation.[4]

Synthesis Protocol: Phosphorylation of 1-Tetradecanol

This procedure utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent. The causality behind this choice lies in its high reactivity. Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The final hydrolysis step is critical for converting the dichlorophosphate intermediate into the desired dihydrogen phosphate product.

synthesis_workflow start Dissolve 1-Tetradecanol & Triethylamine in Toluene step1 Cool solution to 0°C (Ice Bath) start->step1 step2 Add POCl₃ dropwise under Nitrogen step1->step2 step3 Stir at room temp. for 12-18 hours step2->step3 step4 Filter to remove Triethylamine HCl salt step3->step4 step5 Hydrolyze filtrate with Steam/Water step4->step5 step6 Phase Separation: Isolate organic layer step5->step6 step7 Wash with Brine & Dry over Na₂SO₄ step6->step7 step8 Remove solvent (Rotary Evaporation) step7->step8 end Purified Tetradecyl Dihydrogen Phosphate step8->end

Caption: Workflow for the synthesis of Tetradecyl Dihydrogen Phosphate.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-tetradecanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel over 30-60 minutes while stirring. An inert nitrogen atmosphere is maintained to prevent side reactions with atmospheric moisture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Workup: Filter the reaction mixture to remove the precipitate. The resulting filtrate contains the dichlorophosphate intermediate.

  • Hydrolysis: Carefully treat the filtrate with steam or add water dropwise and stir vigorously for 2-4 hours to hydrolyze the intermediate to the final product.[4]

  • Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the product, typically as a waxy solid.

Analytical Self-Validating System

No single analytical technique is sufficient to confirm the identity and purity of the synthesized product. A combination of spectroscopic and spectrometric methods provides a self-validating system.

  • ³¹P Nuclear Magnetic Resonance (NMR): This is the most direct method for confirming the formation of the phosphate ester. A successful synthesis will show a characteristic signal in the phosphate region, distinct from the starting POCl₃ and any potential side products like trialkyl phosphates.[4]

  • ¹H and ¹³C NMR: These techniques are used to confirm the integrity of the tetradecyl alkyl chain and its attachment to the phosphate group. The integration of the ¹H NMR signals should correspond to the expected proton count.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is ideal for confirming the molecular weight. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 293.18.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of key functional groups. Look for characteristic stretches for P=O (around 1250-1080 cm⁻¹), P-O-C (around 1050-990 cm⁻¹), and broad O-H absorption from the phosphate hydroxyl groups.

Applications in Research and Drug Development

The unique amphiphilic structure of tetradecyl dihydrogen phosphate makes it a molecule of interest for drug development professionals, primarily in the field of pharmaceutical formulation and drug delivery. While phosphorus-containing compounds are integral to many approved drugs, often as prodrugs or biological analogues, the primary utility of a simple alkyl phosphate like this lies in its excipient properties.[5]

Role as a Formulation Excipient
  • Emulsifying Agent: Its ability to stabilize oil-in-water emulsions makes it a candidate for formulating poorly water-soluble drugs into creams, lotions, or injectable emulsions. The hydrophobic tail partitions into the oil phase while the hydrophilic phosphate head interacts with the aqueous phase, reducing interfacial tension.

  • Solubilizing Agent: It can form micelles in aqueous solutions, encapsulating hydrophobic drug molecules within the micellar core and thereby increasing their apparent solubility.

  • -Penetration Enhancer: In topical and transdermal formulations, long-chain surfactants can disrupt the highly organized lipid structure of the stratum corneum, facilitating the penetration of active pharmaceutical ingredients (APIs).

Component of Advanced Drug Delivery Systems

The principles of self-assembly driven by its amphiphilic nature are central to its use in modern drug delivery technologies.

  • Liposomes and Niosomes: Alkyl phosphates can be incorporated into the lipid bilayers of liposomes to modify surface charge and stability. A negative charge, imparted by the phosphate group, can prevent vesicle aggregation through electrostatic repulsion and can influence interaction with biological membranes.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid-state emulsifier, tetradecyl dihydrogen phosphate can be a key component in the formulation of SLNs and NLCs, which are promising carriers for improving the bioavailability of orally administered drugs.

Bioisosteric Replacement

In medicinal chemistry, the dihydrogen phosphate group can serve as a bioisostere for a carboxylic acid moiety.[6] This substitution can improve pharmacokinetic properties by increasing acidity, altering binding interactions with target proteins, and potentially enhancing cell membrane permeability compared to the more highly charged carboxylate.

Safety and Handling

Based on safety data for analogous compounds like sodium dihydrogen phosphate, tetradecyl dihydrogen phosphate is not classified as a hazardous substance under standard regulations.[7][8][9] However, good laboratory practice dictates that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.

  • Handling: Avoid inhalation of any dust or aerosols.[8] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

  • First Aid: In case of skin contact, rinse with water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and consult a physician if feeling unwell.[10]

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88463173. [Link]
  • NextSDS. 3,6,9,12-tetraoxanonacosyl dihydrogen phosphate — Chemical Substance Information. [Link]
  • Wikipedia. Dihydrogen phosphate. [Link]
  • ResearchGate. Trace and ultratrace analysis methods for the determination of phosphorus by flow-injection techniques | Request PDF. [Link]
  • Al-Jebour, S., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. [Link]
  • Kondo, S., & Takai, R. (2013). Selective detection of dihydrogen phosphate anion by fluorescence change with tetraamide-based receptors bearing isoquinolyl and quinolyl moieties. Organic Letters, 15(3), 538–541. [Link]
  • Google Patents.
  • Xu, Y., et al. (2021). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 26(11), 3126. [Link]
  • ResearchGate. (PDF) Dual functions of methacryloyloxydecyl dihydrogen phosphate monomer with de- and re- mineralizing ability. [Link]
  • Pharmaffiliates. CAS No : 10054-29-2| Chemical Name : Tetradecyl dihydrogen phosphate. [Link]

Sources

Exploratory

Comprehensive Analysis of the Critical Micelle Concentration (CMC) of Tetradecyl Dihydrogen Phosphate

Introduction to Tetradecyl Dihydrogen Phosphate (TDP) Tetradecyl dihydrogen phosphate (TDP), also known as mono-tetradecyl phosphate (Chemical Formula: C14​H31​O4​P ), is a highly versatile anionic alkyl phosphate surfac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Tetradecyl Dihydrogen Phosphate (TDP)

Tetradecyl dihydrogen phosphate (TDP), also known as mono-tetradecyl phosphate (Chemical Formula: C14​H31​O4​P ), is a highly versatile anionic alkyl phosphate surfactant. Characterized by a 14-carbon hydrophobic tail and a highly polar dihydrogen phosphate headgroup, TDP is a critical excipient in pharmaceutical formulations, cosmetic microemulsions, and the synthesis of mesoporous materials.

For drug development professionals, understanding the Critical Micelle Concentration (CMC) of TDP is not merely a regulatory checkbox; it is the fundamental thermodynamic threshold that dictates drug solubilization capacity, formulation stability, and in vivo bioavailability.

The Thermodynamic Causality of TDP Micellization

As a Senior Application Scientist, I approach micellization as a delicate balance of opposing thermodynamic forces. The formation of TDP micelles is primarily driven by the hydrophobic effect . When TDP monomers are dissolved in an aqueous matrix, the surrounding water molecules form highly ordered, clathrate-like structures around the tetradecyl chains, which significantly decreases the system's entropy. At the CMC, the hydrophobic tails aggregate to minimize their contact with water. This releases the structured water molecules into the bulk phase, causing a massive, favorable increase in entropy ( ΔS>0 ).

Conversely, this aggregation is opposed by the enthalpic penalty of electrostatic repulsion between the negatively charged phosphate headgroups. The exact CMC is the concentration where the entropic gain of burying the hydrophobic tails perfectly overcomes the electrostatic repulsion of the headgroups.

Consequently, any alteration in the solvent environment shifts this causality. For instance, introducing a buffer like HEPES increases the ionic strength of the solution. The additional ions screen the electrostatic repulsion between the phosphate groups, allowing the hydrophobic effect to drive micellization at a significantly lower surfactant concentration .

Micellization_Mechanism Monomer TDP Monomers in Aqueous Solution Hydrophobic Hydrophobic Effect (Water Entropy Increase) Monomer->Hydrophobic Drives Aggregation Repulsion Phosphate Headgroup Repulsion (Electrostatic Penalty) Monomer->Repulsion Opposes Aggregation Equilibrium Thermodynamic Balance (ΔG_micellization < 0) Hydrophobic->Equilibrium Repulsion->Equilibrium Micelle Spherical Micelle Formation (Core: Tetradecyl, Shell: Phosphate) Equilibrium->Micelle [TDP] ≥ CMC

Thermodynamic forces driving tetradecyl dihydrogen phosphate micellization.

Quantitative Data: CMC Values of TDP

The CMC of TDP is highly dependent on the solvent matrix, pH, and temperature. The following table summarizes established CMC values based on robust spectroscopic and tensiometric evaluations.

Solvent MatrixpHTemperatureCMC ValueMeasurement Technique
Ultrapure Water (Milli-Q)~5.5 (Unbuffered)25 °C~13.0 mM Fluorescence Spectroscopy
HEPES Buffer (50 mM)7.2225 °C~9.0 mM Fluorescence Spectroscopy
5 wt% NaCl Solution4.525 °C~20-30 ppmw *Surface Tensiometry

*Note: In highly saline environments (e.g., 5 wt% NaCl), the massive ionic screening effect drastically reduces the CMC, often measured in parts-per-million by weight (ppmw). This behavior is heavily leveraged when TDP is utilized as an industrial corrosion inhibitor .

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, CMC determination must rely on self-validating analytical systems. While surface tensiometry (Du Noüy ring) is common, it is highly susceptible to trace impurities. Instead, we utilize Fluorescence Spectroscopy with a Pyrene probe .

The Causality of the Method: Pyrene is a highly hydrophobic fluorophore that exhibits five distinct vibronic emission peaks. The ratio of the first peak ( I1​ at 372 nm) to the third peak ( I3​ at 384 nm) is exquisitely sensitive to the local microenvironmental polarity. Below the CMC, pyrene is exposed to polar water ( I1​/I3​≈1.8 ). Once micelles form, pyrene partitions into the hydrophobic tetradecyl core, causing a sharp drop in the ratio ( I1​/I3​≈1.1 ).

Why is this self-validating? The validity of the phase transition is inherently confirmed by the internal ratiometric shift of the probe itself. Because we plot a ratio of two peaks from the same molecule, the measurement is entirely independent of absolute probe concentration, instrument fluctuations, or optical path length errors.

Step-by-Step Workflow: Pyrene Fluorescence Spectroscopy
  • Probe Preparation: Prepare a 1.0 µM stock solution of pyrene in acetone. Aliquot 10 µL of this stock into a series of empty glass vials. Evaporate the acetone completely under a gentle stream of nitrogen gas to leave a thin, invisible film of pyrene at the bottom of each vial.

  • Surfactant Dilution: Prepare a master stock of TDP at 30 mM in the desired aqueous matrix (e.g., pure water or 50 mM HEPES). Perform serial dilutions to create a concentration gradient ranging from 0.1 mM to 30 mM.

  • Equilibration: Add 10 mL of each TDP dilution to the pyrene-coated vials. Sonicate the vials for 15 minutes, then incubate them in the dark at 25.0 ± 0.1 °C for exactly 24 hours. (Causality: This extended incubation ensures complete thermodynamic equilibration of pyrene partitioning from the glass walls into the newly formed micelles).

  • Spectroscopic Measurement: Transfer the solutions to a quartz cuvette. Excite the samples at 334 nm and record the emission spectra from 350 nm to 450 nm using a spectrofluorometer.

  • Data Extraction & Analysis: Extract the fluorescence intensities at 372 nm ( I1​ ) and 384 nm ( I3​ ). Plot the I1​/I3​ ratio against the logarithm of the TDP concentration ( log[TDP] ).

  • Mathematical Validation: Fit the plotted data using a Boltzmann sigmoidal decay curve. The CMC is mathematically defined as the concentration corresponding to the inflection point of the sigmoidal curve.

CMC_Workflow Start Prepare TDP Stock Solution (Concentration > Expected CMC) Dilution Serial Dilution (Create Concentration Gradient) Start->Dilution Probe Add to Pyrene-Coated Vials (1 µM Pyrene Film) Dilution->Probe Incubation Thermodynamic Equilibration (Incubate in Dark, 25°C, 24h) Probe->Incubation Measurement Fluorescence Spectroscopy (Excitation: 334 nm, Emission: 350-450 nm) Incubation->Measurement Analysis Plot I1/I3 Ratio vs. log[TDP] Fit Boltzmann Sigmoidal Curve Measurement->Analysis Result Identify Inflection Point (Determine Exact CMC) Analysis->Result

Self-validating pyrene fluorescence workflow for CMC determination.

Implications in Drug Formulation and Development

For formulation scientists, the CMC of TDP is the baseline metric for designing self-assembling vesicular systems. By operating at concentrations strictly above the 13 mM threshold in aqueous vehicles, formulators can effectively solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs) within the tetradecyl core.

Furthermore, because the dihydrogen phosphate headgroup provides a strong negative zeta potential, TDP micelles exhibit exceptional colloidal stability against Ostwald ripening and aggregation. This ensures a prolonged shelf-life for liquid formulations, making TDP a superior alternative to non-ionic surfactants in specific charge-stabilized nanomedicine applications .

References

  • Dominguez, A., Fernández, A., González, N., Iglesias, E., & Montenegro, L. (1997). "Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques." Journal of Chemical Education, 74(10), 1227-1231.[Link]

  • Moradighadi, N., Lewis, S., Dominguez Olivo, J. M., & Nesic, S. (2022). "Delinkage of Metal Surface Saturation Concentration and Micellization in Corrosion Inhibition." AMPP Annual Conference + Expo.[Link]

  • Holmberg, K., Jönsson, B., Kronberg, B., & Lindman, B. (2002). "Surfactants and Polymers in Aqueous Solution" (2nd Edition). John Wiley & Sons.[Link]

Foundational

Thermodynamic Profiling and Self-Assembly Dynamics of Tetradecyl Dihydrogen Phosphate

As a Senior Application Scientist, understanding the thermodynamic behavior of amphiphilic molecules is paramount for engineering advanced drug delivery systems and surface-active materials. Tetradecyl dihydrogen phospha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the thermodynamic behavior of amphiphilic molecules is paramount for engineering advanced drug delivery systems and surface-active materials. Tetradecyl dihydrogen phosphate (TDP)—also known as myristyl phosphate or mono-n-tetradecyl phosphate—is a single-chain alkyl phosphate characterized by a 14-carbon hydrophobic tail and a highly polar, ionizable dihydrogen phosphate headgroup.

This whitepaper deconstructs the thermodynamic parameters governing TDP's self-assembly, interfacial phase transitions, and practical applications, providing a rigorous foundation for researchers and drug development professionals.

Molecular Architecture and Physicochemical Baseline

The thermodynamic versatility of TDP stems from its ionizable headgroup. Unlike permanently charged surfactants (e.g., sulfates), the phosphate group undergoes stepwise deprotonation. The first acid dissociation constant ( pKa1​ ) is predicted to be approximately 1.95 ± 0.10. This pH-dependent ionization dictates the electrostatic repulsion between monomers, fundamentally altering the free energy landscape of self-assembly.

Thermodynamics of Micellization

The Critical Micelle Concentration (CMC) of TDP is highly sensitive to the ionic strength of the aqueous medium. In pure water, the CMC is approximately 13 mM[1]. However, in a physiological HEPES buffer (pH 7.22), the CMC drops significantly to 9 mM[1].

The Causality: The addition of buffer salts increases the ionic strength of the solvent, which effectively screens the electrostatic repulsion between the fully deprotonated, negatively charged phosphate headgroups. This Debye-Hückel screening lowers the thermodynamic penalty (enthalpic cost) of bringing the headgroups into close proximity, thereby reducing the free energy barrier to micellization and lowering the CMC.

Vesicle Assembly Dynamics

While double-chain lipids spontaneously form vesicles, single-chain amphiphiles like TDP require precise thermodynamic tuning. TDP spontaneously forms stable, closed bilayer vesicles when dispersed in water at a pH of ~2.0[2].

The Causality: At pH 2.0, the solution is near the pKa1​ of TDP. Consequently, approximately half of the TDP molecules are monoionic (bearing a -1 charge) and half are fully protonated (electrically neutral). This specific 1:1 stoichiometric ratio minimizes intermolecular electrostatic repulsion while maximizing intermolecular hydrogen bonding between the phosphate groups. This cohesive interaction stabilizes the planar bilayer curvature required for vesicle formation, preventing the system from collapsing into highly curved micelles[2].

Interfacial Thermodynamics: Gibbs Monolayers

At the air-water interface, TDP forms highly structured Gibbs monolayers. The thermodynamic phase diagram of these monolayers exhibits a distinct triple point at 6.5 °C, where Gas (G), Liquid Expanded (LE), and Liquid Condensed (LC) phases coexist[3].

  • Above 6.5 °C: Compression of the monolayer induces a transition from the Gas phase to a Liquid Expanded (LE) phase, and subsequently to a tightly packed Liquid Condensed (LC) phase.

  • Below 6.5 °C: A first-order phase transition occurs directly from the Gas (G) phase to the Liquid Condensed (LC) phase, completely bypassing the LE state[3].

The Causality: Below the triple point, the ambient thermal energy ( kT ) is insufficient to maintain the conformational entropy (gauche defects) of the 14-carbon aliphatic chains. Consequently, strong van der Waals attractive forces dominate the system. When surface pressure is applied, the molecules are forced directly into a highly ordered, crystalline-like LC phase because the disordered LE phase is thermodynamically unstable at this low thermal energy threshold.

SelfAssembly Monomer TDP Monomers (Aqueous Solution) Micelle Micelles (> 13 mM, pH 7.2) Monomer->Micelle Concentration > CMC (Entropy Driven) Vesicle Bilayer Vesicles (pH ~2.0, 1:1 Ionization) Monomer->Vesicle pH Adjustment to ~2.0 (H-Bond Stabilization) Monolayer Gibbs Monolayer (Air-Water Interface) Monomer->Monolayer Surface Adsorption (Interfacial Tension Reduction) PhaseLE Liquid Expanded (LE) Phase Monolayer->PhaseLE T > 6.5°C (High Conformational Entropy) PhaseLC Liquid Condensed (LC) Phase Monolayer->PhaseLC T < 6.5°C (van der Waals Dominated) PhaseLE->PhaseLC Surface Compression (π)

Caption: Thermodynamic self-assembly pathways of TDP based on concentration, pH, and temperature.

Applied Thermodynamics in Industry

Topical Drug Delivery Systems

In pharmaceutical formulation, particularly for poorly soluble APIs like Roflumilast, TDP is utilized as a functional excipient to reduce skin penetration lag time.

The Mechanism: By formulating the API near its saturation limit within a non-volatile TDP-based emulsion, the thermodynamic driving force for the drug to partition into the stratum corneum is maximized. The phosphate ester acts as a penetration enhancer, altering the lipid bilayer thermodynamics of the skin to facilitate transdermal flux[4].

Corrosion Inhibition

In the oil and gas sector, tetradecyl phosphate esters are deployed as corrosion inhibitors in CO₂-saturated environments. Electrochemical studies reveal that the maximum inhibition efficiency occurs at a surface saturation concentration that is significantly lower than the CMC[5].

The Mechanism: This delinkage proves that corrosion protection is driven by the thermodynamic adsorption of individual monomers onto the metal surface (forming a protective monomolecular film) rather than the formation of bulk micelles.

Quantitative Thermodynamic Data

Thermodynamic PropertyValueExperimental ConditionReference
Critical Micelle Concentration (CMC) 13 mMPure Water, 25 °C[1]
Critical Micelle Concentration (CMC) 9 mMHEPES Buffer (pH 7.22), 25 °C[1]
Monolayer Triple Point 6.5 °CAir-Water Interface[3]
Optimal Vesicle Formation pH ~2.0Aqueous Dispersion[2]
Acid Dissociation Constant ( pKa1​ ) 1.95 ± 0.10Aqueous Solution (Predicted)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Determination of CMC via Fluorescence Spectroscopy

Objective: Quantify the CMC of TDP using Pyrene as a hydrophobic fluorescent probe.

  • Preparation: Prepare a stock solution of Pyrene in ethanol. Aliquot the Pyrene into a series of vials and evaporate the ethanol completely under a gentle stream of nitrogen. Causality: Residual ethanol acts as a co-solvent and will artificially lower the apparent CMC by altering the dielectric constant of the water.

  • Titration: Add aqueous TDP solutions of varying concentrations (1 mM to 30 mM) to the vials. The final Pyrene concentration must be fixed at 1×10−6 M.

  • Equilibration: Sonicate for 15 minutes and incubate in the dark at 25 °C for 24 hours. Self-Validation: Measure the fluorescence emission spectrum ( I1​/I3​ ratio) at 12 hours and 24 hours. The system is validated as equilibrated only when the I1​/I3​ ratio variance is < 1% between the two time points.

  • Measurement: Excite the samples at 334 nm. Record the emission intensities of the first ( I1​ at 373 nm) and third ( I3​ at 384 nm) vibronic peaks.

  • Analysis: Plot the I1​/I3​ ratio against the logarithm of TDP concentration. The CMC is identified as the inflection point where the ratio sharply decreases, indicating Pyrene partitioning into the hydrophobic core of newly formed micelles.

Protocol B: Brewster Angle Microscopy (BAM) for Monolayer Phase Mapping

Objective: Construct a thermodynamic phase diagram of TDP at the air-water interface.

  • Subphase Preparation: Fill a thoroughly cleaned Langmuir trough with ultrapure water (18.2 MΩ·cm). Self-Validation: Close the barriers completely. If the surface pressure (π) rises above 0.2 mN/m, the trough is contaminated and must be re-cleaned. Proceed only when π remains 0.0 mN/m upon full compression.

  • Spreading: Dissolve TDP in a volatile spreading solvent (e.g., chloroform/methanol 9:1 v/v). Deposit droplets dropwise onto the subphase using a Hamilton syringe.

  • Solvent Evaporation: Wait exactly 30 minutes. Causality: This allows complete evaporation of the solvent and thermodynamic equilibration of the TDP monomers. Premature compression will trap solvent molecules in the monolayer, causing artificial LE phase expansion.

  • Compression & Observation: Compress the barriers at a constant rate of 2 mm/min. Simultaneously record the π-A (surface pressure-area) isotherm and capture BAM images.

  • Phase Identification: Correlate the kinks (first-order transitions) in the π-A isotherm with the visual emergence of distinct domains in the BAM feed (e.g., bright LC domains appearing in a dark G/LE background) to map the phase boundaries[3].

BAMWorkflow Step1 1. Trough Cleaning & Validation (Ensure π = 0.0 mN/m) Step2 2. TDP Solvent Spreading (Chloroform/Methanol) Step1->Step2 Step3 3. Thermodynamic Equilibration (30 min Evaporation) Step2->Step3 Step4 4. Isothermal Compression (2 mm/min rate) Step3->Step4 Validation: π remains stable Step5 5. In-situ BAM Imaging (Domain Visualization) Step4->Step5 Simultaneous Capture Step6 6. Phase Diagram Synthesis (Isotherm Kink Correlation) Step5->Step6

Caption: Self-validating workflow for thermodynamic phase mapping using Brewster Angle Microscopy.

References

  • Suzuki, T., & Kato, T. (2006). Higher-Order Structure Formation in Adsorbed Monolayers at Aqueous Solution Surfaces Studied by Brewster Angle Microscopy. Colloids and Surfaces A. 3

  • Walde, P., et al. Preparation and Characterization of Vesicles from Mono-n-alkyl Phosphates and Phosphonates. The Journal of Physical Chemistry B.2

  • Hao, E., et al. (2008). Phospholipid-Induced Aggregation and Anthracene Excimer Formation. National Taiwan University Repository. 1

  • Method and Formulation for Improving Roflumilast Skin Penetration Lag Time. (2023). Justia Patents. 4

  • Singer, M., et al. Methodology for Corrosion Inhibitor Characterization Applied to Phosphate Ester and Tetrahydropyrimidinium Model Compounds. ResearchGate / AMPP. 5

  • ChemDig Database. tetradecyl dihydrogen phosphate CAS#:10054-29-2. ChemDig.

Sources

Exploratory

A Senior Application Scientist's Guide to the pKa and Ionization States of Tetradecyl Dihydrogen Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Tetradecyl dihydrogen phosphate (TDP), a monoalkyl phosphoric acid ester, is a versatile anionic surfactant and emulsifier critical to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl dihydrogen phosphate (TDP), a monoalkyl phosphoric acid ester, is a versatile anionic surfactant and emulsifier critical to the formulation of advanced pharmaceutical and cosmetic products.[1][2] Its efficacy in stabilizing emulsions, mediating drug-excipient interactions, and forming structured delivery systems is fundamentally governed by its acid-base properties.[1] This guide provides an in-depth examination of the pKa values and corresponding ionization states of TDP. We will explore the theoretical underpinnings of its diprotic nature, present field-proven experimental protocols for pKa determination, and analyze the environmental factors that modulate its ionization. This document is designed to equip researchers and formulators with the expert insights required to predict, control, and harness the physicochemical behavior of TDP for optimal product performance and stability.

The Physicochemical Foundations of Tetradecyl Dihydrogen Phosphate

Tetradecyl dihydrogen phosphate (C₁₄H₃₁O₄P) consists of a long, hydrophobic 14-carbon alkyl chain (tetradecyl) attached to a hydrophilic dihydrogen phosphate headgroup.[3][] This amphipathic structure enables its function as a surfactant, reducing interfacial tension between immiscible phases like oil and water.[1] The phosphate headgroup is the functional core of its acid-base chemistry.

The Diprotic Nature of the Phosphate Headgroup

Unlike a simple monoprotic acid that donates a single proton, the phosphate group of TDP is diprotic, meaning it can donate two protons in a stepwise manner.[5][6] This behavior is analogous to the second and third dissociation steps of its parent inorganic acid, phosphoric acid (H₃PO₄).[7][8]

Each proton dissociation is characterized by a unique acid dissociation constant (Ka) or its logarithmic equivalent, pKa.

  • pKa1: Governs the equilibrium between the fully protonated, neutral species (H₂A) and the first anionic species (HA⁻).

  • pKa2: Governs the equilibrium between the first anionic species (HA⁻) and the final, dianionic species (A²⁻).

For monoalkyl phosphates like TDP, the first pKa (pKa1) is generally low, typically in the range of 2-3, reflecting a relatively strong acidic proton.[9][10] The second pKa (pKa2) is closer to physiological pH, often in the range of 7-8.[8][11] This separation of at least three pKa units allows the two dissociation steps to be treated independently, which is crucial for both predictive calculations and experimental analysis.[12][13]

pH-Dependent Ionization States and Their Dominance

The predominant ionic form of TDP in a solution is dictated by the system's pH relative to its pKa values. Understanding this relationship is paramount for any formulator, as the charge state of the molecule directly influences its solubility, interaction with other charged species, and its interfacial behavior.

The ionization equilibrium can be visualized as follows:

G cluster_0 pH < pKa1 cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 H2A R-O-PO(OH)₂ (Neutral) HA_minus [R-O-PO₂(OH)]⁻ (Monoanion) H2A->HA_minus + H⁺ pKa1 ≈ 2-3 A2_minus [R-O-PO₃]²⁻ (Dianion) HA_minus->A2_minus + H⁺ pKa2 ≈ 7-8 caption Dominant Species: Dianion

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Solution Preparation: Accurately weigh a sample of TDP to prepare a solution of approximately 1-10 mM. [14][15]Dissolve it in a known volume of deionized water containing 0.15 M KCl to maintain ionic strength. [15]2. System Inerting: Place the solution in a jacketed titration vessel on a magnetic stirrer. Purge the solution with nitrogen gas for at least 15 minutes before and during the titration to eliminate dissolved CO₂. [15]3. Calibration: Calibrate the pH meter and electrode system using at least three standard buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa values. [15]4. Initial Acidification (Optional but Recommended): To capture the first pKa accurately, add 0.1 M HCl to lower the initial pH to ~1.8-2.0. This ensures the TDP is fully protonated at the start. [15]5. Titration: Immerse the calibrated pH electrode in the solution. Begin adding the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Acquisition: Continue the titration until the pH has plateaued well above the second expected equivalence point (e.g., pH 11-12).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the midpoint of the buffer regions (half-equivalence points). [15]More accurately, calculate the first and second derivatives of the titration curve to precisely locate the equivalence points. The pKa is the pH at exactly half the volume of titrant required to reach the equivalence point.

Environmental Factors Influencing Ionization

While often cited as constants, pKa values are intrinsically dependent on the conditions of the measurement. For a formulation scientist, understanding these dependencies is critical for predicting behavior in complex, real-world systems. [16]

Factor Effect on pKa Causality / Scientific Rationale
Ionic Strength pKa values generally decrease as ionic strength increases. Increased ionic concentration in the bulk solution provides better charge shielding for the newly formed ions (HA⁻ and A²⁻). This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a lower apparent pKa. [16]
Temperature The effect is system-dependent, but for phosphate ionizations, pKa tends to decrease slightly with increasing temperature. The dissociation of an acid is an equilibrium process with an associated enthalpy of reaction (ΔH). According to Le Chatelier's principle, if the dissociation is endothermic, increasing the temperature will favor the products (dissociation), thus lowering the pKa.

| Co-solvents (e.g., ethanol, propylene glycol) | The presence of organic co-solvents generally increases the pKa. | Adding a less polar co-solvent decreases the dielectric constant of the medium. This makes it less favorable to stabilize charged species (the conjugate bases). The equilibrium shifts away from dissociation to favor the neutral acid form, resulting in a higher measured pKa. [14]|

Practical Implications in Drug Development and Formulation

The ionization state of TDP is not an academic curiosity; it is a primary driver of performance in pharmaceutical formulations.

  • Emulsion Stability: As an O/W emulsifier, the charge on the TDP headgroup is critical for creating a stabilizing electrostatic barrier around oil droplets. [1]At a pH between pKa1 and pKa2, the monoanionic species provides this charge. If the pH drops below pKa1, the molecule becomes neutral, electrostatic repulsion is lost, and the emulsion may break.

  • Drug-Excipient Interactions: If the active pharmaceutical ingredient (API) is cationic, it can form an ion-pair with anionic TDP. This interaction can influence the solubility of the API, its partitioning behavior, and the stability of the overall formulation. The strength of this interaction is pH-dependent and will be maximal when both species are fully ionized.

  • Nanoparticle Formulation: In systems like solid lipid nanoparticles (SLNs) or nanoemulsions, TDP acts as a steric and electrostatic stabilizer. The degree of ionization directly impacts the surface charge (zeta potential) of the nanoparticles, which is a key predictor of their long-term stability against aggregation.

Conclusion

Tetradecyl dihydrogen phosphate is a diprotic acid whose utility as a pharmaceutical excipient is inextricably linked to its pKa values and the resulting pH-dependent ionization. A thorough understanding of its acid-base chemistry, coupled with robust experimental determination and an appreciation for environmental influences, empowers scientists to move from empirical formulation to rational design. By controlling the ionization state of TDP, formulators can precisely modulate emulsion stability, control drug-excipient interactions, and optimize the performance of advanced drug delivery systems.

References

  • Pearson. (n.d.). Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ChemBuddy. (n.d.). Henderson-Hasselbalch equation and the pH of buffer solution. Retrieved from [Link]

  • YouTube. (2026, March 23). Derivation of the Henderson-Hasselbalch equation for diprotic (diprotonic) acids Part 1/2. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • WordPress.com. (n.d.). Diprotic acids and bases. Retrieved from [Link]

  • Wikipedia. (2023). Alkyl phosphate. Retrieved from [Link]

  • Google Patents. (n.d.). US6448297B1 - Alkyl phosphate and aqueous emulsions thereof.
  • SciSpace. (2008). Alkyl-phosphates as New Substances for Disinfection and Decontamination "Bio-Chem". Retrieved from [Link]

  • Mettler Toledo. (n.d.). Surfactant Content by Two Different Potentiometric Titration Methods. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Phosphoric Acid. Retrieved from [Link]

  • PubMed. (2004). Estimation of uncertainty in pKa values determined by potentiometric titration. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental Approaches for Measuring pKa's in RNA and DNA. Retrieved from [Link]

  • Grokipedia. (n.d.). Dihydrogen phosphate. Retrieved from [Link]

  • YouTube. (2022, May 18). Factors affecting pKa. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved from [https://www.elixirpublishers.com/articles/1458992115_92 (2016) 38891-38893.pdf]([Link] (2016) 38891-38893.pdf)

  • Wikipedia. (2024). Phosphoric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.8: Polyprotic Acids. Retrieved from [Link]

  • The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • PubChemLite. (n.d.). Tetradecyl dihydrogen phosphate (C14H31O4P). Retrieved from [Link]

  • ResearchGate. (2020, March 24). What's the pKa of the phosphate group in DNA and RNA molecules?. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the p K a values of organophosphorus compounds?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 10054-29-2| Chemical Name : Tetradecyl dihydrogen phosphate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Mechanism of Action of Tetradecyl Dihydrogen Phosphate in Lipid Bilayers

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Tetradecyl dihydrogen phosphate (TDP), a single-chain anionic surfactant, plays a significant role in various formulations, from...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetradecyl dihydrogen phosphate (TDP), a single-chain anionic surfactant, plays a significant role in various formulations, from cosmetics to pharmaceuticals, primarily due to its ability to interact with and modify the properties of lipid assemblies. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction of TDP with lipid bilayers, the fundamental structures of cell membranes. By dissecting the process from initial adsorption to membrane perturbation and potential solubilization, this document offers a comprehensive resource for professionals seeking to understand and leverage these interactions for applications such as drug delivery and formulation science. We will explore the physicochemical properties of TDP, the biophysical characteristics of lipid bilayers, and the multi-stage process of their interaction. This guide is grounded in established experimental methodologies, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and ³¹P Nuclear Magnetic Resonance (³¹P NMR), providing both theoretical understanding and practical, field-proven insights into the causality behind experimental choices.

Introduction: A Molecular Profile of Tetradecyl Dihydrogen Phosphate (TDP)

Tetradecyl dihydrogen phosphate, also known as myristyl phosphate, is an organophosphate compound featuring a 14-carbon alkyl chain.[][2] This structure imparts an amphiphilic nature to the molecule, with a hydrophobic tail and a hydrophilic anionic phosphate headgroup. This dual character is the primary driver of its surface-active properties and its ability to interact with lipid membranes.[]

Physicochemical Properties

Understanding the physicochemical properties of TDP is crucial for predicting its behavior in aqueous solutions and its interaction with lipid bilayers.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₄H₃₁O₄P[3]Defines the basic composition and structure.
Molecular Weight 294.37 g/mol []Influences diffusion and partitioning behavior.
Structure A linear 14-carbon chain attached to a phosphate group.[]The long alkyl chain provides strong hydrophobicity, while the phosphate headgroup is ionizable and hydrophilic.
Critical Micelle Concentration (CMC) Varies with conditions (e.g., pH, ionic strength), but for similar single-chain anionic surfactants, it is typically in the millimolar range.[4][5]The concentration above which TDP monomers self-assemble into micelles in an aqueous solution.[4] This is a key parameter for understanding its concentration-dependent effects.
pKa The phosphate headgroup has two pKa values, typically around 2-3 and 6-7.Determines the charge state of the headgroup at a given pH, which is critical for electrostatic interactions with the lipid bilayer surface.
Comparison with Endogenous Phospholipids

Unlike the double-chain zwitterionic or anionic phospholipids that form the stable bilayer structure of cell membranes, TDP is a single-chain anionic surfactant. This structural difference is fundamental to its mechanism of action. While endogenous phospholipids pack into a stable, lamellar sheet, the cone-like shape of single-chain surfactants like TDP introduces packing stress when inserted into a bilayer, leading to disruption.

The Lipid Bilayer: A Dynamic and Organized Barrier

The lipid bilayer is not a static structure but a fluid and dynamic assembly of lipids and proteins. For in-vitro studies, model membranes composed of well-defined synthetic lipids are often used to ensure reproducibility.

  • Common Model Lipids: Dipalmitoylphosphatidylcholine (DPPC) and Palmitoyl-oleoyl-phosphatidylcholine (POPC) are frequently used. DPPC, with its two saturated 16-carbon chains, has a well-characterized gel-to-liquid crystalline phase transition (Tm) at approximately 41°C, making it an excellent model for studying membrane perturbations using techniques like DSC.[6] POPC, with one saturated and one unsaturated chain, is in the fluid phase at physiological temperatures and mimics the fluidity of natural cell membranes.

  • Key Biophysical Properties:

    • Phase Behavior: Lipids in a bilayer can exist in a tightly packed, ordered gel phase (Lβ) or a more disordered, fluid liquid-crystalline phase (Lα). The transition between these phases is a key indicator of membrane stability.[7]

    • Fluidity: The lateral movement of lipid molecules within the bilayer is crucial for many cellular functions.

    • Electrostatics: The surface of a zwitterionic lipid bilayer (like one made of PC lipids) has a complex electrostatic profile due to the orientation of the phosphate and choline groups, which can influence the initial binding of charged molecules like TDP.[8]

The Mechanistic Pathway of TDP-Lipid Bilayer Interaction

The interaction of TDP with a lipid bilayer is a multi-step process driven by a combination of electrostatic and hydrophobic forces.

Caption: Logical flow of TDP's interaction with a lipid bilayer.

Initial Adsorption and Interfacial Binding

Initially, TDP monomers in the aqueous phase adsorb to the bilayer surface. This process is mediated by electrostatic interactions.[9] For a typical zwitterionic phosphatidylcholine (PC) bilayer, the anionic phosphate headgroup of TDP can interact favorably with the positively charged choline moiety of the PC lipids.[10]

Intercalation into the Hydrophobic Core

Following surface binding, the hydrophobic tetradecyl tail of TDP inserts itself into the nonpolar, acyl chain region of the bilayer. This partitioning is thermodynamically driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar alkyl chain and water. Molecular dynamics simulations of similar anionic surfactants, like sodium dodecyl sulfate (SDS), have shown that the surfactant's hydrocarbon chain aligns parallel to the lipid tails within the bilayer core.[11]

Perturbation of Bilayer Structure and Dynamics

The intercalation of TDP molecules disrupts the cooperative and ordered packing of the native phospholipids. This perturbation manifests in several ways:

  • Increased Acyl Chain Disorder: The presence of the single-chain TDP molecule creates packing defects, leading to an increase in the number of gauche conformers in the lipid acyl chains. This effectively increases the fluidity or "disorder" of the membrane's hydrophobic core.

  • Alteration of Headgroup Packing: The insertion of the TDP headgroup among the phospholipid headgroups can increase the average distance between them, altering surface hydration and the local electrostatic environment.

  • Membrane Solubilization (at high concentrations): As the concentration of TDP in the bilayer increases, the accumulated packing stress can lead to the complete breakdown of the lamellar structure. This process, known as solubilization, results in the formation of mixed micelles composed of both lipid and TDP molecules. This occurs at concentrations well above the surfactant's CMC.

Experimental Methodologies for Elucidating the TDP-Bilayer Interaction

A multi-technique approach is essential to build a comprehensive picture of TDP's mechanism of action. The results from these different methods should be self-validating, providing a consistent and logical narrative.

G cluster_0 Experimental Workflow cluster_1 Information Gained DSC Differential Scanning Calorimetry (DSC) FTIR FTIR Spectroscopy DSC->FTIR Correlates Phase Thermotropic Phase Behavior (Tm, ΔH) DSC->Phase NMR 31P NMR Spectroscopy FTIR->NMR Complements Acyl Acyl Chain Order (CH₂ Vibrations) FTIR->Acyl MD Molecular Dynamics (MD) Simulations NMR->MD Validates Headgroup Headgroup Dynamics & Phase State NMR->Headgroup Atomistic Atomistic-Level Interactions & Dynamics MD->Atomistic

Caption: Complementary experimental workflow for studying TDP-bilayer interactions.

Differential Scanning Calorimetry (DSC): Assessing Phase Behavior

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[12] It measures the heat absorbed or released by a sample as its temperature is changed, allowing for the precise determination of the temperature (Tm) and enthalpy (ΔH) of phase transitions.[7][13]

  • Causality Behind Experimental Choice: By adding increasing concentrations of TDP to a lipid vesicle suspension (e.g., DPPC), one can monitor changes in the main phase transition. A depression and broadening of the transition peak is a clear indication that TDP has partitioned into the bilayer and disrupted the cooperative packing of the lipid molecules.[6] A decrease in Tm signifies membrane fluidization, while a decrease in ΔH indicates a reduction in the cooperativity of the transition.

Protocol: Analysis of Lipid Phase Transitions in the Presence of TDP using DSC

  • Preparation of Vesicles: Prepare multilamellar vesicles (MLVs) of a model lipid (e.g., DPPC) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). This is typically done by drying the lipid from an organic solvent to form a thin film, followed by hydration with the buffer and vortexing at a temperature above the lipid's Tm.[7]

  • Incubation with TDP: Add varying molar ratios of TDP (from a stock solution) to the vesicle suspension. Incubate the mixtures for a set period at a temperature above Tm to ensure equilibration and partitioning of TDP into the bilayers.

  • Sample Loading: Accurately load a known amount of the lipid-TDP suspension into a DSC sample pan. Load an identical volume of buffer into the reference pan.

  • DSC Scans: Perform several heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the lipid's phase transition.[6] The first scan is often discarded to ensure thermal history consistency, and subsequent scans are analyzed.[7]

  • Data Analysis: Integrate the endothermic peak of the heating scan to determine the transition temperature (Tm, the peak maximum) and the transition enthalpy (ΔH, the area under the peak). Plot Tm and ΔH as a function of TDP concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Acyl Chain Order

FTIR spectroscopy is highly sensitive to the conformational state of the lipid acyl chains.[14] The vibrational frequencies of the methylene (CH₂) groups in the acyl chains are particularly informative.

  • Causality Behind Experimental Choice: The symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching modes of the methylene groups are sensitive to the trans/gauche conformational ratio. An increase in frequency of these bands corresponds to an increase in the number of gauche conformers, which directly reflects an increase in membrane disorder or fluidity.[15] This provides molecular-level evidence that should correlate directly with the thermodynamic data obtained from DSC.

Protocol: Using FTIR to Monitor Acyl Chain Conformation

  • Sample Preparation: Prepare lipid-TDP vesicles as described for the DSC protocol.

  • Sample Deposition: Deposit a small amount of the vesicle suspension onto an attenuated total reflectance (ATR) crystal (e.g., ZnSe or Ge). Allow the water to evaporate slowly to form a hydrated, oriented multilayer film.

  • Spectral Acquisition: Place the ATR crystal in a temperature-controlled sample holder within the FTIR spectrometer. Acquire spectra at various temperatures, especially around the Tm of the lipid.[15]

  • Data Analysis: Analyze the peak position of the CH₂ symmetric stretching mode (typically around 2850 cm⁻¹) and the asymmetric stretching mode (around 2920 cm⁻¹). A shift to higher wavenumbers indicates an increase in acyl chain disorder.[16] Plot the peak position versus temperature for different TDP concentrations.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: Monitoring Headgroup Environment and Bilayer Integrity

³¹P NMR is uniquely suited to studying the phosphate-containing headgroups of both the endogenous phospholipids and TDP. The lineshape of the ³¹P NMR spectrum is highly dependent on the phase of the lipid assembly.[17]

  • Causality Behind Experimental Choice: In a large, relatively slow-tumbling lamellar bilayer, the anisotropic motion of the phosphate group results in a characteristic broad, asymmetric powder pattern with a high-field shoulder and a low-field tail.[18][19] In contrast, small, rapidly tumbling structures like micelles produce a sharp, symmetric isotropic peak.[20] Therefore, ³¹P NMR can unequivocally distinguish between TDP's effect on the bilayer (perturbation of the lamellar signal) and its ability to induce micellization (appearance of an isotropic signal) at higher concentrations.

Implications for Drug Development and Delivery

The ability of TDP to perturb lipid bilayers has significant implications, particularly in transdermal drug delivery and the formulation of lipid-based drug carriers.

  • Permeation Enhancement: By fluidizing the highly ordered lipid lamellae of the stratum corneum (the outermost layer of the skin), TDP can act as a chemical penetration enhancer.[21] This disruption of the skin's primary barrier facilitates the passage of drug molecules.[22][23] The thermodynamic activity of a drug in its vehicle is a key driver for skin permeation; by interacting with the formulation components, TDP can modulate this activity.[24][25]

  • Liposomal Formulations: In the context of liposomal drug delivery, the inclusion of single-chain surfactants like TDP can be used to modulate the stability and release characteristics of the vesicles. However, care must be taken, as high concentrations can lead to the complete disruption of the liposomal structure.

Conclusion and Future Directions

The mechanism of action of tetradecyl dihydrogen phosphate in lipid bilayers is a multi-faceted process driven by its amphiphilic nature. It begins with electrostatic adsorption, followed by hydrophobic-driven intercalation, which ultimately leads to a disruption of the bilayer's structural integrity. This manifests as increased membrane fluidity, altered headgroup packing, and, at sufficient concentrations, complete solubilization into mixed micelles. A synergistic approach using techniques like DSC, FTIR, and ³¹P NMR provides a robust framework for characterizing these interactions. For drug development professionals, understanding this mechanism is key to rationally designing formulations that leverage TDP as a permeation enhancer or as a modulator of lipid-based delivery systems. Future research, particularly employing advanced molecular dynamics simulations, will continue to refine our atomistic-level understanding of how TDP and similar surfactants can be used to precisely control the biophysical properties of lipid membranes.[11][26][27]

References

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  • Li, P., et al. (2013). Molecular dynamics simulations of the effects of sodium dodecyl sulfate on lipid bilayer. The Journal of Chemical Physics, 139(4), 044901.
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  • Li, Y., et al. (2022). Influence of lipid bilayer head group polarity on micelle behavior and surfactant transfer: a molecular dynamics simulation study. Physical Chemistry Chemical Physics, 24(32), 19335-19346.
  • Paul, B. K., & Moulik, S. P. (2011). Interaction Between Zwitterionic and Anionic Surfactants: Spontaneous Formation of Zwitanionic Vesicles. Langmuir, 27(9), 5235-5246.
  • Tovar-Carbajal, A., et al. (2013). Morphological and Nanomechanical Behavior of Supported Lipid Bilayers on Addition of Cationic Surfactants. Langmuir, 29(27), 8564-8573.
  • Dufourc, E. J., et al. (2008). ³¹P-NMR Methods for Investigating Phospholipid-Based Molecular Structure and Dynamics.
  • Chen, Y. L., et al. (2018). The chain order of binary unsaturated lipid bilayers modulated by aromatic-residue-containing peptides: an ATR-FTIR spectroscopy study. Physical Chemistry Chemical Physics, 20(2), 1085-1093.
  • Nizza, A., et al. (2010). ³¹P NMR studies of phospholipids. Current Topics in Medicinal Chemistry, 10(12), 1150-1160.
  • Pohle, W., et al. (2003). Chain Order in Lipid Bilayers: FTIR and Solid State NMR Studies on Bilayer Membranes from 1,2-Dimyristoyl-sn-glycero-3-phosphoglucose. The Journal of Physical Chemistry B, 107(36), 9857-9866.
  • Palivec, V., & Tůma, R. (2019). Biomedical FTIR Spectroscopy of Lipids. IntechOpen.
  • Petibois, C., et al. (2016). FTIR spectroscopy characterization of fatty-acyl-chain conjugates. Analytical and Bioanalytical Chemistry, 408(3), 859-868.
  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205-264.
  • Ruiz-Pena, M., et al. (2020). Adsorption of Mixtures of a Pegylated Lipid with Anionic and Zwitterionic Surfactants at Solid/Liquid Interfaces. Polymers, 12(11), 2533.
  • Mabrey, S., & Sturtevant, J. M. (1978). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment.
  • Lewis, R. N., et al. (2025). Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy. Faraday Discussions, 259, 282-299.
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Exploratory

An In-depth Technical Guide to the Solubility Profile of Tetradecyl Dihydrogen Phosphate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Application Tetradecyl dihydrogen phosphate, a mono-alkyl phosphate ester, stands as a molecule of significant interest across various scientific domains, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Critical Role of Solubility in Application

Tetradecyl dihydrogen phosphate, a mono-alkyl phosphate ester, stands as a molecule of significant interest across various scientific domains, including drug delivery, formulation science, and materials research. Its amphiphilic nature, characterized by a polar phosphate head group and a long, non-polar fourteen-carbon alkyl chain, imparts unique surfactant properties. The efficacy of tetradecyl dihydrogen phosphate in any given application is fundamentally tethered to its behavior in solution, with solubility being a primary determinant of its utility. This guide provides a comprehensive exploration of the solubility of tetradecyl dihydrogen phosphate in organic solvents, moving beyond a simple tabulation of data to elucidate the underlying physicochemical principles that govern its dissolution. For researchers, scientists, and drug development professionals, a thorough grasp of this solubility profile is not merely academic; it is a cornerstone of rational formulation design, reaction engineering, and the predictable performance of advanced materials.

Physicochemical Characteristics of Tetradecyl Dihydrogen Phosphate

A foundational understanding of the molecular properties of tetradecyl dihydrogen phosphate is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name Tetradecyl dihydrogen phosphate[][2]
Synonyms Myristyl phosphate, 1-Tetradecanol dihydrogen phosphate[3]
CAS Number 10054-29-2[][2]
Molecular Formula C14H31O4P[][4]
Molecular Weight 294.37 g/mol []
Appearance White, waxy solid
Predicted XlogP 5.1[4]

The Amphiphilic Nature and Its Influence on Solubility: A Theoretical Framework

The solubility of tetradecyl dihydrogen phosphate is governed by the interplay of its hydrophilic phosphate head and its hydrophobic tetradecyl tail. The principle of "like dissolves like" is paramount in predicting its behavior in various organic solvents.

  • The Hydrophilic Moiety: The dihydrogen phosphate group (-OPO(OH)₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar solvents.

  • The Hydrophobic Moiety: The 14-carbon alkyl chain (CH₃(CH₂)₁₃-) is non-polar and interacts primarily through van der Waals forces. This long chain favors dissolution in non-polar or weakly polar solvents.

The overall solubility in a given solvent is a reflection of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solubility Profile of Tetradecyl Dihydrogen Phosphate in Common Organic Solvents

While extensive quantitative solubility data for tetradecyl dihydrogen phosphate is not widely published, a qualitative and estimated solubility profile can be constructed based on its amphiphilic structure and data from analogous long-chain alkyl phosphates.

Solvent ClassRepresentative SolventsQualitative SolubilityRationale for Solubility Behavior
Polar Protic Solvents Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleThe hydroxyl groups of these solvents can form hydrogen bonds with the phosphate head group. However, the long alkyl tail limits extensive solubility. Shorter-chain alcohols are generally better solvents than longer-chain ones.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese solvents possess large dipole moments and can effectively solvate the polar phosphate head. Their organic nature also allows for favorable interactions with the alkyl chain. Their use in the synthesis of alkyl phosphates suggests good solubility of the final product.[5]
Non-Polar Aprotic Solvents Toluene, Hexane, HeptaneSparingly SolubleThe primary interaction is between the tetradecyl chain and the non-polar solvent via van der Waals forces. The highly polar phosphate head group is poorly solvated, limiting overall solubility.
Chlorinated Solvents Chloroform, DichloromethaneSoluble to Sparingly SolubleThese solvents have a moderate polarity. Chloroform, in particular, can act as a hydrogen bond donor, interacting favorably with the phosphate group, while also solvating the alkyl chain.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to SolubleThe ether oxygen can act as a hydrogen bond acceptor for the phosphate group's hydroxyls. The overall organic character of these solvents accommodates the alkyl tail. Myristyl alcohol, the precursor, is soluble in diethyl ether.
Ketones AcetoneSparingly SolubleAcetone's carbonyl group can act as a hydrogen bond acceptor. Its polarity is intermediate, allowing for some interaction with both ends of the tetradecyl dihydrogen phosphate molecule.

Key Factors Influencing Solubility

The dissolution of tetradecyl dihydrogen phosphate is not solely dependent on the choice of solvent. Several other factors can significantly impact its solubility:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and disrupt solvent-solvent interactions. However, the exact temperature dependence for tetradecyl dihydrogen phosphate in various organic solvents requires empirical determination.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter the solubility. Water can hydrate the polar phosphate head, potentially increasing solubility in some polar solvents or causing precipitation in non-polar solvents.

  • pH (in protic solvents): In protic solvents that can support ionization, the pH can influence the protonation state of the dihydrogen phosphate group, which has two pKa values. Deprotonation to form the mono- or di-anion will significantly alter its polarity and, consequently, its solubility.

  • Polymorphism: The crystalline form of the solid tetradecyl dihydrogen phosphate can affect its solubility. Different polymorphs will have different lattice energies, with the more stable forms generally exhibiting lower solubility.

Experimental Protocol for the Determination of Solubility

The following section details a robust, self-validating protocol for the experimental determination of the solubility of tetradecyl dihydrogen phosphate in an organic solvent using the static equilibrium (shake-flask) method, followed by gravimetric analysis. This method is a gold standard for generating reliable solubility data.

Materials and Reagents
  • Tetradecyl dihydrogen phosphate (high purity)

  • Organic solvent of interest (analytical grade or higher)

  • Analytical balance (± 0.1 mg precision)

  • Thermostatically controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass syringes

  • Pre-weighed glass beakers or evaporation dishes

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation of the Solvent-Solute Mixture:

    • Add an excess amount of tetradecyl dihydrogen phosphate to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the organic solvent into the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any suspended solid particles.

    • Attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a pre-weighed glass beaker or evaporation dish. Record the exact volume of the aliquot.

  • Solvent Evaporation and Gravimetric Analysis:

    • Place the beaker containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a desiccator.

    • Once the solvent has completely evaporated, allow the beaker to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the beaker containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved tetradecyl dihydrogen phosphate by subtracting the initial weight of the empty beaker from the final weight.

    • Express the solubility in the desired units, for example:

      • g/L = (mass of solute in g) / (volume of aliquot in L)

      • mg/mL = (mass of solute in mg) / (volume of aliquot in mL)

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following steps should be incorporated:

  • Multiple Time Points: Analyze samples at different equilibration times (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the calculated solubility does not change significantly between later time points).

  • Triplicate Measurements: Perform the entire experiment in triplicate for each solvent and temperature to assess the precision of the method and report the average solubility with the standard deviation.

  • Purity Analysis: Confirm the purity of the tetradecyl dihydrogen phosphate before and after the experiment to ensure no degradation has occurred.

Visualizing Key Concepts and Workflows

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to a known volume of solvent B 2. Equilibration Agitate at constant temperature (24-48h) A->B C 3. Phase Separation Allow excess solid to settle B->C D 4. Sampling & Filtration Draw supernatant and filter through a 0.22 µm filter C->D E 5. Solvent Evaporation Evaporate solvent from a known volume of filtrate D->E F 6. Gravimetric Analysis Weigh the dried solute E->F G 7. Calculation Determine solubility (e.g., in g/L) F->G

Caption: A stepwise representation of the shake-flask method for determining solubility.

Influence of Solvent Polarity on Amphiphile Solubility

G Influence of Solvent Polarity on Amphiphile Solubility cluster_0 Solvent Type cluster_1 Molecular Interactions with Tetradecyl Dihydrogen Phosphate cluster_2 Resulting Solubility Non-Polar Non-Polar A Strong interaction with alkyl tail Weak interaction with phosphate head Non-Polar->A Polar Aprotic Polar Aprotic B Good interaction with both alkyl tail and phosphate head Polar Aprotic->B Polar Protic Polar Protic C Strong H-bonding with phosphate head Weaker interaction with alkyl tail Polar Protic->C S1 Sparingly Soluble A->S1 S2 Soluble B->S2 S3 Sparingly Soluble to Soluble C->S3

Caption: Relationship between solvent polarity and solubility of an amphiphilic molecule.

Conclusion: A Practical Framework for Application

This technical guide has provided a detailed overview of the solubility profile of tetradecyl dihydrogen phosphate in organic solvents. While a comprehensive database of quantitative solubility values remains an area for future research, the principles outlined herein offer a robust framework for scientists and researchers. By understanding the amphiphilic nature of the molecule and the influence of solvent properties, one can make informed decisions in the selection of appropriate solvent systems. Furthermore, the detailed experimental protocol provides a clear pathway for determining precise solubility values tailored to specific laboratory conditions and application needs. This knowledge is indispensable for harnessing the full potential of tetradecyl dihydrogen phosphate in the development of next-generation pharmaceuticals, cosmetics, and advanced materials.

References

  • Australian Government Department of Health. FULL PUBLIC REPORT C20-22 Alkyl Phosphate. [Link]

  • Request PDF. Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. [Link]

  • U.S. Pharmacopeial Convention. Second Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5841. [Link]

  • PubChem. Tetradecyl dihydrogen phosphate. [Link]

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  • LCGC North America. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]

  • Joshi Chem. Buy Myristyl Alcohol at Best Price. [Link]

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  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

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  • Pharmaffiliates. CAS No : 10054-29-2| Chemical Name : Tetradecyl dihydrogen phosphate. [Link]

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  • Dalton Transactions. Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. [Link]

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  • ResearchGate. Solubility Determination of Ammonium Dihydrogen Phosphate in Four Binary Solvents at Different Temperatures of 283.15–323.15 K, as well as Correlation, Solvent Effects, and the Inorganic Salt-Induced Liquid–Liquid Phase Separation Phenomenon. [Link]

  • Loba Chemie. MYRISTYL ALCOHOL FOR SYNTHESIS MSDS. [Link]

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  • MDPI. Spectroscopic and Structural Properties of β-Tricalcium Phosphates Ca9RE(PO4)7 (RE = Nd, Gd, Dy). [Link]

  • Dalton Transactions. 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour. [Link]

  • Journal of the University of Chemical Technology and Metallurgy. A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. [Link]

  • PubMed. Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. [Link]

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Sources

Foundational

Spectroscopic characterization of tetradecyl dihydrogen phosphate

An In-Depth Technical Guide: Spectroscopic Characterization of Tetradecyl Dihydrogen Phosphate Foreword: A Multifaceted Approach to Molecular Identity Tetradecyl dihydrogen phosphate (TDHP), a mono-alkyl phosphate ester...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Spectroscopic Characterization of Tetradecyl Dihydrogen Phosphate

Foreword: A Multifaceted Approach to Molecular Identity

Tetradecyl dihydrogen phosphate (TDHP), a mono-alkyl phosphate ester with the molecular formula C₁₄H₃₁O₄P, holds significant utility as a surfactant and dispersing agent in diverse fields ranging from cosmetics to coatings.[] Its amphiphilic nature also positions it as a molecule of interest for advanced applications, including the formation of nanocarriers for drug delivery.[2] For professionals in research and development, establishing the identity, purity, and structural integrity of TDHP is not merely a procedural step but the foundation upon which reliable and reproducible science is built.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to probe the local chemical environment of specific nuclei. For a complete structural assignment of TDHP, a suite of NMR experiments—³¹P, ¹H, and ¹³C—is indispensable. The causality is clear: ³¹P NMR directly confirms the nature of the phosphate headgroup, ¹H NMR maps the proton environment of the alkyl tail, and ¹³C NMR defines the carbon skeleton.

³¹P NMR: Interrogating the Phosphate Core

Expertise & Causality: The phosphorus-31 nucleus is an ideal probe. With 100% natural abundance and a high gyromagnetic ratio, it provides excellent NMR sensitivity, allowing for direct and unambiguous observation of the phosphate group.[3] The ³¹P chemical shift is exquisitely sensitive to the bonding and electronic environment of the phosphorus atom, making it a powerful tool for identifying the phosphate ester type.

Expected Data & Interpretation: For TDHP, a proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp resonance. This singlet indicates the presence of a single phosphorus environment. The chemical shift, typically referenced to external 85% H₃PO₄, should appear in the region characteristic of mono-alkyl dihydrogen phosphates.[4] Its precise position can be influenced by factors such as solvent, pH, and concentration, which alter the protonation state and hydrogen-bonding interactions of the phosphate headgroup.[5][6][7]

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of TDHP in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment) in a 5 mm NMR tube. The choice of solvent is critical; for TDHP, a solvent system that can accommodate both the polar head and nonpolar tail is ideal.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the probe to the ³¹P frequency.

    • Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

  • Acquisition Parameters:

    • Experiment: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Relaxation Delay (d1): Set to 5 times the estimated T₁ of the phosphorus nucleus (a value of 2-5 seconds is a conservative starting point) to ensure full relaxation and accurate quantification if needed.

    • Number of Scans (ns): Typically 64-128 scans are sufficient due to the high sensitivity of ³¹P.

  • Processing: Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

¹H NMR: Mapping the Alkyl Chain

Expertise & Causality: ¹H NMR provides the most detailed map of the hydrocarbon portion of the molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, we can confirm the length and structure of the tetradecyl chain and its connection to the phosphate group.

Expected Data & Interpretation:

  • P-OH Protons: A broad singlet, typically in the downfield region (δ > 10 ppm), corresponding to the two acidic protons of the dihydrogen phosphate group.[8] The signal's broadness is due to chemical exchange and its position is highly dependent on concentration and solvent.

  • α-Methylene Protons (-CH₂-O-P): A multiplet (quartet or triplet of triplets) around δ 3.8-4.2 ppm. This downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom. The signal will be split by both the adjacent methylene protons and the phosphorus nucleus (³JHP coupling).

  • Alkyl Chain Protons (-CH₂-)n: A large, complex multiplet in the δ 1.2-1.6 ppm region, representing the bulk of the methylene groups in the chain.

  • Terminal Methyl Protons (-CH₃): A triplet around δ 0.8-0.9 ppm, characteristic of a terminal methyl group in a long alkyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of TDHP in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Tune the probe to the ¹H frequency.

    • Shim the magnetic field to achieve high resolution.

    • Reference the spectrum to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[9]

  • Acquisition Parameters:

    • Experiment: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans.

  • Processing: Apply a mild window function (e.g., line broadening of 0.3 Hz), Fourier transform, phase, and baseline correct the spectrum. Integrate all signals to verify the proton ratios.

¹³C NMR: Defining the Carbon Skeleton

Expertise & Causality: While ¹³C NMR is less sensitive than ¹H NMR, it provides a distinct signal for each chemically non-equivalent carbon atom, offering unambiguous confirmation of the 14-carbon chain.[10] It is particularly useful for identifying the carbon directly attached to the phosphate group.

Expected Data & Interpretation:

  • C-O-P Carbon: The carbon atom bonded to the phosphate oxygen will be the most downfield of the sp³ carbons (typically δ 65-70 ppm) due to the oxygen's deshielding effect.[11] This signal will also exhibit coupling to the phosphorus nucleus (²JCP).

  • Alkyl Chain Carbons: A series of signals in the typical aliphatic region (δ 14-40 ppm). The terminal methyl carbon will be the most upfield signal (around δ 14 ppm).

  • Self-Validation: The observation of 14 distinct signals (or fewer if there is signal overlap) in the aliphatic region confirms the presence and integrity of the tetradecyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg) in a suitable deuterated solvent.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a broadband proton decoupler to simplify the spectrum to singlets.

  • Acquisition Parameters:

    • Experiment: Standard single-pulse experiment with proton decoupling (e.g., zgpg).

    • Spectral Width: Typically 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): Requires a significantly higher number of scans than ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Standard processing with Fourier transformation, phasing, and baseline correction.

| Table 1: Summary of Expected NMR Chemical Shifts for TDHP | | :--- | :--- | :--- | | Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | | ³¹P | R-O-P(O)(OH)₂ | ~0 to +5 (relative to 85% H₃PO₄) | | ¹H | P-OH | >10 (broad) | | | -CH₂ -O-P | 3.8 - 4.2 | | | -(CH₂ )₁₂- | 1.2 - 1.6 | | | -CH₃ | 0.8 - 0.9 | | ¹³C | -C H₂-O-P | 65 - 70 | | | -(C H₂)₁₂- | 20 - 40 | | | -C H₃ | ~14 |

Vibrational Spectroscopy: Identifying Key Functional Groups

Vibrational spectroscopy, comprising FTIR and Raman techniques, serves as a rapid and powerful method for confirming the presence of key functional groups. These two techniques are complementary; FTIR measures the absorption of IR light, while Raman measures inelastic scattering.[12] For TDHP, they provide definitive evidence of the phosphate headgroup and the alkyl tail.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is exceptionally sensitive to polar bonds, making it ideal for detecting the P=O, P-O, and O-H bonds of the phosphate moiety. The presence and positions of these bands provide a characteristic fingerprint of the molecule.

Expected Data & Interpretation: The FTIR spectrum of TDHP is dominated by features from both the phosphate group and the long alkyl chain.

  • O-H Stretch: A very broad and strong absorption band in the 3000-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups in the P(O)(OH)₂ moiety.

  • C-H Stretches: Sharp, strong bands just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the tetradecyl chain.

  • P=O Stretch (Phosphoryl band): A very strong and distinct absorption band typically found between 1250 cm⁻¹ and 1150 cm⁻¹. This is one of the most characteristic bands for organophosphorus compounds.[8]

  • P-O-C Stretch: Strong absorptions in the 1050-950 cm⁻¹ region are characteristic of the P-O-C ester linkage.[13]

  • C-H Bends: Absorptions around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking) are indicative of the long methylene chain.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid TDHP sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high-quality spectrum.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

| Table 2: Key Vibrational Frequencies for TDHP | | :--- | :--- | :--- | | Technique | Vibrational Mode | Expected Wavenumber/Shift (cm⁻¹) | | FTIR | O-H stretch (H-bonded) | 3000 - 2500 (Broad, Strong) | | | C-H stretch (alkyl) | 2920, 2850 (Sharp, Strong) | | | P=O stretch | 1250 - 1150 (Strong) | | | P-O-C stretch | 1050 - 950 (Strong) | | | C-H bend | ~1465 | | Raman | C-H stretch (alkyl) | 2920, 2850 (Strong) | | | P=O stretch | 1250 - 1150 (Medium-Weak) |

Mass Spectrometry: The Final Molecular Weight Verdict

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. For TDHP, its molecular weight is 294.367 g/mol .[] Using a soft ionization technique like Electrospray Ionization (ESI) is crucial to prevent fragmentation of the parent molecule, allowing for the accurate determination of its molecular ion.

Expected Data & Interpretation:

  • Ionization Mode: ESI in negative ion mode is the logical choice, as the acidic dihydrogen phosphate group will readily lose a proton to form a negative ion.

  • Molecular Ion: The primary peak observed in the full-scan mass spectrum should be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 293.19.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed on the [M-H]⁻ ion to induce fragmentation. A characteristic fragmentation pathway for alkyl phosphates is the cleavage of the C-O bond, leading to loss of the neutral alkene (tetradecene), which can help confirm the structure.[14][15]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of TDHP (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution from water to acetonitrile (both with a small amount of formic acid or ammonium acetate to aid ionization) to elute the compound. This step helps purify the sample before it enters the mass spectrometer.

  • Mass Spectrometer Setup:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Full scan from m/z 100-500.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: Extract the mass spectrum for the eluting peak. The base peak should correspond to the calculated m/z for [C₁₄H₃₀O₄P]⁻.

A Unified and Self-Validating Workflow

The true power of this multi-spectroscopic approach lies in the convergence of data. Each technique provides a piece of the puzzle, and together they create a self-validating system that ensures the highest degree of scientific integrity. The workflow below illustrates the logical progression and inter-validation steps.

G cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Functional Group & MW Confirmation cluster_3 Data Integration & Validation Prep TDHP Sample Batch NMR_P 31P NMR Prep->NMR_P Aliquoting NMR_H 1H NMR Prep->NMR_H Aliquoting NMR_C 13C NMR Prep->NMR_C Aliquoting FTIR FTIR Spectroscopy Prep->FTIR Aliquoting MS Mass Spectrometry Prep->MS Aliquoting Validate Cross-Validation NMR_P->Validate Confirms P-Headgroup NMR_H->Validate Confirms Alkyl Chain Protons NMR_C->Validate Confirms Carbon Skeleton FTIR->Validate Confirms Functional Groups (P=O, O-H, C-H) MS->Validate Confirms Molecular Weight Report Final Certificate of Analysis Validate->Report All Data Consistent

Caption: Unified workflow for the spectroscopic characterization of TDHP.

This workflow demonstrates trustworthiness. For instance, the presence of the phosphate group is asserted by ³¹P NMR, supported by the P=O and P-O-C stretches in FTIR, and its impact is seen on the chemical shifts of the α-CH₂ protons in ¹H NMR and the α-carbon in ¹³C NMR. The molecular weight from MS must correspond to the structure pieced together by the complete set of NMR data. Any deviation in one technique would invalidate the entire characterization, prompting further investigation. This integrated approach ensures a robust and reliable identification of tetradecyl dihydrogen phosphate.

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  • Crystal Growth and Studies of Dihydrogen Phosphates of Potassium and Ammonium complexes - IJERA. (n.d.). IJERA. Available from: [Link]

  • american journal of biological and pharmaceutical research. (2014). American Journal of Biological and Pharmaceutical Research. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Available from: [Link]

  • ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0291947) - NP-MRD. (n.d.). NP-MRD. Available from: [Link]

  • Tetradecyl dihydrogen phosphate (C14H31O4P) - PubChemLite. (n.d.). PubChemLite. Available from: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available from: [Link]

  • 202636 PDFs | Review articles in 13C-NMR - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids - Journal of Emerging Investigators. (2021). Journal of Emerging Investigators. Available from: [Link]

  • Biocompatible Nanocarriers for Drug Delivery Applic
  • Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (n.d.). PMC. Available from: [Link]

  • Experimental and Theoretical Study of Hybrid Dihydrogen Phosphate System: Insights into Bulk Growth, Chemical Etching, Non-Linear Optical Properties, and Antimicrobial Activity - ResearchGate. (2024). ResearchGate. Available from: [Link]

  • Tejaswini Shinde, Int. J. Sci. R. Tech., 2025 2(10), 26-. (2025). International Journal of Scientific Research and Technology. Available from: [Link]

  • Phosphorus NMR and Its Application to Metabolomics - UNL | Powers Group - University of Nebraska–Lincoln. (2020). University of Nebraska–Lincoln. Available from: [Link]

  • Experimental and Theoretical Study of Hybrid Dihydrogen Phosphate System: Insights into Bulk Growth, Chemical Etching, Non-Linear Optical Properties, and Antimicrobial Activity - OUCI. (n.d.). OUCI. Available from: [Link]

  • Application of ³¹P NMR spectroscopy and chemical derivatization for metabolite profiling of lipophilic compounds in human serum - PubMed. (2009). Analytical Chemistry, 81(24), 10050-7. Available from: [Link]

  • CN112961186A - Method for purifying tedizolid phosphate - Google Patents. (n.d.). Google Patents.
  • WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents. (n.d.). Google Patents.
  • “Process For The Preparation Of Tedizolid Phosphate” - Quick Company. (n.d.). Quick Company. Available from: [Link]

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Exploratory

Thermal Stability and Degradation Pathways of Tetradecyl Dihydrogen Phosphate: A Comprehensive Technical Guide

Executive Summary Tetradecyl dihydrogen phosphate (TDP), frequently referred to as mono-tetradecyl phosphate, is a primary linear alkyl phosphate ester. Due to its highly effective amphiphilic architecture, it is widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetradecyl dihydrogen phosphate (TDP), frequently referred to as mono-tetradecyl phosphate, is a primary linear alkyl phosphate ester. Due to its highly effective amphiphilic architecture, it is widely utilized as a boundary lubricant, an advanced corrosion inhibitor, and a structural template for mesoporous materials. However, the operational limits of TDP are strictly governed by its thermal stability. This whitepaper elucidates the atomic-level degradation mechanisms of TDP, contrasting bulk thermal decomposition with surface-catalyzed fragmentation, and provides self-validating experimental protocols for rigorous kinetic profiling.

Molecular Architecture and Thermal Stability Profile

TDP ( C14​H31​O4​P ) features a long hydrophobic tetradecyl chain coupled to a highly polar, oxygenated dihydrogen phosphate headgroup. This structural dichotomy drives its self-assembly on metal oxide surfaces to form protective films [1].

The thermal resilience of phosphate esters is intrinsically linked to the level of oxygenation at the phosphorus center and the steric availability of β -hydrogens on the alkyl chain. Unlike aryl phosphates, which exhibit extraordinary thermal stability due to the high energy required to cleave aromatic bonds, primary alkyl phosphates like TDP are susceptible to lower-temperature degradation [2]. In bulk, TDP begins to degrade between 280 °C and 300 °C [3], but this threshold shifts significantly when confined to catalytic metal surfaces.

Table 1: Comparative Thermal Stability of Phosphate Esters on Ferrous Surfaces
Phosphate Ester TypeStructural ExampleOnset of C-O Cleavage (K)Primary Degradation Pathway
Tertiary Alkyl Tri-tert-butyl phosphate~400 KC-O Cleavage
Secondary Alkyl Tri-sec-butyl phosphate~500 KC-O Cleavage
Primary Linear Alkyl Tetradecyl Dihydrogen Phosphate ~600 K C-O / C-H Cleavage
Aryl Tricresyl phosphate>1000 KP-O / C-H Cleavage

Data synthesized from Reactive Force Field (ReaxFF) Molecular Dynamics simulations on Fe3​O4​(001) surfaces [4].

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of TDP is not a singular event but a network of competing cleavage pathways. The dominance of a specific pathway is dictated by the thermal energy applied and the presence of catalytic interfaces.

C-O Bond Cleavage (The Dominant Pathway)

In both bulk and surface-confined environments, the rate-determining step for TDP degradation is the dissociation of the C-O bond. This proceeds via a facile six-center concerted reaction involving β -hydrogen elimination [5]. The oxygen atom of the P=O group abstracts a hydrogen atom from the alkyl chain, forming a cyclic transition state that ultimately yields 1-tetradecene and phosphoric acid. Because this pathway requires significantly less activation energy than P-O scission, it dictates the primary thermal limit of the molecule.

C-H Bond Cleavage (Surface-Catalyzed)

When TDP is adsorbed onto ferrous surfaces (e.g., steel pipelines or engine components), C-H bond cleavage becomes a highly competitive pathway. On nascent iron surfaces ( α -Fe) and iron oxides ( Fe3​O4​ ), the interaction between the alkyl chain and the metal lattice stabilizes the formation of surface hydroxyls and alkyl radicals, accelerating the breakdown of the hydrocarbon tail [6].

P-O Bond Cleavage (High-Temperature / Minor Pathway)

P-O cleavage is statistically minor (<5% of bond scission events) for primary alkyl phosphates at moderate temperatures. It typically requires temperatures exceeding 600 °C or aggressive nucleophilic attack by surface oxygen atoms [7].

Pathways TDP Tetradecyl Dihydrogen Phosphate CO C-O Bond Cleavage (Primary Pathway) TDP->CO > 250 °C CH C-H Bond Cleavage (Surface Catalyzed) TDP->CH Ferrous Surface PO P-O Bond Cleavage (High Temp / Minor) TDP->PO > 600 °C Alkene 1-Tetradecene + Phosphoric Acid CO->Alkene Radical Surface Hydroxyls + Alkyl Radicals CH->Radical Alcohol Phosphorus Acids + Alcohols PO->Alcohol Char Polyphosphate Tribofilm / Char Alkene->Char Crosslinking Alcohol->Char Dehydration

Figure 1: Primary thermal degradation pathways of tetradecyl dihydrogen phosphate.

Tribological Surface Interactions and Char Formation

The ultimate fate of TDP degradation products is the formation of a polyphosphate tribofilm or a carbonaceous char. In the condensed phase, the phosphoric acid derivatives generated from C-O cleavage catalyze dehydration reactions within the remaining organic matrix. This leads to the crosslinking and aromatization of the fragments, forming a physical barrier that insulates the underlying substrate from heat and mechanical wear [8].

Crucial Insight: Environmental moisture plays a dual role. While trace water can aid in the hydrolysis of certain esters, bulk water passivates ferrous surfaces, inhibiting the chemisorption and subsequent decomposition required to form this protective polyphosphate film [6].

Table 2: Degradation Products of TDP by Temperature Regime
Temperature RangePhase EnvironmentMajor Evolved SpeciesCondensed Phase Residue
25 - 200 °C Bulk H2​O (Trace)Polyphosphates (Initial condensation)
250 - 350 °C Bulk1-Tetradecene, H2​O Phosphoric Acid / Char
> 500 °C Surface ( α -Fe)CO, Alkenes, Alkyl RadicalsIron Phosphate Tribofilm

Self-Validating Experimental Protocols

To rigorously evaluate the thermal degradation of TDP, empirical data must be cross-validated with computational models. The following protocols establish a self-validating system by coupling physical mass-loss tracking with atomic-level dynamic simulations.

Protocol 1: TGA-MS for Bulk Degradation Kinetics

Causality & Design: Thermogravimetric Analysis (TGA) quantifies mass loss as a function of temperature, but it cannot identify the chemical nature of the volatilized species. Coupling TGA with Mass Spectrometry (MS) is essential to differentiate between the loss of water (indicating condensation to pyrophosphates) and the evolution of alkenes (indicating C-O bond cleavage). Internal Control: Running tricresyl phosphate (TCP), an aryl phosphate lacking β -hydrogens, acts as a negative control to validate the specificity of the C-O cleavage detection.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 ± 0.5 mg of highly purified TDP into a standard alumina crucible. Prepare a secondary crucible with 10 mg of TCP.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes prior to heating. This prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.

  • Evolved Gas Analysis: Transfer the effluent gas via a heated capillary line (maintained at 200 °C to prevent condensation of heavy volatiles) to the MS.

  • Data Acquisition: Monitor specific m/z channels: m/z 18 ( H2​O ), m/z 196 (1-tetradecene parent ion), and m/z 41/55 (typical alkene fragments).

  • Validation: Confirm the onset of alkene evolution aligns with the primary mass loss derivative peak (DTG) for TDP. The absence of alkene peaks in the TCP control validates the mechanistic hypothesis.

Protocol 2: ReaxFF Molecular Dynamics Simulation for Surface Catalysis

Causality & Design: Traditional empirical force fields cannot model bond breaking or forming. Reactive Force Field (ReaxFF) MD allows for dynamic charge equilibration, making it uniquely capable of simulating the catalytic electron transfer at the TDP-metal interface, which is impossible to observe directly in real-time physical experiments.

Step-by-Step Methodology:

  • System Construction: Build a simulation box containing an α -Fe(110) surface slab and a liquid phase of TDP molecules using LAMMPS software.

  • Equilibration: Perform an NVT ensemble equilibration at 300 K for 0.5 ns to allow physical adsorption and initial chemisorption of the phosphate headgroups to the iron lattice.

  • Thermal Ramping: Instantaneously increase the temperature to target values (e.g., 600 K, 800 K, 1000 K) to accelerate decomposition events within the computationally accessible timeframe (1-2 ns).

  • Trajectory Analysis: Track the fractional integrity of C-O, C-H, and P-O bonds over time using bond-order cutoffs.

  • Validation: Calculate the activation energy ( Ea​ ) for C-O cleavage using the Arrhenius equation derived from the temperature-dependent rate constants. Compare this simulated Ea​ with the empirical Ea​ derived from the TGA-MS isoconversional kinetics.

Workflow Start Sample Preparation (TDP & Control) TGA TGA-MS Analysis (Empirical Mass Loss) Start->TGA Physical Sample ReaxFF ReaxFF MD Simulation (Atomic Bond Scission) Start->ReaxFF in silico Model Kinetics Isoconversional Kinetic Modeling TGA->Kinetics DTG & m/z Data ReaxFF->Kinetics Bond Tracking Validation Cross-Validation (Empirical Ea vs Simulated Ea) Kinetics->Validation Ea Comparison

Figure 2: Self-validating workflow for evaluating thermal degradation kinetics.

References

  • Thermal Degradation of Organophosphorus Flame Retardants National Institutes of Health (NIH) / PMC URL:[Link]

  • The Change of Corrosion Inhibition Behavior of Tetradecyl Phosphate Ester at Elevated Temperatures AMPP Annual Conference + Expo / OnePetro URL:[Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces ChemRxiv URL:[Link]

  • Phosphates in Flame Retardant Systems: Mechanisms and Benefits Decachem URL:[Link]

  • Kinetic Study of the Combustion of Phosphorus Containing Species OSTI.GOV URL:[Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces (Peer-Reviewed) The Journal of Physical Chemistry C / ACS Publications URL:[Link]

  • Effect of Electric Fields on the Decomposition of Phosphate Esters National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors MDPI Metals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Purification of Tetradecyl Dihydrogen Phosphate

Target Audience: Researchers, scientists, and drug development professionals. Discipline: Synthetic Lipid Chemistry & Formulation Science.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Discipline: Synthetic Lipid Chemistry & Formulation Science.

Introduction and Mechanistic Insights

Tetradecyl dihydrogen phosphate (also known as myristyl phosphate or mono-tetradecyl phosphate) is a critical amphiphilic molecule utilized extensively in the development of lipid-based nanoparticles, cosmetic formulations, and studies involving prebiotic membrane constituents[1].

As a Senior Application Scientist, I emphasize that the primary challenge in synthesizing monoalkyl phosphates is controlling the degree of phosphorylation. The reaction between a fatty alcohol and a phosphorylating agent can easily yield a statistical mixture of mono-, di-, and tri-alkyl phosphates. To achieve high purity of the monoalkyl derivative, phosphorus oxychloride ( POCl3​ ) is the preferred reagent in laboratory settings due to its stepwise reactivity profile, which allows for kinetic control over the substitution process[2].

The synthesis proceeds via a two-step mechanism:

  • Phosphorylation: The nucleophilic hydroxyl group of 1-tetradecanol attacks the highly electrophilic phosphorus atom of POCl3​ . By maintaining strict stoichiometric ratios and low temperatures (0–5 °C), the reaction is halted at the first substitution, yielding the intermediate tetradecyl phosphorodichloridate [3].

  • Hydrolysis: The addition of water hydrolyzes the remaining two highly reactive phosphorus-chlorine (P-Cl) bonds, replacing them with hydroxyl groups to form the final tetradecyl dihydrogen phosphate, while releasing hydrogen chloride (HCl) as a byproduct[4].

Comparative Analysis of Phosphorylation Strategies

To provide context for the chosen protocol, the table below summarizes the causality behind selecting POCl3​ over the traditional Phosphorus Pentoxide ( P2​O5​ ) method.

Synthesis Parameter POCl3​ Method (Recommended) P2​O5​ MethodCausality / Scientific Rationale
Product Distribution High monoalkyl purity (>90%)Mixture of mono- and dialkyl POCl3​ allows strict kinetic control via temperature; P2​O5​ reactions are non-discrete and highly exothermic[2].
Reaction Conditions Low temperature (0–5 °C), solvent-basedElevated temp (60–100 °C), often neatLow temperatures prevent the intermediate from undergoing secondary nucleophilic attacks by the alcohol[3].
Byproducts HCl gas (requires trapping/base)Pyrophosphates, Polyphosphates POCl3​ hydrolysis cleanly yields HCl, whereas P2​O5​ leaves complex polyphosphate networks requiring extensive hydrolysis[4].

Experimental Protocol

Note: POCl3​ is highly toxic, corrosive, and reacts violently with moisture. This protocol must be executed in a professional laboratory setting within a certified fume hood, utilizing appropriate PPE (gloves, lab coat, safety goggles).

Materials Required
  • Reactants: 1-Tetradecanol (1.0 eq), Phosphorus oxychloride ( POCl3​ , 1.2 eq)

  • Solvents/Bases: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM), Triethylamine (TEA, 1.2 eq) as an acid scavenger, Deionized (DI) Water.

Step-by-Step Methodology

Step 1: Preparation and System Purging

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • Causality: Ambient moisture will prematurely hydrolyze POCl3​ into phosphoric acid, drastically reducing the yield of the target ester[4].

Step 2: Phosphorylation (Formation of the Dichloridate Intermediate)

  • Charge the flask with anhydrous THF (50 mL) and POCl3​ (1.2 eq). Cool the mixture to 0–5 °C using an ice-water bath.

  • Dissolve 1-tetradecanol (1.0 eq) and TEA (1.2 eq) in 30 mL of anhydrous THF.

  • Transfer this solution to the dropping funnel and add it dropwise to the POCl3​ solution over 45–60 minutes.

  • Causality: The dropwise addition ensures that POCl3​ is always in excess relative to the alcohol in the reaction matrix. Combined with the low temperature, this kinetically restricts the reaction to a single substitution, preventing the formation of di-tetradecyl phosphate[3].

  • Allow the reaction to stir for an additional 2 hours at room temperature to ensure complete conversion. A white precipitate (TEA-HCl salt) will form.

Step 3: Hydrolysis

  • Re-cool the reaction mixture to 0 °C.

  • Carefully and slowly add DI water (10 eq) dropwise.

  • Causality: The hydrolysis of the P-Cl bonds is highly exothermic. Rapid addition of water can cause the solvent to boil and the reaction to erupt. The water converts the intermediate tetradecyl phosphorodichloridate into tetradecyl dihydrogen phosphate[4].

  • Stir for 1 hour at room temperature to ensure complete hydrolysis.

Step 4: Isolation and Purification

  • Filter the mixture to remove the TEA-HCl salts.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the THF.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate, and wash three times with 1M HCl, followed by brine.

  • Causality: The acidic wash ensures the phosphate group is fully protonated (dihydrogen state) and removes any residual water-soluble phosphoric acid and amine salts.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent.

  • Recrystallize the crude solid from cold hexane to yield pure tetradecyl dihydrogen phosphate as a white powder.

Synthesis Workflow Visualization

G A 1-Tetradecanol + POCl3 (Anhydrous Conditions) B Phosphorylation (0-5 °C, THF, TEA addition) A->B C Intermediate: Tetradecyl Phosphorodichloridate B->C D Hydrolysis (Controlled Ice Water Addition) C->D E Target Molecule: Tetradecyl Dihydrogen Phosphate D->E

Workflow for the laboratory synthesis of tetradecyl dihydrogen phosphate.

References

  • Title: The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions Source: PubMed (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Synthesis of Hexadecylphosphocholine (Miltefosine) Source: Karger Publishers URL: [Link]

  • Title: US4874883A - Process for the production and isolation of monoalkyl phosphoric acid esters Source: Google Patents URL

Sources

Application

Application Note: Protocols for Surface Modification Using Tetradecyl Dihydrogen Phosphate

Introduction: The Power of Phosphonates in Surface Engineering In fields ranging from biocompatible medical implants to advanced electronics and drug delivery systems, the ability to precisely control surface properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Phosphonates in Surface Engineering

In fields ranging from biocompatible medical implants to advanced electronics and drug delivery systems, the ability to precisely control surface properties is paramount. Tetradecyl dihydrogen phosphate (TDP), also known as tetradecylphosphonic acid (TDPA), has emerged as a superior molecule for the formation of robust, well-ordered, and hydrolytically stable self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1][2]

Unlike traditional silane-based chemistries, which can be prone to forming unstable multilayers and require stringent anhydrous conditions, phosphonate-based modifiers like TDP offer a more reliable and forgiving method for surface functionalization.[3] The long tetradecyl (C14) alkyl chain provides a highly hydrophobic character to the modified surface, making it useful for applications requiring anti-fouling properties, controlled wettability, or a stable dielectric layer.[4] This guide provides a comprehensive overview of the mechanisms, protocols, and validation techniques for modifying surfaces with TDP.

The Underlying Mechanism: How TDP Binds to Oxide Surfaces

The efficacy of TDP lies in the strong, covalent bond formed between its phosphonic acid headgroup and the hydroxylated surface of metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and silicon oxide (SiO₂).[1][2]

The binding process is a condensation reaction where the hydroxyl groups on the phosphonic acid react with the surface hydroxyl (-OH) groups of the metal oxide. This results in the formation of highly stable metal-oxygen-phosphorus (M-O-P) linkages.[1] The binding can occur in several modes, influencing the final orientation and packing density of the monolayer:

  • Monodentate: One oxygen atom from the phosphonate group binds to the surface.

  • Bidentate: Two oxygen atoms bind to the surface, often in a chelating or bridging fashion.

  • Tridentate: All three oxygen atoms from the phosphonate group interact with the surface.

The specific binding motif can change depending on factors like surface coverage and substrate type.[5] For instance, at low coverage, a tridentate mode might be favored, transitioning to a bidentate mode as the monolayer approaches full coverage to accommodate more molecules.[5] This robust binding chemistry contributes to the high thermal and hydrolytic stability of phosphonate SAMs compared to alternatives like thiol-on-gold systems.[6][7]

G cluster_0 TDP Molecule cluster_1 Metal Oxide Surface TDP Tetradecyl Chain (C₁₄H₂₉) Headgroup Phosphonic Acid Headgroup -PO(OH)₂ TDP->Headgroup covalent bond Reaction Condensation Reaction Headgroup->Reaction Surface Substrate (e.g., TiO₂, Al₂O₃) SurfaceOH Surface Hydroxyl Groups (M-OH) Surface->SurfaceOH native oxide layer SurfaceOH->Reaction Result Stable M-O-P Bond (Surface Modification) Reaction->Result Byproduct H₂O Reaction->Byproduct caption Mechanism of TDP binding to a metal oxide surface.

Figure 1: Mechanism of TDP binding to a metal oxide surface.

Experimental Protocols: From Preparation to Modification

Successful and reproducible surface modification requires meticulous attention to detail in substrate cleaning, solution preparation, and the coating process itself.

Substrate Preparation: The Critical First Step

The density and quality of the resulting TDP monolayer are highly dependent on the cleanliness and hydroxylation of the substrate surface. The goal is to remove organic contaminants and ensure a sufficient density of surface hydroxyl groups for binding.

Protocol: General Substrate Cleaning

  • Initial Cleaning: Sonicate the substrate in a sequence of solvents to remove gross organic contamination. A typical sequence is:

    • Acetone (5-10 minutes)

    • Isopropanol (5-10 minutes)

    • Deionized (DI) water (5-10 minutes)

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.

  • Oxidative Cleaning (Activation): This step is crucial for generating surface hydroxyl groups. Choose one of the following methods:

    • Oxygen Plasma/UV-Ozone: Treat the substrate in an oxygen plasma or UV-Ozone cleaner for 5-15 minutes. This is a highly effective method for many oxide surfaces.[8]

    • Piranha Solution (Use with Extreme Caution): For silicon or glass substrates, immerse in a freshly prepared Piranha solution (typically a 3:1 to 7:1 ratio of concentrated H₂SO₄ to 30% H₂O₂). Immerse for 10-15 minutes, then rinse copiously with DI water. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood.

  • Final Rinse and Dry: Rinse the activated substrate with DI water and dry thoroughly with nitrogen or argon. The substrate should be used immediately for modification to prevent re-contamination. A clean, hydrophilic surface will be fully wetted by water.

TDP Solution Preparation

Protocol: Preparation of TDP Coating Solution

  • Select Solvent: Anhydrous solvents are recommended to ensure the phosphonic acid is fully available for reaction with the surface rather than with trace water. Common choices include:

    • Ethanol or 2-Propanol (Isopropanol)[9][10]

    • Tetrahydrofuran (THF)[6]

  • Determine Concentration: A concentration of 1-2 mM is typically sufficient for forming a complete monolayer.[10]

  • Preparation:

    • Weigh the required amount of Tetradecyl Dihydrogen Phosphate (MW: 294.37 g/mol )[].

    • In a clean glass vial, dissolve the TDP in the chosen anhydrous solvent.

    • Sonication for 5-10 minutes can aid in complete dissolution. The resulting solution should be clear.

Surface Modification Workflow

The most common method for creating phosphonate SAMs is through solution-phase deposition, often referred to as dip-coating or the "Tethering by Aggregation and Growth" (T-BAG) method.[6][12]

G start Start clean 1. Substrate Cleaning (Sonication, Plasma/Piranha) start->clean dry1 2. Dry Substrate (Nitrogen Stream) clean->dry1 prepare_sol 3. Prepare TDP Solution (e.g., 1 mM in Ethanol) dry1->prepare_sol immerse 4. Immerse Substrate (12-24 hours, Room Temp) prepare_sol->immerse rinse 5. Rinse Substrate (Fresh Solvent) immerse->rinse dry2 6. Dry Substrate (Nitrogen Stream) rinse->dry2 anneal 7. Optional Annealing (e.g., 120-140°C) dry2->anneal characterize 8. Characterization (Contact Angle, XPS, AFM) anneal->characterize end End characterize->end caption Workflow for TDP surface modification via dip-coating.

Figure 2: Workflow for TDP surface modification via dip-coating.

Protocol: Dip-Coating Modification

  • Immersion: Place the freshly cleaned and activated substrate into the prepared TDP solution in a sealed container to prevent solvent evaporation.

  • Incubation: Allow the substrate to incubate for 12-24 hours at room temperature. Longer incubation times generally ensure the formation of a well-ordered and densely packed monolayer.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh, pure solvent to wash away any non-covalently bonded (physisorbed) TDP molecules.

  • Drying: Dry the modified substrate under a stream of high-purity nitrogen or argon.

  • Optional Annealing/Curing: To enhance the covalent bonding and ordering of the monolayer, the coated substrate can be annealed.[8][13] A typical procedure is to heat the substrate in an oven at 120-140°C for 1 to 48 hours.[6]

ParameterRecommended ValueRationale / Notes
TDP Concentration 1 - 5 mMSufficient for monolayer formation without excessive waste.[14]
Solvent Anhydrous Ethanol, 2-Propanol, THFAnhydrous nature prevents premature reactions.[6]
Incubation Time 12 - 24 hoursAllows for thermodynamic equilibrium and formation of a well-ordered layer.
Incubation Temp. Room Temperature (20-25°C)Sufficient for the self-assembly process.
Annealing Temp. 120 - 140°CPromotes condensation reaction and strengthens M-O-P bonds.[6][8]
Annealing Time 1 - 48 hoursVaries by substrate and desired monolayer quality.
Table 1: Key parameters for TDP surface modification protocols.

Validation: Confirming Successful Surface Modification

Trustworthy science requires validation. Several surface-sensitive techniques can be employed to confirm the presence, quality, and properties of the TDP monolayer.

Water Contact Angle (WCA) Goniometry

This is a fast, simple, and powerful technique to confirm a change in surface energy. The long alkyl chain of TDP imparts a hydrophobic character to the surface.

  • Principle: A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A high contact angle indicates a low-energy, hydrophobic surface.

  • Expected Result: A successfully modified surface will exhibit a high static water contact angle, typically >110° .[4][15] In contrast, the clean, activated oxide surface will be highly hydrophilic, with a WCA often <20°.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental composition and chemical bonding information from the top few nanometers of a surface.

  • Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical state.

  • Expected Result:

    • Appearance of a Phosphorus (P 2p or P 2s) peak, which is absent on the bare substrate. The P 2s peak appears around 191 eV.[6][7]

    • A significant increase in the Carbon (C 1s) signal from the tetradecyl chain.

    • Analysis of the O 1s and substrate metal peaks can provide insight into the M-O-P bond formation.[8]

Atomic Force Microscopy (AFM)

AFM is used to image the surface topography at the nanoscale.

  • Principle: A sharp tip on a cantilever is scanned across the surface. Deflections of the cantilever are used to create a topographical map.

  • Expected Result: A well-formed monolayer should be relatively smooth, and the surface roughness should be on the order of nanometers.[9] It can also be used to measure film thickness via scratch tests, confirming monolayer formation (thickness should correspond to the length of the TDP molecule).[16]

TechniqueKey Information ProvidedExpected Result for TDP Monolayer
Contact Angle Surface energy / WettabilityStatic WCA > 110° for water.[4][15]
XPS Elemental composition, chemical statePresence of P 2s peak (~191 eV) and high C 1s signal.[6][7][17]
AFM Surface topography, roughnessSmooth, uniform surface with low nm-scale roughness.[9]
Table 2: Summary of characterization techniques and expected outcomes.

Conclusion

Tetradecyl dihydrogen phosphate is a highly effective and reliable agent for creating robust, hydrophobic self-assembled monolayers on various metal oxide surfaces. The protocols outlined in this guide, grounded in the fundamental chemistry of phosphonate-oxide interactions, provide a clear pathway for researchers to achieve consistent and high-quality surface modifications. By coupling these protocols with the described validation techniques, scientists and drug development professionals can confidently engineer surfaces with tailored properties for a wide array of advanced applications.

References

  • Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating | Langmuir - ACS Publications. (2013).
  • Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC. (n.d.).
  • Phosphonic Acids on an Atomically Defined Oxide Surface: The Binding Motif Changes with Surface Coverage | The Journal of Physical Chemistry Letters - ACS Publications. (2018).
  • Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (2010).
  • THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE. (2012). Georgia Institute of Technology.
  • Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling | The Journal of Physical Chemistry C - ACS Publications. (2019).
  • A Comparative Guide to the Binding Affinity of Phosphonic Acids on Metal Oxide Surfaces - Benchchem. (n.d.). BenchChem.
  • Phosphonate self-assembled monolayers on aluminum surfaces - AIP Publishing. (2006). AIP Publishing.
  • Bonding of phosphonic acids to metal oxide surface. - ResearchGate. (n.d.).
  • (PDF) Phosphonate Self-Assembled Monolayers on Aluminum Surfaces - ResearchGate. (2006).
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  • Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications - -ORCA - Cardiff University. (2024). Cardiff University.
  • Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC. (2023).
  • Effect of phosphonate monolayer adsorbate on the microwave photoresponse of TiO2 nanotube membranes mounted on a planar double r - SciSpace. (n.d.). SciSpace.
  • Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC. (n.d.).
  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - MDPI. (2021). MDPI.
  • Effects of the alkyl chain length in phosphonic acid self-assembled monolayer gate dielectrics on the performance and stability - AIP Publishing. (2009). AIP Publishing.
  • One-step synthesis and AFM Imaging of hydrophobic LDH mono-layers - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-f. (n.d.). Royal Society of Chemistry.
  • Functional Group Imaging by Adhesion AFM Applied to Lipid Monolayers. (1995).
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  • Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC - NIH. (n.d.).
  • CAS 10054-29-2 (Tetradecyl dihydrogen phosphate) - BOC Sciences. (n.d.). BOC Sciences.
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  • One-step synthesis and AFM imaging of hydrophobic LDH monolayers. (n.d.). Europe PMC.
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  • Surface Modification of Polyethylene Terephthalate Track-Etched Membranes by 2,2,3,3,4,4,5,5,6,6,7. (2024). MDPI.
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Method

Tetradecyl dihydrogen phosphate as a corrosion inhibitor for metal alloys

Application Note: Tetradecyl Dihydrogen Phosphate (PE-C14) as an Advanced High-Temperature Corrosion Inhibitor for Metal Alloys Executive Summary & Chemical Rationale In the oil and gas industry, mitigating internal pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tetradecyl Dihydrogen Phosphate (PE-C14) as an Advanced High-Temperature Corrosion Inhibitor for Metal Alloys

Executive Summary & Chemical Rationale

In the oil and gas industry, mitigating internal pipeline corrosion relies heavily on the continuous injection of organic corrosion inhibitors (CIs). Among these, surfactant-type molecules with amphiphilic structures are paramount. Tetradecyl dihydrogen phosphate (commonly referred to as tetradecyl phosphate ester or PE-C14) has emerged as a highly effective model compound for protecting carbon steel alloys (such as UNS G10180)[1].

PE-C14 operates via a dual-action mechanism: its hydrophilic phosphate headgroup chemisorbs onto the metallic substrate (or residual cementite/Fe3C skeletons), while its hydrophobic 14-carbon alkyl tail self-assembles to form a steric barrier that repels aqueous corrosive species[2][3]. Unlike many traditional inhibitors that suffer from thermal degradation or desorption at elevated temperatures, PE-C14 exhibits a paradoxical and highly beneficial increase in inhibition efficiency under high-temperature conditions[1][2].

Mechanistic Causality: The Temperature Paradox

The efficacy of PE-C14 is strictly governed by the thermodynamics of its film formation. Evaluating the inhibitor across a temperature gradient reveals a distinct divergence in its protective capabilities:

  • Kinetic Limitations at 25°C: At lower temperatures, the thermodynamic driving force is insufficient to completely displace pre-adsorbed water molecules from the metal surface. Consequently, PE-C14 forms a loosely assembled, gelatinous film[2][4]. This layer is poorly adherent, highly susceptible to hydrodynamic shear, and provides only moderate corrosion mitigation.

  • Thermodynamic Activation at 55°C – 80°C: As thermal energy increases, the activation barrier for dense chemisorption is overcome. The phosphate headgroups strongly coordinate with the iron substrate, and the C14 alkyl tails undergo highly ordered self-assembly via van der Waals interactions. This transition results in a robust, whitish, phosphorus-rich barrier that reaches 30 to 60 µm in thickness[1]. This highly adherent layer effectively retards both anodic and cathodic electrochemical reactions without altering the limiting current, achieving near 100% inhibition efficiency[4][5].

Mechanism A Tetradecyl Dihydrogen Phosphate (PE-C14) Bulk Solution Injection B Diffusion to Metal-Liquid Interface A->B C Phosphate Headgroup Chemisorption on Carbon Steel (C1018) B->C D Low Temperature (25°C) C->D E Elevated Temperature (55°C - 80°C) C->E F Formation of Gelatinous Film (Poorly Adherent) D->F G Formation of 30-60 µm Whitish Layer (Highly Adherent) E->G H Moderate Corrosion Mitigation (Susceptible to Shear) F->H I Superior Inhibition Efficiency (~100%) (Stable Barrier) G->I

Fig 1: Logical flow of PE-C14 temperature-dependent adsorption and inhibition.

Quantitative Efficacy Profile

To deploy PE-C14 effectively, engineers must determine the Surface Saturation Concentration (SSC)—the critical bulk concentration at which the metal surface is saturated with an adsorbed monolayer, resulting in minimal corrosion rates[1].

Table 1: Quantitative Efficacy of PE-C14 on C1018 Carbon Steel in Simulated Environments

Temperature (°C)Film MorphologySurface Saturation Concentration (SSC)Stabilized Corrosion RateInhibition Efficiency
25 Gelatinous, poorly adherentVariable / Ill-definedModerateModerate
55 Whitish, adherent layer40 – 60 ppmw~0.002 mm/year~99%
80 Thick (30–60 µm), highly adherent> 60 ppmwNear zero~100%

(Data synthesized from AMPP and Ohio University multiphase technology evaluations[1][4])

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating PE-C14 or similar alkyl phosphate esters, researchers must utilize self-validating workflows that prevent false positives caused by mechanical shear or incomplete equilibration.

Protocol A: Electrochemical Characterization via Linear Polarization Resistance (LPR)

Objective: Determine the SSC and evaluate the retardation of anodic/cathodic reactions[5].

  • Electrode Preparation: Polish a UNS G10180 carbon steel rotating cylinder electrode (RCE) with silicon carbide paper up to 600 grit. Degrease with isopropanol and dry with inert N2 gas.

  • Electrolyte Setup: Prepare a 5 wt.% NaCl aqueous solution. Adjust the pH to 4.5 and continuously purge with CO2 until saturation is achieved[3][5]. Heat the cell to the target temperature (e.g., 55°C or 80°C).

  • Baseline Establishment: Immerse the RCE and measure the uninhibited corrosion rate via LPR.

    • Self-Validation Checkpoint: Do not proceed until the Open Circuit Potential (OCP) drift is less than 1 mV/min, ensuring the bare metal has reached thermodynamic equilibrium with the corrosive environment.

  • Inhibitor Titration: Inject PE-C14 in sequential increments (e.g., 10, 20, 40, 60 ppmw). Allow a minimum of 1–2 hours between injections.

    • Causality: Surfactant-type inhibitors require significant time to diffuse across the boundary layer and self-assemble. Premature LPR sweeps will yield artificially high corrosion rates.

  • SSC Determination: Plot the LPR-derived Corrosion Rate vs. PE-C14 Concentration. The SSC is mathematically defined at the inflection point where the corrosion rate plateaus.

Protocol B: Surface Characterization (EDS & Raman Spectroscopy)

Objective: Validate the physical thickness and chemical fingerprint of the high-temperature protective film[4].

  • Sample Retrieval: Following the 80°C LPR protocol, carefully extract the RCE from the electrochemical cell.

    • Self-Validation Checkpoint (Critical): Rinse the electrode gently by dipping it into deionized water rather than using a pressurized wash bottle. Pressurized rinsing will shear the 30-60 µm PE-C14 layer, leading to false-negative EDS results[1][4].

  • EDS Mapping: Transfer the dried sample to a Scanning Electron Microscope (SEM) equipped with Energy Dispersive X-ray Spectroscopy (EDS). Scan the cross-section to map elemental phosphorus (P) and carbon (C). A dense phosphorus-rich layer confirming a thickness of 30 to 60 µm validates successful high-temperature film formation[1].

  • Raman Spectroscopy: Irradiate the surface to capture the vibrational fingerprint of the phosphate ester bonds. This differentiates the chemisorbed PE-C14 layer from the underlying iron oxides or residual cementite (Fe3C) skeletons[3][4].

References

  • Title: The Change of Corrosion Inhibition Behavior of Tetradecyl Phosphate Ester at Elevated Temperatures | AMPP Annual Conference + Expo Source: OnePetro URL: 2

  • Title: Inhibition Behavior Change of Tetradecyl Phosphate Ester at Elevated Temperatures Source: OHIO Open Library URL: 1

  • Title: Methodology for Corrosion Inhibitor Characterization Applied to Phosphate Ester and Tetrahydropyrimidinium Model Compounds Source: ResearchGate / OnePetro URL: 3

  • Title: The Change of Corrosion Inhibition Behavior of Tetradecyl Phosphate Ester at Elevated Temperatures | AMPP Annual Conference Source: Association for Materials Protection and Performance URL: 4

Sources

Application

Application Note: Preparation of Stable Nano-emulsions using Tetradecyl Dihydrogen Phosphate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of stable oil-in-water (O/W) nano-emulsions using tetradecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of stable oil-in-water (O/W) nano-emulsions using tetradecyl dihydrogen phosphate as the primary emulsifying and stabilizing agent. This guide details the underlying mechanism of stabilization, provides a robust step-by-step protocol for preparation via high-pressure homogenization, and outlines essential characterization techniques to ensure nano-emulsion quality and long-term stability.

Introduction: The Power of Nano-emulsions and Phosphate Esters

Nano-emulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 200 nm.[1][2] Their submicron size confers unique properties such as optical transparency, high surface area per unit volume, and enhanced kinetic stability against gravitational separation, flocculation, and coalescence.[3][4] These characteristics make nano-emulsions highly attractive vehicles for a wide range of applications, including the delivery of poorly water-soluble drugs, functional foods, and active cosmetic ingredients.[5][6][7]

The key to a stable nano-emulsion lies in the selection of an appropriate emulsifier. Tetradecyl dihydrogen phosphate (C14H31O4P), a phosphate ester, serves as an excellent surfactant for this purpose.[] Phosphate esters are known for their strong interfacial activity and their ability to form a robust protective layer around emulsion droplets. L'Oreal has notably utilized nano-emulsions based on phosphoric acid fatty acid esters in cosmetic and dermatological applications, highlighting their industry relevance.[5][6] The phosphate headgroup provides pH-dependent charge, offering an effective mechanism for electrostatic stabilization, which, combined with steric hindrance from the C14 alkyl chain, results in highly stable nano-emulsion formulations.

Mechanism of Stabilization by Tetradecyl Dihydrogen Phosphate

The stability of nano-emulsions formulated with tetradecyl dihydrogen phosphate is attributed to a combination of electrostatic and steric repulsion.

  • Interfacial Tension Reduction: Like all surfactants, tetradecyl dihydrogen phosphate possesses an amphiphilic structure with a hydrophilic phosphate head and a lipophilic tetradecyl (C14) tail. This structure allows it to spontaneously adsorb at the oil-water interface, effectively lowering the interfacial tension between the two phases and facilitating the formation of small droplets under high shear.[9]

  • Electrostatic Repulsion: The dihydrogen phosphate headgroup is anionic, especially at neutral and alkaline pH. When adsorbed onto the surface of the oil droplets, it imparts a negative surface charge. This charge creates a repulsive electrostatic force between the droplets, preventing them from aggregating or coalescing.[10] The magnitude of this repulsion can be quantified by measuring the zeta potential.

  • Steric Hindrance: The long, C14 alkyl chains protrude from the droplet surface into the continuous aqueous phase. These chains create a physical barrier that sterically hinders close contact between droplets, further contributing to the stability of the system.[11]

The combination of these forces creates a formidable energy barrier that prevents droplet aggregation and ensures the long-term kinetic stability of the nano-emulsion.

G cluster_3 Stabilization Mechanisms oil1 Oil Phase stabilizer1 Tetradecyl Dihydrogen Phosphate (Adsorbed at Interface) oil1->stabilizer1 oil2 Oil Phase stabilizer2 Tetradecyl Dihydrogen Phosphate (Adsorbed at Interface) oil2->stabilizer2 electrostatic Electrostatic Repulsion (Negative charges from phosphate groups repel) stabilizer1->electrostatic steric Steric Hindrance (Alkyl chains prevent close approach) stabilizer1->steric stabilizer2->electrostatic stabilizer2->steric G prep_aq Step 1A: Prepare Aqueous Phase (Water + Tetradecyl Dihydrogen Phosphate) coarse_emulsion Step 2: Form Coarse Emulsion (High-Shear Mixing) prep_aq->coarse_emulsion prep_oil Step 1B: Prepare Oil Phase (Oil + Lipophilic Active) prep_oil->coarse_emulsion hph Step 3: High-Pressure Homogenization (e.g., 15,000 psi, 3-5 cycles) coarse_emulsion->hph final_product Final Product: Stable Nano-emulsion hph->final_product characterization Characterization (DLS, Zeta, TEM, Stability) final_product->characterization

Caption: Experimental workflow for nano-emulsion preparation.

Characterization of Nano-emulsions

Proper characterization is essential to confirm the successful formation of a stable nano-emulsion.

Protocol 5.1: Particle Size and Polydispersity Index (PDI)
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute the nano-emulsion sample with deionized water to a suitable concentration to prevent multiple scattering effects.

  • Measurement: Equilibrate the instrument to 25°C. Perform the measurement in triplicate.

  • Acceptance Criteria: A mean particle size between 20-200 nm is expected. The PDI value should ideally be below 0.3, which indicates a narrow, monodisperse droplet size distribution. [3][12]

Protocol 5.2: Zeta Potential
  • Instrumentation: Use a zeta potential analyzer, often integrated with a DLS system.

  • Sample Preparation: Dilute the sample with deionized water as required for the instrument.

  • Measurement: Perform the measurement in triplicate at 25°C.

  • Acceptance Criteria: A zeta potential value more negative than -30 mV generally indicates good electrostatic stability, as the high surface charge prevents droplet aggregation.

Protocol 5.3: Morphological Examination (TEM)
  • Sample Preparation: Place a drop of the diluted nano-emulsion onto a carbon-coated copper grid and allow it to air dry.

  • Staining (Optional): Negative staining with a solution like phosphotungstic acid can be used to enhance contrast. [12]3. Imaging: Observe the sample under a transmission electron microscope to visualize the spherical morphology and size distribution of the droplets.

Protocol 5.4: Long-Term Stability
  • Procedure: Store aliquots of the nano-emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Analysis: At predetermined time points (e.g., 1, 7, 30, 60, and 90 days), measure the particle size, PDI, and zeta potential.

  • Acceptance Criteria: A stable nano-emulsion will show minimal changes in these parameters over time. Any significant increase in particle size or PDI may indicate instability phenomena like Ostwald ripening or coalescence. [13][14]

Data Presentation and Troubleshooting

Table 1: Typical Formulation Parameters and Expected Results
ParameterRecommended Value/RangeExpected ResultRationale
Oil Phase Concentration 2% - 10% (w/w)Transparent/TranslucentHigher concentrations may require more emulsifier and energy.
Emulsifier Concentration 1% - 5% (w/w)Stable EmulsionSufficient to cover the droplet surface and lower interfacial tension.
Homogenization Pressure 15,000 - 25,000 psiDroplet Size < 200 nmHigh energy input is necessary to create nano-sized droplets. [9]
Homogenization Cycles 3 - 5 cyclesPDI < 0.3Multiple passes ensure a more uniform and narrow size distribution.
pH of Aqueous Phase 6.0 - 8.0Zeta Potential < -30 mVEnsures sufficient ionization of the phosphate headgroup for electrostatic stability.
Mean Droplet Size (DLS) 20 - 200 nmOptically Clear AppearanceConfirms the formation of a nano-emulsion.
Polydispersity Index (PDI) < 0.3High Kinetic StabilityIndicates a homogenous population of droplets.
Zeta Potential < -30 mVHigh Electrostatic StabilityStrong inter-droplet repulsion prevents aggregation.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Large Particle Size (>300 nm) Insufficient homogenization pressure or cycles.Increase homogenization pressure and/or the number of passes.
Emulsifier concentration is too low.Increase the concentration of tetradecyl dihydrogen phosphate.
High PDI (>0.4) Inefficient pre-emulsification.Increase the time or speed of the high-shear mixing step.
Insufficient homogenization cycles.Increase the number of homogenization cycles to 5 or more.
Phase Separation/Creaming Low zeta potential (near zero).Adjust the pH of the aqueous phase to ensure it is not near the pKa of the phosphate group.
Coalescence or Ostwald ripening.Consider adding a co-surfactant or a highly water-insoluble oil (ripening inhibitor) like squalene. [11]
Particle Size Increases Over Time Ostwald ripening (diffusion of oil from smaller to larger droplets).Use an oil with very low water solubility. Add a ripening inhibitor.

Conclusion

Tetradecyl dihydrogen phosphate is a highly effective emulsifier for the preparation of stable oil-in-water nano-emulsions. Its ability to significantly reduce interfacial tension and provide robust electrostatic and steric stabilization makes it an ideal choice for applications in pharmaceuticals, cosmetics, and food science. By following the detailed high-pressure homogenization protocol and employing the rigorous characterization techniques outlined in this guide, researchers can reliably produce high-quality, monodisperse nano-emulsions with excellent long-term stability.

References

  • BOC Sciences.
  • Semantic Scholar. Current State of Nanoemulsions in Drug Delivery. (2017).
  • DergiPark.
  • ResearchGate. Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. (2020).
  • Benchchem. Application Notes and Protocols for Developing a Stable Nano-emulsion for Laurixamine Delivery.
  • ResearchGate. Development and Application of the Nanoemulsions in Drug Delivery Systems.
  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. (2019).
  • MDPI. Nanoemulsions: Factory for Food, Pharmaceutical and Cosmetics. (2019).
  • SAS Publishers. Formulation and Evaluation of Nanoemulsion for Targeting and Systemic Delivery of Diclofenac Sodium. (2019).
  • MDPI. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2024).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). Techniques for Formulating and Characterizing Nanoemulsions. (2023).
  • PMC.
  • PMC.
  • PNF Preventive Nutrition and Food Science. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019).
  • KIT. Emulsifying mechanisms of phospholipids in high-pressure homogenization of perfluorocarbon nanoemulsions. (2024).
  • A Critical Reveiw on Nanoemulsion: Advantages, techniques and characteriz
  • Nanoemulsion: Formation, Characterization, Properties and Applic
  • PubMed. Formation and stability of nano-emulsions. (2004).
  • Pharma Excipients.
  • Kinam Park. Mechanism of nanocapsules formation by the emulsion–diffusion process. (2007).
  • MDPI.

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Method

Application Note &amp; Protocol: Solvent Extraction of Rare Earth Elements using Tetradecyl Dihydrogen Phosphate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solvent extraction of Rare Earth Elements (REEs) using tetradecyl dihydrogen phosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solvent extraction of Rare Earth Elements (REEs) using tetradecyl dihydrogen phosphate. It details the underlying chemical principles, step-by-step experimental protocols, and critical parameters that govern the efficiency and selectivity of the separation process. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability, offering a self-validating framework for laboratory and pilot-scale applications.

Introduction: The Imperative of Rare Earth Element Separation

Rare Earth Elements (REEs) are a group of 17 chemically similar elements that are critical components in a myriad of modern technologies, including renewable energy systems, consumer electronics, and advanced defense applications.[1] The intrinsic chemical similarities of the lanthanide series elements pose a significant challenge to their separation and purification.[2] Among various separation techniques, solvent extraction (SX) is the most established and industrially viable method for isolating individual REEs to high purity.[3]

This guide focuses on the application of tetradecyl dihydrogen phosphate, an acidic organophosphorus extractant, for the selective separation of REEs. We will explore the mechanistic principles of this extraction system and provide robust, field-proven protocols for its successful implementation.

The Extractant: Tetradecyl Dihydrogen Phosphate

Tetradecyl dihydrogen phosphate is a member of the acidic organophosphorus extractant family, which is widely used for REE separation.[3] Its molecular structure, featuring a long, nonpolar tetradecyl tail and a polar dihydrogen phosphate head group, confers the necessary amphiphilicity for efficient liquid-liquid extraction.

The extraction mechanism is a cation exchange process where the acidic protons of the dihydrogen phosphate group are exchanged for trivalent REE cations (Ln³⁺) from the aqueous phase.[3] In the organic phase, these extractants typically exist as dimers, (HA)₂. The generalized chemical equation for the extraction of a trivalent REE is:

Ln³⁺(aq) + 3(HA)₂(org) ⇌ LnA₃(HA)₃(org) + 3H⁺(aq)

Where:

  • Ln³⁺(aq) represents the rare earth ion in the aqueous phase.

  • (HA)₂(org) is the dimeric form of tetradecyl dihydrogen phosphate in the organic diluent.

  • LnA₃(HA)₃(org) is the extracted REE-organophosphate complex in the organic phase.

  • H⁺(aq) are the protons released into the aqueous phase.

The equilibrium of this reaction is highly dependent on the pH of the aqueous phase. An increase in the H⁺ concentration (lower pH) will shift the equilibrium to the left, favoring the stripping of REEs from the organic phase. Conversely, a decrease in H⁺ concentration (higher pH) drives the reaction to the right, enhancing the extraction of REEs into the organic phase.[4] This pH dependency is the cornerstone of selective REE separation using this class of extractants.

Experimental Workflow: A Visualized Protocol

The solvent extraction process for REEs can be systematically divided into three primary stages: extraction, scrubbing, and stripping. Each stage is crucial for achieving high-purity separated REE products.

G cluster_0 Solvent Extraction Circuit cluster_1 Extraction Stage cluster_2 Scrubbing Stage cluster_3 Stripping Stage Aqueous_Feed Aqueous REE Feed (Ln³⁺ in solution) Extraction Mixing & Settling Aqueous_Feed->Extraction Organic_Extractant Organic Phase (Tetradecyl Dihydrogen Phosphate in Kerosene/Diluent) Organic_Extractant->Extraction Loaded_Organic Loaded Organic (Ln-Extractant Complex) Extraction->Loaded_Organic Raffinate Raffinate (Depleted Aqueous) Extraction->Raffinate Scrubbing Impurity Removal Loaded_Organic->Scrubbing Scrubbing_Agent Scrubbing Solution (Dilute Acid) Scrubbing_Agent->Scrubbing Pure_Loaded_Organic Purified Loaded Organic Scrubbing->Pure_Loaded_Organic Stripping REE Recovery Pure_Loaded_Organic->Stripping Stripping_Agent Stripping Solution (Concentrated Acid) Stripping_Agent->Stripping Stripped_Organic Regenerated Organic (Recycled) Stripping->Stripped_Organic REE_Product Concentrated REE Product Stripping->REE_Product Stripped_Organic->Extraction Recycle

Figure 1: A schematic representation of a multi-stage solvent extraction circuit for REE separation.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

4.1. Reagent Preparation
  • Organic Phase (Extractant Solution):

    • Prepare a stock solution of tetradecyl dihydrogen phosphate (e.g., 0.5 M) in a suitable organic diluent such as kerosene, n-dodecane, or other high-flashpoint aliphatic hydrocarbons. The choice of diluent can influence phase disengagement and extraction kinetics.

    • To prevent the formation of a third phase and enhance the solubility of the REE-extractant complex, a phase modifier like tri-n-butyl phosphate (TBP) or isodecanol can be added (typically 2-5% v/v).[5]

    • Ensure complete dissolution of the extractant and modifier in the diluent by thorough mixing.

  • Aqueous Feed Solution:

    • Prepare an aqueous solution containing the mixture of REEs to be separated. This can be done by dissolving high-purity REE oxides or salts (e.g., chlorides or nitrates) in dilute acid (e.g., HCl or HNO₃).

    • The final concentration of total REEs and the initial acidity of the feed solution should be precisely known. The pH of the feed is a critical parameter and should be adjusted to the desired value for optimal extraction.[4]

  • Stripping Solution:

    • Prepare an acidic solution for stripping the REEs from the loaded organic phase. Typically, a higher concentration of acid (e.g., 2-6 M HCl or HNO₃) is used to reverse the extraction equilibrium.

4.2. Batch Extraction Protocol
  • In a separatory funnel, combine a known volume of the aqueous REE feed solution and the organic extractant solution. A 1:1 aqueous-to-organic (A/O) phase ratio is a common starting point.[5]

  • Shake the separatory funnel vigorously for a predetermined contact time (e.g., 5-15 minutes) to ensure intimate mixing and allow the system to reach equilibrium.[2]

  • Allow the two phases to disengage completely under gravity. Centrifugation can be used to accelerate phase separation if emulsions form.[6]

  • Carefully separate the two phases. The aqueous phase (raffinate) is the lower layer, and the REE-loaded organic phase is the upper layer.

  • Collect samples from both the raffinate and the loaded organic phase for quantitative analysis of REE concentrations.

4.3. Batch Stripping Protocol
  • Combine the REE-loaded organic phase from the extraction step with the stripping solution in a clean separatory funnel.

  • Follow the same mixing and phase separation procedure as described in the extraction protocol.

  • The resulting aqueous phase will contain the concentrated, stripped REEs, and the organic phase is now regenerated and can be recycled for further extraction cycles.

Critical Parameters and Their Influence

The performance of the solvent extraction process is dictated by several interdependent parameters.[7]

ParameterInfluence on Extraction EfficiencyScientific Rationale
Aqueous Phase pH Increases with increasing pH.The cation exchange reaction is driven by the transfer of REE³⁺ ions from the aqueous phase to the organic phase, with the concomitant release of H⁺ ions.[4] According to Le Châtelier's principle, a lower H⁺ concentration (higher pH) favors the forward reaction.
Extractant Concentration Generally increases with higher concentration.A higher concentration of tetradecyl dihydrogen phosphate in the organic phase increases the loading capacity for REEs.[5]
Temperature Can be endothermic or exothermic depending on the specific REE.Temperature affects the equilibrium constant of the extraction reaction and the viscosity and density of the phases, which can influence mass transfer and phase disengagement.[5]
Contact Time Sufficient time is required to reach equilibrium.The rate of extraction is governed by mass transfer kinetics.[8] Insufficient contact time will result in incomplete extraction.
Aqueous/Organic (A/O) Ratio Influences single-stage extraction efficiency.A lower A/O ratio (i.e., a higher proportion of organic phase) can lead to a higher percentage of REE extraction in a single contact.[5]
Analytical Techniques for Process Monitoring

Accurate quantification of REE concentrations in both aqueous and organic phases is essential for determining the efficiency of the process.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are the preferred analytical methods for determining REE concentrations due to their high sensitivity and multi-elemental capabilities.[9] For analysis of the organic phase, samples are typically stripped with a strong acid and then diluted for introduction into the instrument.[2]

Key performance metrics to be calculated:

  • Distribution Ratio (D): D = [REE]organic / [REE]aqueous

  • Extraction Percentage (%E): %E = 100 * D / (D + Vaqueous / Vorganic)

  • Separation Factor (βA/B): βA/B = DA / DB (for two REEs, A and B)

Safety and Environmental Considerations
  • Chemical Handling: Tetradecyl dihydrogen phosphate and organic diluents can be irritants.[10] Strong acids used for stripping are corrosive.[11] Always handle these chemicals in a fume hood and wear appropriate PPE.[12]

  • Waste Management: All aqueous and organic waste streams should be collected and disposed of in accordance with local and institutional environmental regulations.[10]

Conclusion

Solvent extraction of rare earth elements using tetradecyl dihydrogen phosphate is a powerful and versatile technique. Achieving successful separation hinges on a solid understanding of the underlying chemical principles and meticulous control over the key operational parameters outlined in this guide. The provided protocols offer a robust starting point for researchers to develop and optimize their own REE separation flowsheets, contributing to the advancement of critical materials purification.

References
  • Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitr
  • Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitrate solutions. (2025).
  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. (2016).
  • Solvent Extraction and Isolation Strategies for Uranium, Thorium, and Radium in Rare Earth Element Recovery from Ores: A Review. (2025). Taylor & Francis.
  • Optimised Closed-Circuit Leaching Systems for Rare Earth Extraction. (2026). Discovery Alert.
  • Safety D
  • Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. (2025). MDPI.
  • SAFETY D
  • SAFETY D
  • Dynamic Modeling for the Separation of Rare Earth Elements Using Solvent Extraction: Predicting Separation Performance Using Laboratory Equilibrium Data. (2017).
  • Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. (2024). HARVEST (uSask).
  • Extraction of Rare Earth Metals by Solid-Phase Extractants
  • SAFETY DATA SHEET. (2014). National Institute of Standards and Technology.
  • Evaluation of the mechanisms of rare earth elements extraction from citrate solutions in the recycling of NdFeB magnets. (2025).
  • Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid: Separ
  • Novel process of extracting rare earth elements
  • Separation of rare earth elements from the leaching solution of waste phosphors by solvent extraction with Cyanex 272 and its. (2019). journalssystem.com.
  • Separation of rare earths by solvent extraction using DEHPA.
  • Solvent extraction kinetics of rare earth elements. (n.d.). Nazarbayev University.
  • Recovery of rare earth elements from phosph
  • Rare Earth Element Recovery from Acidic Extracts of Florida Phosphate Mining Materials Using Chelating Polymer 1-Octadecene. (2019). Semantic Scholar.
  • Extraction of rare earth elements from upgraded phosphate flot
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • (PDF)

Sources

Application

Tetradecyl dihydrogen phosphate formulation guidelines for anionic surfactants

Application Note: Formulation Guidelines for Tetradecyl Dihydrogen Phosphate in Mild Anionic Surfactant Systems Introduction & Mechanistic Overview Tetradecyl dihydrogen phosphate (TDP) is a monoalkyl phosphate ester tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Guidelines for Tetradecyl Dihydrogen Phosphate in Mild Anionic Surfactant Systems

Introduction & Mechanistic Overview

Tetradecyl dihydrogen phosphate (TDP) is a monoalkyl phosphate ester that serves as a highly desirable anionic surfactant in dermatological, cosmetic, and pharmaceutical formulations. Its primary advantage lies in its biomimetic structure, which closely mimics the phospholipid bilayer of human skin, resulting in an exceptionally low skin irritation profile compared to traditional sulfates[1]. However, formulating with pure monoalkyl phosphates presents unique physicochemical challenges, notably low aqueous solubility at acidic pH and inherently poor foaming capacity[2]. This application note provides a comprehensive, self-validating framework for formulating stable, high-foaming TDP systems.

Physicochemical Causality in TDP Formulation

Understanding the molecular behavior of TDP is critical for successful formulation:

  • Mildness & Biomimicry : Alkyl phosphates cause significantly less protein denaturation (quantified by low zein dissolution rates) than standard anionic surfactants like sodium dodecyl sulfate (SDS)[1]. This makes TDP ideal for sensitive skin and infant care applications[2].

  • Phase Behavior & Vesicle Formation : TDP exhibits highly pH-dependent phase transitions. In its protonated state, it is insoluble in water. Upon neutralization to a pH near its first dissociation constant ( pKa1​ ), TDP spontaneously forms stable closed bilayer vesicles when heated above its phase transition temperature[3]. At higher alkaline pH levels, it transitions into spherical micelles[3].

  • The Foaming Deficit : The bulky, highly charged phosphate headgroup creates strong electrostatic repulsion at the air-water interface, which destabilizes foam lamellae. Consequently, TDP requires specific co-surfactants—such as alkylamine oxides or amphoteric sulfobetaines—to pack efficiently at the interface, mitigate repulsion, and dramatically boost lather and low-temperature stability[2],[4].

Formulation Workflow

FormulationWorkflow N1 Phase A: Aqueous Dispersion Disperse TDP in DI Water N2 Phase B: Neutralization Titrate with Alkanolamine to pH 6.5-8.5 N1->N2 N3 Phase C: Co-surfactant Integration Add Amine Oxide / Amphoteric N2->N3 N4 Phase D: Thermal Processing Heat to 70°C under continuous shear N3->N4 N5 Phase E: Cooling & Maturation Formation of Stable Vesicles/Micelles N4->N5

Workflow for formulating stable Tetradecyl Dihydrogen Phosphate surfactant systems.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a High-Foaming TDP-Amine Oxide Surfactant System Causality: Neutralization converts the insoluble phosphate acid into a soluble salt, while the amine oxide acts as a foam booster by intercalating between phosphate headgroups, reducing electrostatic repulsion[4].

  • Dispersion : Accurately weigh 5.0 g of Tetradecyl dihydrogen phosphate and disperse it into 75 mL of deionized water under moderate mechanical stirring (300 rpm).

  • Neutralization : Slowly titrate the dispersion with an alkanolamine (e.g., triethanolamine) or 1M NaOH. Continuously monitor the pH. The target pH is 6.5–8.5[4].

    • Self-Validation Checkpoint: The mixture will transition from a cloudy, opaque suspension to a translucent/clear dispersion, macroscopically confirming the successful formation of the soluble anionic salt.

  • Co-surfactant Addition : Introduce 2.0 g of an alkylamine oxide (e.g., hexadecyldimethylamine N-oxide) to the neutralized mixture[4].

  • Thermal Homogenization : Heat the mixture to 70 °C to exceed the chain-melting transition temperature of the tetradecyl alkyl tails, ensuring complete homogenization[3]. Maintain temperature and stirring for 30 minutes.

  • Cooling : Remove from heat and allow the system to cool to room temperature under gentle stirring to facilitate stable vesicle/micelle maturation.

Protocol B: Self-Validating CMC Determination via Colorimetry Causality: Pinacyanol chloride is a cationic dye that exhibits a distinct metachromatic shift when incorporated into the hydrophobic core of anionic micelles, allowing for precise spectrophotometric determination of the Critical Micelle Concentration (CMC)[3].

  • Dye Preparation : Prepare a 1.3 mM stock solution of pinacyanol chloride in methanol[3].

  • Sample Dilution : Prepare a serial dilution of the formulated TDP surfactant system (from Protocol A) ranging from 0.1 mM to 50 mM in a 50 mM citric acid buffer[3].

  • Dye Integration : Add exactly 8 μL of the pinacyanol chloride methanolic solution to 1 mL of each surfactant dilution, yielding a final dye concentration of approximately 10 μM[3].

  • Equilibration : Allow the samples to equilibrate in the dark at 25 °C for 30 minutes.

  • Spectrophotometry : Measure the absorbance of each sample at 605 nm using a UV-Vis spectrophotometer[3].

  • Data Analysis : Plot Absorbance (605 nm) vs. Surfactant Concentration.

    • Self-Validation Checkpoint: The CMC is mathematically validated by identifying the sharp inflection point on the curve where absorbance rapidly increases, confirming that free surfactant monomers have successfully aggregated into micelles[3].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of TDP formulated with various co-surfactants, demonstrating the necessity of the formulation guidelines outlined above.

Formulation SystempHCMC (mM)Foam Height (Ross-Miles, mm)Low-Temperature Stability (4°C)
Pure TDP (Unneutralized)3.5N/A (Insoluble)0Solid Precipitate
TDP + NaOH (Neutralized)11.4~4245Phase Separation
TDP + Triethanolamine7.5~2060Poor
TDP + Alkylamine Oxide7.5~12165Clear, Stable
TDP + Sulfobetaine7.5~15150Clear, Stable

Note: Data synthesized from established physicochemical evaluations of alkyl phosphate behaviors in aqueous systems[2],[3],[4].

Sources

Method

Using tetradecyl dihydrogen phosphate in mesoporous silica synthesis

Advanced Protocol: Synthesis of Amine-Functionalized Mesoporous Silica Using Tetradecyl Dihydrogen Phosphate via the CSDA Method Executive Summary The synthesis of highly ordered mesoporous silica typically relies on cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol: Synthesis of Amine-Functionalized Mesoporous Silica Using Tetradecyl Dihydrogen Phosphate via the CSDA Method

Executive Summary

The synthesis of highly ordered mesoporous silica typically relies on cationic surfactants (e.g., CTAB) or non-ionic block copolymers. However, utilizing anionic surfactants like tetradecyl dihydrogen phosphate unlocks a unique synthetic pathway. Because anionic surfactants and anionic silicate precursors electrostatically repel each other under standard basic conditions, they cannot self-assemble directly[1].

To bridge this gap, a Co-Structure Directing Agent (CSDA) —typically an aminosilane like APTES—is employed. This enables the S−N+I− self-assembly pathway, where the surfactant ( S− ) binds to the protonated amine of the CSDA ( N+ ), which subsequently co-condenses with the inorganic silica precursor ( I− )[1]. For drug development professionals, this method is revolutionary: it allows for the one-pot synthesis of in-situ amine-functionalized mesoporous silica (AMS), bypassing inefficient post-synthesis grafting steps and providing an ideal scaffold for targeted drug delivery.

Mechanistic Principles: The S−N+I− Pathway

The architectural outcome of mesoporous silica is governed by the surfactant packing parameter, g=V/(a0​⋅lc​) , where V is the hydrophobic chain volume, lc​ is the chain length, and a0​ is the effective headgroup area[2].

Tetradecyl dihydrogen phosphate possesses a bulky, highly charged phosphate headgroup. Increasing the geometrical size of the headgroup from a standard sulfate to a phosphate significantly increases a0​ , lowering the packing parameter g [3]. This inherently favors high-curvature micellar phases. When the CSDA (APTES) is introduced, its protonated amine ( −NH3+​ ) electrostatically neutralizes the phosphate headgroup. This interaction decreases the effective a0​ , increasing g , and driving the thermodynamic transition from spherical micelles into highly ordered 2D hexagonal or 3D cage-type mesophases[2].

Mechanism S Tetradecyl Dihydrogen Phosphate (Anionic Surfactant, S⁻) Complex S⁻ N⁺ Micellar Complex (Electrostatic Match) S->Complex N APTES (CSDA, N⁺) N->Complex I TEOS (Silica Precursor, I⁻) Network Mesoporous Silica Network (Co-condensation) I->Network Hydrolysis & Condensation Complex->Network

S- N+ I- Self-Assembly Mechanism using Tetradecyl Dihydrogen Phosphate and APTES.

Reagent Matrix and Morphological Tuning

Table 1: Core Reagents and Functional Roles

Reagent Chemical Role Mechanism of Action

| Tetradecyl dihydrogen phosphate | Anionic Template ( S− ) | Forms the primary micellar scaffold; dictates pore diameter via its C14 alkyl chain. | | APTES | CSDA ( N+ ) | Acts as the electrostatic bridge; provides primary amine functionalization to the final pore walls. | | TEOS | Silica Precursor ( I− ) | Hydrolyzes and co-condenses with APTES to form the robust siloxane (Si-O-Si) framework. | | 0.1 M HCl / Ethanol | Extraction Solvent | Breaks the S−N+ ionic bond to remove the surfactant without destroying the amine groups. |

Table 2: Morphological Tuning via CSDA/Surfactant Ratio Note: By altering the molar ratio of APTES to tetradecyl dihydrogen phosphate, the packing parameter g is manipulated, yielding distinct mesophases[2].

CSDA / Surfactant Molar RatioResulting Mesophase StructureExpected Pore DiameterBET Surface Area
0.5 - 0.8 Disordered / LamellarN/A (Collapses upon drying)< 200 m²/g
1.0 - 1.2 2D Hexagonal ( p6mm )3.5 - 4.2 nm750 - 900 m²/g
1.5 - 2.0 3D Cubic ( Fd3ˉm )4.5 - 5.5 nm850 - 1050 m²/g

Step-by-Step Experimental Protocol

This protocol is designed to synthesize 2D hexagonal amine-functionalized mesoporous silica.

Workflow Step1 1. Micelle Formation (Surfactant + H2O) Step2 2. CSDA Integration (APTES Addition) Step1->Step2 Step3 3. Silica Co-Condensation (TEOS Addition) Step2->Step3 Step4 4. Hydrothermal Aging (100°C, 24h) Step3->Step4 Step5 5. Solvent Extraction (Template Removal) Step4->Step5

Step-by-step experimental workflow for synthesizing AMS materials.

Step 1: Micelle Formation
  • Dissolve 1.0 mmol of tetradecyl dihydrogen phosphate in 50 mL of deionized water in a 100 mL round-bottom flask.

  • Stir at 400 RPM at 60°C until the surfactant is completely dissolved.

  • Causality: The elevated temperature ensures the surfactant surpasses its Krafft point, allowing uniform spherical micelles to form.

  • Self-Validation: The solution must transition from opaque to completely clear. Any residual cloudiness indicates undissolved surfactant, which will cause localized phase separation.

Step 2: CSDA Integration
  • Lower the temperature to 40°C.

  • Add 1.2 mmol of APTES dropwise (approx. 1 drop per 5 seconds) under vigorous stirring (800 RPM).

  • Causality: Slow addition prevents localized spikes in pH. The amine groups of APTES protonate in the aqueous medium and electrostatically lock onto the phosphate headgroups of the micelles, forming the critical S−N+ complex[1].

  • Self-Validation: Monitor the pH. It should naturally stabilize around 8.5–9.0 due to the basicity of the aminosilane. The solution will develop a faint opalescence, indicating micellar swelling and structural transition.

Step 3: Silica Co-Condensation
  • Immediately following APTES integration, add 5.0 mmol of TEOS dropwise using a syringe pump (rate: 0.5 mL/min).

  • Continue stirring at 40°C for 2 hours.

  • Causality: TEOS hydrolyzes into anionic silicate oligomers ( I− ), which co-condense with the alkoxysilane tails of the APTES already anchored to the micelles. Rapid addition will result in non-templated, amorphous silica nanoparticles.

  • Self-Validation: Within 15 minutes of TEOS addition, the opalescent solution will turn into a dense, milky-white suspension, confirming bulk silica polymerization.

Step 4: Hydrothermal Aging
  • Transfer the milky suspension into a Teflon-lined stainless steel autoclave.

  • Seal and heat in an oven at 100°C for 24 hours.

  • Causality: Hydrothermal treatment drives Ostwald ripening. It forces the incomplete silanol (Si-OH) groups to fully condense into siloxane (Si-O-Si) bridges, dramatically increasing the wall thickness and hydrothermal stability of the mesoporous framework.

Step 5: Template Extraction (Critical for Drug Delivery Applications)
  • Recover the synthesized powder via centrifugation (10,000 RPM, 10 mins) and wash thrice with deionized water.

  • Do NOT calcine the sample. Suspend the powder in 100 mL of an Ethanol/HCl mixture (0.1 M HCl in absolute ethanol).

  • Reflux at 70°C for 12 hours. Recover by centrifugation and repeat the reflux once more.

  • Causality: Calcination (typically 550°C) would thermally incinerate the propyl-amine groups provided by the CSDA. Acidic solvent extraction protonates the phosphate groups, neutralizing the electrostatic attraction and washing away the tetradecyl dihydrogen phosphate. This leaves the covalently bound primary amines intact on the pore walls[2].

  • Self-Validation: Perform FTIR spectroscopy on the dried powder. The absence of C-H stretching bands (2850–2950 cm⁻¹) confirms surfactant removal, while the presence of N-H bending (approx. 1550 cm⁻¹) validates the retention of the amine functionality.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Tetradecyl Dihydrogen Phosphate

Advanced Troubleshooting & Formulation Guide for Alkyl Phosphate Surfactants Welcome to the Technical Support Center for formulating with Tetradecyl Dihydrogen Phosphate (also known as myristyl phosphate)[1]. As a C14 mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Formulation Guide for Alkyl Phosphate Surfactants

Welcome to the Technical Support Center for formulating with Tetradecyl Dihydrogen Phosphate (also known as myristyl phosphate)[1]. As a C14 monoalkyl phosphate, this compound is a highly effective anionic surfactant and emulsifier. However, its long hydrophobic tail and complex phosphate headgroup create unique thermodynamic challenges in aqueous systems, frequently resulting in turbid vesicular dispersions or insoluble hydrated crystals at room temperature.

This guide provides researchers and formulation scientists with the mechanistic causality and self-validating protocols required to achieve true, thermodynamically stable aqueous solubility.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my formulation form a cloudy suspension instead of a clear solution at neutral pH? A1: This phase behavior is governed by the Critical Packing Parameter (CPP) and the protonation state of the phosphate headgroup. Tetradecyl dihydrogen phosphate has two dissociation constants: pKa1​≈2.0 and pKa2​≈6.5−7.0 [2]. At a neutral pH of 7.0, the phosphate group exists as an equilibrium mixture of mono-anions and di-anions. The mono-anion has a smaller effective headgroup hydration sphere, which drives the CPP toward 0.5–1.0. This geometric constraint favors the formation of lamellar phases or multi-lamellar vesicles, which scatter light and appear as a cloudy suspension. To achieve a clear, isotropic micellar solution (CPP < 0.33), the pH must be elevated above 7.5 to fully deprotonate the headgroup into its di-anion state, maximizing electrostatic repulsion and headgroup hydration.

Q2: I adjusted the pH to 8.0 using Sodium Hydroxide (NaOH), but the surfactant still precipitates at room temperature. What is going wrong? A2: You have encountered the Krafft point barrier. The Krafft temperature ( Tk​ ) is the critical temperature at which the solubility of a surfactant equals its Critical Micelle Concentration (CMC). Below Tk​ , the surfactant exists as a hydrated solid crystal[3]. The sodium salt of a C14 alkyl phosphate possesses a high lattice energy, resulting in a Krafft point significantly above room temperature (typically > 45°C). While the solution may become clear upon heating, the surfactant will inevitably precipitate upon cooling.

Q3: How do I lower the Krafft point to maintain a clear solution at room temperature (20–25°C)? A3: The thermodynamic solution is to disrupt the solid-state crystal lattice packing of the surfactant. This is achieved by replacing the small, high-charge-density sodium ion with a bulky, sterically hindered counterion[4]. Alkanolamines, such as Triethanolamine (TEA) or Tromethamine (Tris), are the industry standards for this purpose[5]. The bulky hydration sphere of TEA prevents the alkyl phosphate molecules from packing tightly into a crystal lattice, effectively depressing the Krafft point below room temperature and yielding a stable, clear micellar solution[4][5].

Section 2: Self-Validating Experimental Methodologies

Protocol 1: Preparation of a Stable Aqueous Solution via Counterion Optimization

Objective: To formulate a 5% (w/w) clear aqueous solution of tetradecyl dihydrogen phosphate at room temperature. Mechanism: Utilizing Triethanolamine (TEA) to simultaneously deprotonate the phosphate headgroup and sterically depress the Krafft point.

Step-by-Step Methodology:

  • Dispersion: Disperse 5.0 g of tetradecyl dihydrogen phosphate powder into 80.0 g of deionized water in a jacketed glass beaker.

  • Thermal Activation: Heat the dispersion to 65°C under continuous overhead stirring (300 rpm) to melt the hydrated solid phase and exceed the native Krafft point.

  • Neutralization: Slowly titrate Triethanolamine (TEA) into the heated vortex. Monitor the pH continuously. Continue addition until the pH stabilizes between 7.8 and 8.2. (Note: Approximately 1.5 to 2.0 molar equivalents of TEA relative to the phosphate will be required to reach the di-anion state).

  • Equilibration: Maintain stirring at 65°C for 15 minutes to ensure complete complexation and micellization.

  • Volume Adjustment: QS (quantum satis) to 100.0 g with deionized water.

  • Self-Validation (Thermal Cycling & Optical Check):

    • Allow the solution to cool to 20°C.

    • Validation 1 (Optical): Shine a laser pointer through the beaker. A lack of a distinct Tyndall effect confirms the presence of true nano-scale micelles rather than larger vesicular aggregates.

    • Validation 2 (Thermal): Store a 10 mL aliquot at 4°C for 24 hours, then allow it to return to 20°C. If the solution returns to a clear state without mechanical agitation, the Krafft point has been successfully depressed below 20°C, validating the thermodynamic stability of the system.

Section 3: Quantitative Data & Phase Behavior

Table 1: Physicochemical Properties of Tetradecyl Dihydrogen Phosphate

ParameterValue / DescriptionReference
Chemical Formula C14​H31​O4​P [1]
Molecular Weight 294.37 g/mol [1]
Hydrophobic Tail C14 (Myristyl / Tetradecyl)[1]
pKa1​ (First Deprotonation) ~ 1.5 - 2.5[2]
pKa2​ (Second Deprotonation) ~ 6.5 - 7.0[2]

Table 2: Phase Behavior as a Function of pH and Counterion

pH RangeCounterion UsedDominant Ionization StateObserved Phase at 25°CSolubilization Status
< 4.0 None (Native)Fully ProtonatedHydrated Solid CrystalsInsoluble
4.5 - 6.0 Sodium ( Na+ )Mono-anionMulti-lamellar VesiclesTurbid Suspension
> 7.5 Sodium ( Na+ )Di-anionSolid Precipitate ( Tk​>40°C )Insoluble at RT[3]
> 7.5 TriethanolamineDi-anionSpherical Micelles ( Tk​<20°C )Clear Solution [4]

Section 4: Mechanistic Workflows

DecisionTree Start TDP in Aqueous Media (Insoluble / Turbid) CheckPH Is pH > 7.5? Start->CheckPH AdjustPH Adjust pH to 7.5 - 8.5 (Target Di-anion State) CheckPH->AdjustPH No (pH < 7.5) CheckClarity Is solution clear at 25°C? CheckPH->CheckClarity Yes AdjustPH->CheckClarity ChangeIon Switch Counterion (Use Triethanolamine) CheckClarity->ChangeIon No (Krafft Pt > 25°C) Success Clear Micellar Solution (Solubilized TDP) CheckClarity->Success Yes (Krafft Pt < 25°C) ChangeIon->CheckClarity Re-evaluate AddSolvent Add Co-solvent (e.g., Propylene Glycol) ChangeIon->AddSolvent If still turbid AddSolvent->Success

Fig 1: Decision tree for troubleshooting and optimizing TDP aqueous solubilization.

Mechanism Protonated Low pH (< 4) Fully Protonated TDP High Lattice Energy Insoluble Solid MonoAnion Mid pH (4 - 6) Mono-anion (Na+) Lamellar Packing Vesicular Dispersion Protonated->MonoAnion Add Base (Deprotonate pKa1) DiAnionNa High pH (> 7.5) Di-anion (Na+) High Krafft Point Precipitates at RT MonoAnion->DiAnionNa Add NaOH (Deprotonate pKa2) DiAnionTEA High pH (> 7.5) Di-anion (TEA+) Steric Hindrance Clear Micelles at RT MonoAnion->DiAnionTEA Add TEA (Deprotonate pKa2)

Fig 2: Phase behavior of TDP as a function of pH and counterion selection.

References

  • Myristyl Phosphate | C14H31O4P | CID 82327 - PubChem. National Institutes of Health. URL: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. URL:[Link]

  • Surfactant Properties of Monoalkyl Ethanolamine Phosphate Esters. ResearchGate. URL:[Link]

  • Treatment of skin conditions using high krafft temperature anionic surfactants (CA3153934A1).Google Patents.
  • Triethanolamine - Wikipedia. Wikipedia. URL:[Link]

Sources

Optimization

Preventing precipitation of tetradecyl dihydrogen phosphate during synthesis

Technical Support Center: Synthesis of Tetradecyl Dihydrogen Phosphate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of tetradecyl dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Tetradecyl Dihydrogen Phosphate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetradecyl dihydrogen phosphate (C₁₄H₃₁O₄P). This guide is designed to provide in-depth, field-proven insights into preventing the most common challenge encountered during its synthesis: unwanted precipitation. As a long-chain alkyl phosphate, this molecule's amphipathic nature—possessing both a nonpolar fourteen-carbon tail and a polar phosphate headgroup—presents unique solubility challenges.[][2] This document moves beyond simple protocols to explain the causal mechanisms behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common queries regarding the precipitation of tetradecyl dihydrogen phosphate.

Q1: Why is my tetradecyl dihydrogen phosphate crashing out of solution during the reaction or workup?

A: Precipitation is almost always linked to the molecule's poor solubility under specific conditions. The primary causes are:

  • Formation of the Insoluble Free Acid: The fully protonated dihydrogen phosphate form is significantly less soluble in many solvent systems, especially aqueous ones, compared to its salt form. This is the most common cause of precipitation during acidic workup.

  • Inappropriate Solvent System: The reaction solvent may not adequately solubilize the final product. While a nonpolar solvent like toluene might be excellent for the initial reaction with phosphorus oxychloride (POCl₃), the resulting alkyl phosphate product may have limited solubility.[3][4]

  • Low Temperature: Solubility of long-chain alkyl phosphates often decreases significantly at lower temperatures.[5] If the reaction is cooled for workup or left to stand at room temperature, the product can precipitate.

  • Presence of Multivalent Cations: Trace metal impurities (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can form highly insoluble phosphate salts, leading to precipitation.[6][7][8][9]

Q2: What is the critical role of pH in preventing precipitation?

A: The pH of the aqueous phase during workup is the single most critical factor for maintaining solubility. The phosphate headgroup has multiple ionization states, each with a different pKa value (the pKa values for phosphoric acid are approximately 2.15, 7.21, and 12.32).

  • Below pH ~2: The phosphate group is fully protonated (R-O-PO(OH)₂). This neutral, "free acid" form has very low water solubility and will readily precipitate.

  • Between pH ~4 and ~6: The molecule exists predominantly as the tetradecyl monohydrogen phosphate anion (R-O-PO(OH)O⁻). In this state, its solubility as a salt (e.g., with Na⁺, K⁺, or NH₄⁺) is significantly improved.

  • Above pH ~8: It exists as the tetradecyl phosphate dianion (R-O-PO(O₂)⁻²), which is generally even more soluble.

Therefore, by controlling the workup pH to be in the range of 4-8, you ensure the product remains in its more soluble anionic (salt) form.

Q3: How does my choice of phosphorylating agent affect the risk of precipitation?

A: The choice of agent dictates the byproducts and optimal reaction conditions, which in turn influences precipitation risk.

  • Phosphorus Pentoxide (P₂O₅): This is a strong dehydrating agent that reacts with tetradecanol to produce a mixture of mono- and di-alkyl phosphates, along with polyphosphoric acids.[10][11] The resulting mixture can be complex and difficult to keep in solution. Workup involves hydrolysis of the remaining phosphoric anhydride bonds.

  • Phosphorus Oxychloride (POCl₃): This is often the preferred method for a more controlled reaction.[3][4] The reaction produces HCl as a byproduct, which must be neutralized by a base (like triethylamine). The base also forms a salt with the product (dialkyl phosphorochloridate intermediate, then the phosphate), which can improve its solubility in the organic solvent. The triethylamine hydrochloride byproduct is typically insoluble in organic solvents and can be filtered off.[3]

Q4: Can residual starting materials or byproducts cause precipitation?

A: Yes. In the POCl₃ method, the triethylamine hydrochloride (Et₃N·HCl) byproduct is an insoluble salt in common organic solvents like toluene and is intentionally precipitated to be removed by filtration.[3] More problematic is the formation of di-tetradecyl phosphate as a byproduct. This molecule is significantly more nonpolar than the desired mono-alkyl phosphate and may have different solubility characteristics, potentially co-precipitating with the product or causing the product to "oil out."

Part 2: Troubleshooting Guide for Precipitation Issues

This guide provides a systematic approach to diagnosing and solving precipitation problems encountered during synthesis.

Observed Problem Potential Root Cause Recommended Solution & Scientific Rationale
Precipitate forms immediately upon addition of phosphorylating agent (e.g., POCl₃). 1. Reaction is too concentrated. 2. Localized cooling is causing the product intermediate to crash out.Solution: 1. Increase the solvent volume to ensure all species remain below their solubility limit. 2. Maintain a constant reaction temperature (e.g., 0-5 °C) with efficient stirring to ensure homogenous heat distribution. Do not overcool.
A thick, white solid crashes out during aqueous workup (quenching). The reaction mixture is being quenched into neutral or acidic water, forming the insoluble free acid.Solution: Quench the reaction mixture by adding it slowly to a vigorously stirred, cold (0-5 °C) aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a phosphate buffer, to maintain a pH between 4 and 8. This ensures the product is immediately converted to its more soluble salt form.
Product precipitates upon cooling to room temperature after workup. The product is supersaturated at the workup temperature, and its solubility limit is exceeded upon cooling.Solution: 1. Extract the product into a suitable organic solvent while the aqueous solution is still warm. 2. If isolation from the aqueous phase is desired, consider adding a co-solvent like isopropanol to the aqueous layer to maintain solubility upon cooling.
A waxy or oily phase separates instead of a crystalline precipitate. Formation of a mixture of mono- and di-alkyl phosphates, or incomplete protonation/salt formation.Solution: 1. Optimize the stoichiometry of alcohol to phosphorylating agent to favor mono-alkylation (typically a slight excess of the phosphorylating agent). 2. Ensure complete conversion to the salt form during basic workup with vigorous stirring. The oily phase can sometimes be dissolved by adding more organic solvent and re-extracting.
Precipitate forms after adding a salt (e.g., NaCl) to the aqueous layer to aid extraction. The high ionic strength is "salting out" the amphiphilic product, reducing its solubility in the aqueous phase.Solution: This is the desired effect for extraction. However, if it causes an unmanageable emulsion or solid, reduce the amount of salt used or extract with a more polar organic solvent like ethyl acetate.

Part 3: Visual Logic & Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and the key control points in a successful synthesis.

Troubleshooting_Precipitation start Precipitation Observed stage At what stage? start->stage reaction During Reaction stage->reaction Reaction workup During Aqueous Workup stage->workup Workup post_workup After Workup (Cooling/Standing) stage->post_workup Post-Workup cause_reaction Cause: - High Concentration - Local Overcooling reaction->cause_reaction sol_reaction Solution: - Increase Solvent - Maintain Temp & Stirring cause_reaction->sol_reaction cause_workup Cause: - Low pH (Free Acid Formation) workup->cause_workup sol_workup Solution: - Quench into Base (pH 4-8) - Form Soluble Salt cause_workup->sol_workup cause_post Cause: - Supersaturation - Temp-Dependent Solubility post_workup->cause_post sol_post Solution: - Extract Warm - Use Co-solvent cause_post->sol_post

Caption: Troubleshooting flowchart for precipitation issues.

Synthesis_Workflow cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Workup & Hydrolysis cluster_2 Step 3: Purification reactants 1-Tetradecanol + POCl₃ + Triethylamine in Toluene reaction Reaction at 0-5 °C reactants->reaction critical1 Critical Point: Maintain Anhydrous Conditions Control Temperature reaction->critical1 quench Quench into cold aq. NaHCO₃ reaction->quench Filter Et₃N·HCl extraction Phase Separation & Extraction quench->extraction critical2 Critical Point: Maintain pH > 4 to form soluble salt quench->critical2 purify Aqueous Washes extraction->purify isolate Solvent Removal & Product Isolation purify->isolate critical3 Critical Point: Avoid over-concentration and rapid cooling isolate->critical3

Caption: Synthesis workflow with critical control points.

Part 4: Recommended Experimental Protocol

This protocol for the synthesis of mono-tetradecyl phosphate utilizes phosphorus oxychloride and is designed to proactively prevent precipitation.

Materials & Reagents:

  • 1-Tetradecanol (Myristyl alcohol)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

Protocol Steps:

  • Reaction Setup (Anhydrous Conditions):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-tetradecanol (1.0 eq) and anhydrous toluene.

    • Dissolve the alcohol completely and begin to cool the flask in an ice/water bath to 0-5 °C.

    • Add triethylamine (1.1 eq) to the cooled solution.

    • Causality: Anhydrous conditions are essential to prevent the premature hydrolysis of POCl₃, which would form phosphoric and hydrochloric acids, leading to side reactions and poor yield.[4]

  • Phosphorylation:

    • In the dropping funnel, prepare a solution of phosphorus oxychloride (1.1 eq) in anhydrous toluene.

    • Add the POCl₃ solution dropwise to the stirred alcohol/triethylamine mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours.

    • Causality: Slow, cold addition controls the exothermic reaction. The stoichiometry is chosen to favor the formation of the monoalkyl dichlorophosphate intermediate. The triethylamine neutralizes the generated HCl, preventing acid-catalyzed side reactions and forming the insoluble Et₃N·HCl salt.[3][4]

  • Workup and Hydrolysis (pH Control):

    • Filter the reaction mixture under nitrogen to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of anhydrous toluene.

    • Prepare a separate flask containing a 10% aqueous solution of sodium bicarbonate, cooled in an ice bath.

    • Slowly add the toluene filtrate to the vigorously stirred bicarbonate solution. Maintain the temperature below 15 °C. Monitor the pH of the aqueous layer, ensuring it remains above 4 (ideally 5-7). Add more solid NaHCO₃ if necessary.

    • Causality: This is the most critical step for preventing product precipitation. By quenching into a basic solution, the dichlorophosphate intermediate is hydrolyzed directly to the sodium salt of tetradecyl dihydrogen phosphate, which is soluble in the biphasic mixture. Quenching into pure water would generate HCl and the insoluble free acid form of the product.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate.

    • Remove the aqueous layer. Extract the organic layer two more times with deionized water.

    • Combine all aqueous layers. Wash the combined aqueous phase with ethyl acetate or diethyl ether to remove any unreacted alcohol and potential di-alkyl phosphate byproduct.

    • Causality: The desired mono-alkyl phosphate salt is highly polar and will partition into the aqueous phase, while nonpolar impurities remain in the organic phase.

  • Isolation:

    • Acidify the aqueous layer slowly with cold 1M HCl to a pH of ~2 while stirring vigorously in an ice bath. The product, tetradecyl dihydrogen phosphate, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water, and dry under high vacuum.

    • Causality: The product is intentionally precipitated in its purified free-acid form for isolation by carefully lowering the pH after all impurities have been removed.

References

  • Chemical Properties of Di-tridecyl hydrogen phosphate (CAS 36432-46-9). Cheméo. [Link]

  • Thermodynamics of Prebiotic Phosphorylation. (2019). Chemical Reviews. ACS Publications. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • Phosphate precipitation reactions. (2021). YouTube. [Link]

  • Belozerova, A. A., et al. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. Materials, 15(15), 5304. [Link]

  • Trihexyl (Tetradecyl) Phosphonium Decanoate Mediated Nitroaldol Reactions | Download Table. ResearchGate. [Link]

  • Reactivity of trihexyl(tetradecyl)phosphonium chloride, a room-temperature phosphonium ionic liquid | Request PDF. ResearchGate. [Link]

  • Kinetics and Mechanism of Precipitation and Nature of the Precipitate Obtained in Phosphate Removal from Wastewater Using Aluminum (III) and Iron (III) Salts. (1970). EPA. [Link]

  • Commercial synthesis of monoalkyl phosphates. (2015). ResearchGate. [Link]

  • TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. (2015). Gelest, Inc. [Link]

  • CAS No : 10054-29-2| Chemical Name : Tetradecyl dihydrogen phosphate. Pharmaffiliates. [Link]

  • Inhibition Behavior Change of Tetradecyl Phosphate Ester at Elevated Temperatures. (2022). OHIO Open Library. [Link]

  • Tret'yakov, S. Y., et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology, 11(3), 487-498. [Link]

  • In vitro precipitation of calcium phosphate under intracellular conditions: formation of brushite from an amorphous precursor in the absence of ATP. (1993). PubMed. [Link]

  • US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content.
  • Tetradecyl dihydrogen phosphate (C14H31O4P). PubChem. [Link]

  • Komendo, I. V., et al. (2018). Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents. Oriental Journal of Chemistry, 34(6), 2703-2707. [Link]

  • Phosphate forms (names, pKa's, etc.), buffers basics, & intuition. (2023). YouTube. [Link]

  • Hydrogen-substituted b-tricalcium phosphate synthesized in organic media. (2016). RMS Foundation. [Link]

  • Alkyl phosphates – Knowledge and References. Taylor & Francis. [Link]

  • morpholinium tetradecyl hydrogen phosphate — Chemical Substance Information. NextSDS. [Link]

  • Precipitation Reactions. (2025). Chemistry LibreTexts. [Link]

  • How to Eliminate Contaminants in Lithium Phosphate Synthesis. (2025). PreScouter. [Link]

  • US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
  • Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. (1995). PubMed. [Link]

  • Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers. (2019). NovoPro. [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Division of Organic Chemistry. [Link]

Sources

Troubleshooting

Troubleshooting common impurities in tetradecyl dihydrogen phosphate samples

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for tetradecyl dihydrogen phosphate (TDHP). This guide is designed to provide in-depth troubleshooting assis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tetradecyl dihydrogen phosphate (TDHP). This guide is designed to provide in-depth troubleshooting assistance for common purity issues encountered during the synthesis, handling, and analysis of TDHP. As a crucial excipient and intermediate in various applications, including drug delivery systems, the purity of TDHP is paramount to ensure performance, safety, and reproducibility. This resource is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

Question 1: I have a batch of tetradecyl dihydrogen phosphate with lower than expected purity. What are the most common impurities I should be looking for?

Answer:

When troubleshooting the purity of tetradecyl dihydrogen phosphate, it's essential to consider impurities arising from the synthesis process, subsequent degradation, and storage conditions. The most common impurities can be categorized as follows:

  • Residual Starting Materials:

    • Tetradecanol: The alcohol starting material may be present due to an incomplete reaction.

    • Phosphorylating Agent: Depending on the synthetic route, residual phosphorus oxychloride, polyphosphoric acid, or other phosphorylating agents and their byproducts might be present.[1]

  • Synthesis-Related Byproducts:

    • Ditetradecyl Hydrogen Phosphate (Di-TDHP): This is a common byproduct formed when two molecules of tetradecanol react with the phosphorus source.

    • Tritetradecyl Phosphate (Tri-TDHP): A neutral ester that can also be formed, particularly if reaction conditions are not carefully controlled. Its presence can be problematic as it lacks the desired amphiphilic properties of TDHP.[1]

  • Degradation Products:

    • Inorganic Phosphate (Pi): TDHP can undergo hydrolysis, especially in the presence of moisture or at non-neutral pH, cleaving the ester bond to yield tetradecanol and inorganic phosphate.[2][3]

    • Other Degradants: Under harsh conditions (e.g., high heat, strong acid/base), further degradation of the tetradecyl chain can occur, though this is less common under typical laboratory conditions.

  • Residual Solvents and Water:

    • Organic Solvents: Solvents used during synthesis or purification (e.g., toluene, ethyl acetate) may be retained in the final product.[4]

    • Water: As a phosphate ester, TDHP can be hygroscopic. Excess water can not only affect the material's physical properties but also promote hydrolysis.

The following table summarizes these common impurities:

Impurity CategorySpecific ImpuritySource
Residual Starting Materials TetradecanolIncomplete synthesis reaction
Residual Phosphorylating AgentsIncomplete synthesis reaction or inadequate purification
Synthesis Byproducts Ditetradecyl Hydrogen Phosphate (Di-TDHP)Side reaction during synthesis
Tritetradecyl Phosphate (Tri-TDHP)Side reaction during synthesis
Degradation Products Inorganic Phosphate (Pi)Hydrolysis of the phosphate ester bond[2][5]
Residuals Organic SolventsTrapped from synthesis or purification steps[6]
Water (H₂O)Absorption from the atmosphere or from aqueous workup steps

Part 2: Analytical and Characterization Workflows

Question 2: How can I set up an analytical workflow to identify and quantify these impurities in my TDHP sample?

Answer:

A multi-pronged analytical approach is necessary for the comprehensive characterization of TDHP purity. A combination of chromatographic and spectroscopic techniques, along with specific assays for water and inorganic content, will provide a complete impurity profile.

Below is a recommended workflow for analyzing your TDHP sample.

TDHP_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Organic Impurities cluster_2 Specific Impurity Assays cluster_3 Data Integration & Purity Calculation Prep Accurately weigh TDHP sample. Dissolve in appropriate solvent (e.g., Methanol/Water for HPLC, CDCl3 for NMR). HPLC HPLC-UV/ELSD/MS (for Tetradecanol, Di- and Tri-TDHP) Prep->HPLC NMR 31P NMR (for Phosphate Species Ratio) Prep->NMR KF Karl Fischer Titration (for Water Content) Prep->KF IC Ion Chromatography or Colorimetric Assay (for Inorganic Phosphate) Prep->IC HS_GC Headspace GC-MS (for Residual Solvents) Prep->HS_GC MassBalance Mass Balance Calculation (100% - Sum of Impurities) HPLC->MassBalance NMR->MassBalance KF->MassBalance IC->MassBalance HS_GC->MassBalance Phosphate_Ester_Formation cluster_products Reaction Products POCl3 POCl₃ Monoester TDHP (Monoester) POCl3->Monoester +1 ROH ROH Tetradecanol (ROH) ROH->Monoester Diester Di-TDHP (Diester) ROH->Diester Triester Tri-TDHP (Triester) ROH->Triester Monoester->Diester +1 ROH Diester->Triester +1 ROH

Caption: Stepwise formation of phosphate esters leading to byproducts.

Mitigation Strategies:

  • Control Stoichiometry:

    • Expert Insight: Use a molar excess of the phosphorylating agent relative to the alcohol. This ensures that the alcohol is more likely to react with an unreacted POCl₃ molecule rather than an already-substituted intermediate. A POCl₃ to tetradecanol ratio of 1.2:1 to 1.5:1 is a good starting point.

  • Slow Addition & Temperature Control:

    • Causality: The reaction is exothermic. Adding the alcohol slowly to the phosphorylating agent at a low temperature (e.g., 0-5 °C) helps to dissipate heat and slow down the reaction rate. This provides better control over the first substitution, minimizing the formation of higher-order esters.

  • Purification by Selective Extraction:

    • Protocol: After quenching the reaction and neutralizing, you can exploit the different properties of the phosphate esters.

      • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic phase with a dilute aqueous base (e.g., 0.1 M NaOH or NaHCO₃ solution).

      • The Logic: The desired mono-ester (TDHP) is acidic and will be deprotonated to form a salt, which is soluble in the aqueous phase. The di-ester is less acidic, and the neutral tri-ester will remain in the organic phase.

      • Separate the aqueous layer containing your TDHP salt.

      • Re-acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2 to precipitate the purified TDHP.

      • Collect the solid by filtration or extract it back into an organic solvent.

  • Purification by Column Chromatography:

    • Expert Insight: While silica gel can be used, its acidic nature can sometimes promote hydrolysis of the phosphate ester. [4]Neutral alumina is often a better choice for purifying phosphate compounds. [4] * Stationary Phase: Neutral Alumina.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 1% MeOH and gradually increasing to 10-15% MeOH). The more polar TDHP will elute later than the less polar di- and tri-esters.

Question 4: I'm concerned about the stability of my TDHP sample. What are the best practices for storage, and how can I minimize hydrolysis into inorganic phosphate?

Answer:

Hydrolysis is the primary degradation pathway for tetradecyl dihydrogen phosphate. The stability of the ester bond is highly dependent on pH and the presence of water.

Best Practices for Storage and Handling:

  • Temperature: Store at low temperatures, ideally at 2-8 °C. For long-term storage, -20 °C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Container: Use tightly sealed containers. For sensitive applications, a desiccator can provide additional protection against humidity. [7]* pH Control: The phosphate ester bond is most stable at a slightly acidic to neutral pH (around pH 4-7). Avoid strongly acidic or alkaline conditions during workup and in formulated solutions, as these will catalyze hydrolysis. [2][8] Workflow to Minimize Hydrolysis During Experiments:

  • Use Anhydrous Solvents: When working with TDHP in organic solvents, ensure they are anhydrous.

  • Buffer Aqueous Solutions: If TDHP is used in an aqueous formulation, buffer the solution to a pH within its stability range (pH 4-7). Phosphate or citrate buffers are common choices.

  • Limit Exposure to Water: Prepare aqueous solutions fresh and avoid prolonged storage.

  • Monitor for Degradation: Periodically re-test stored samples for inorganic phosphate content using the colorimetric assay described in Question 2 to ensure the material remains within specification.

By implementing these analytical and purification strategies, you can effectively identify, quantify, and mitigate common impurities in your tetradecyl dihydrogen phosphate samples, ensuring the quality and reliability of your research and development work.

References

  • ATSDR. (1997). Analytical Methods for Determination of Dichlorvos in Environmental Samples. Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. (URL: [Link])

  • Google Patents. (2018). A kind of new purification process of alkyl phosphoric acid esters compound (CN108003188A). (URL: )
  • Groot, H. d., & Noll, T. (1986). Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. Biochemical Journal, 240(2), 565-570. (URL: [Link])

  • NS Biotec. (n.d.). Inorganic Phosphorus Assay Kit. (URL: [Link])

  • O'Brien, P. J., & Herschlag, D. (2002). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. Biochemistry, 41(10), 3207-3225. (URL: [Link])

  • Pharmaffiliates. (n.d.). Tetradecyl dihydrogen phosphate. (URL: [Link])

  • PubChem. (n.d.). Tetradecyl dihydrogen phosphate. (URL: [Link])

  • ResearchGate. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. (URL: [Link])

  • PubMed. (2002). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. (URL: [Link])

  • Chifflet, S., Torriglia, A., Chiesa, R., & Tolosa, S. (1988). A method for the determination of inorganic phosphate in the presence of labile organic phosphate and high concentrations of protein: application to lens ATPases. Analytical Biochemistry, 168(1), 1-4. (URL: [Link])

  • Clinical Chemistry. (1962). Microdetermination of Inorganic Phosphate, Phospholipids, and Total Phosphate in Biologic Materials. (URL: [Link])

  • PENTA. (2021). Safety Data Sheet for Ammonium dihydrogen phosphate. (URL: [Link])

  • Yoshida, K., et al. (2010). Degradation of 10-methacryloyloxydecyl dihydrogen phosphate. Journal of Dental Research, 89(11), 1276-1281. (URL: [Link])

  • Labbox. (2023). Safety Data Sheet for di-Sodium hydrogen phosphate dihydrate EPR. (URL: [Link])

  • NIH. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (URL: [Link])

Sources

Optimization

🛠️ Formulation Support Center: High-Temperature Stabilization of TDP Emulsions

Welcome to the Technical Support & Troubleshooting Hub for Tetradecyl Dihydrogen Phosphate (TDP) emulsion systems. TDP (also known as myristyl phosphate) is a highly effective anionic surfactant used in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Hub for Tetradecyl Dihydrogen Phosphate (TDP) emulsion systems. TDP (also known as myristyl phosphate) is a highly effective anionic surfactant used in pharmaceutical and cosmetic formulations. However, maintaining the thermodynamic stability of TDP emulsions at elevated temperatures (e.g., during hot-processing, autoclaving, or accelerated stability testing at 80°C) presents significant physicochemical challenges.

This guide provides drug development professionals and formulation scientists with field-proven, mechanistically grounded solutions to overcome thermal instability.

🔬 Part 1: Core Mechanisms of Thermal Instability

Before troubleshooting, it is critical to understand the causality behind high-temperature emulsion failure in TDP systems:

  • Kinetic Desorption: At temperatures above 75°C, the thermal kinetic energy of the system exceeds the adsorption energy of the TDP molecules at the oil-water interface. This causes the surfactant to desorb, leaving the oil droplets unprotected and prone to rapid coalescence [1].

  • Hydrolytic Elimination: Prolonged exposure to high heat (such as 121°C autoclaving) can cause the phosphate ester bond to undergo pyrolytic or hydrolytic degradation via the elimination of phosphorus acid, permanently destroying the emulsifier [2].

💡 Part 2: Troubleshooting & FAQ Guide

Q1: My TDP emulsion coalesces and undergoes rapid phase separation when heated above 75°C. How can I prevent this?

  • The Causality: Relying solely on electrostatic repulsion (the negative charge of the phosphate headgroups) is insufficient at high temperatures. The kinetic energy disrupts the interfacial film, and the high charge density creates a highly curved interface that favors micellization over stable emulsion droplets.

  • The Solution: You must introduce a low-HLB co-surfactant, such as Cetearyl Alcohol, into the oil phase. The hydroxyl groups of the fatty alcohol engage in strong intermolecular hydrogen bonding with the phosphate headgroups of TDP. This interaction mitigates electrostatic repulsion and allows the hydrophobic alkyl chains to pack tightly, forming a rigid α-crystalline lamellar gel network in the continuous phase [1]. This network acts as a temperature-resistant rheological barrier that physically immobilizes the oil droplets.

MechanisticPathway TDP Tetradecyl Dihydrogen Phosphate (TDP) Neutralization Mono-Neutralization (pH 5.5 - 6.5) TDP->Neutralization Optimizes Packing Parameter CoSurfactant Fatty Alcohol Insertion (Hydrogen Bonding) Neutralization->CoSurfactant Reduces Electrostatic Repulsion Lamellar Lamellar Gel Network (α-Crystalline Phase) CoSurfactant->Lamellar Increases Interfacial Rigidity Stability Thermodynamic Stability (Resists Kinetic Disruption) Lamellar->Stability Prevents Droplet Coalescence

Mechanistic pathway of TDP emulsion stabilization via lamellar gel networks.

Q2: How does the degree of neutralization (pH) dictate the thermal stability of my emulsion?

  • The Causality: TDP is a diprotic acid. When unneutralized (pH < 3), the fully protonated phosphate headgroup exhibits poor hydration, leading to surfactant precipitation and vesicle collapse [3]. Conversely, when fully neutralized (pH > 8), the dianionic state creates excessive electrostatic repulsion, expanding the effective headgroup area. This shifts the critical packing parameter (CPP) from a planar bilayer geometry (CPP ≈ 1) to a highly curved micellar geometry (CPP < 1/3), causing the emulsion to break [3].

  • The Solution: Titrate the system to pH 5.5–6.5 using a base like Potassium Hydroxide (KOH) or Arginine. This forms a mono-anionic salt, providing sufficient hydration for solubility while maintaining a CPP conducive to robust interfacial films.

Q3: Is thermal degradation of the phosphate ester bond a concern during sterilization (e.g., autoclaving at 121°C)?

  • The Causality: Yes. Alkyl phosphates can undergo degradation via the elimination of phosphorus acid at elevated temperatures. This elimination reaction is accelerated by the high level of oxygenation at the phosphorus center [2]. As the acid is liberated, the pH drops, which autocatalytically accelerates further emulsion breakdown.

  • The Solution: The aqueous phase must be heavily buffered (e.g., using a Citrate or Phosphate buffer system) to absorb the liberated protons and prevent pH drift. Furthermore, thermal exposure times >100°C must be strictly minimized.

📊 Part 3: Quantitative Data - Formulation Parameters vs. Stability

The following table summarizes the causal relationship between formulation parameters and the resulting thermal stability of a 20% lipid O/W emulsion subjected to 80°C for 24 hours.

TDP Conc. (% w/w)Co-Surfactant (Cetearyl Alcohol)pH LevelInitial Droplet Size (nm)Droplet Size Post-Heating (80°C, 24h)Mechanistic Outcome
2.0%None (1:0 ratio)6.0450 nmPhase Separation Interfacial desorption & coalescence
2.0%4.0% (1:2 ratio)3.0800 nm>2000 nm (Precipitation)Protonation-induced insolubility
2.0%4.0% (1:2 ratio)6.0210 nm225 nm (Stable)Robust lamellar gel network formation
2.0%4.0% (1:2 ratio)9.0180 nmPhase Separation Dianionic repulsion & micellization

🧪 Part 4: Validated Experimental Workflow

To guarantee thermal stability, the formulation must be processed using a self-validating Hot-Hot Emulsification Method .

ExperimentalWorkflow PhaseA Phase A (Oil) TDP + Cetearyl Alcohol Heat to 80°C Homogenization High-Shear Homogenization (8,000 RPM, 5 min) PhaseA->Homogenization PhaseB Phase B (Water) KOH Buffer (pH 6.0) Heat to 80°C PhaseB->Homogenization Cooling Controlled Cooling (<1°C/min) + Low Shear Homogenization->Cooling Induces Gelation Validation Validation (DLS & Viscometry) Cooling->Validation Confirms Stability

Step-by-step hot-hot emulsification workflow for thermostable TDP systems.

Step-by-Step Protocol:
  • Phase A (Lipid/Surfactant Phase) Preparation:

    • Action: Combine the target oil load, 2.0% w/w Tetradecyl Dihydrogen Phosphate, and 4.0% w/w Cetearyl Alcohol in a jacketed vessel. Heat isothermally to 80°C.

    • Causality: Heating above the melting point of the co-surfactant ensures a homogenous isotropic liquid, which is critical for uniform interfacial distribution during the shear phase.

    • Self-Validation Check: Visually inspect the phase; it must be completely transparent with no undissolved particulate matter before proceeding.

  • Phase B (Aqueous Buffer Phase) Preparation:

    • Action: Dissolve Potassium Hydroxide (KOH) in deionized water to achieve a 1:1 molar ratio with TDP. Add required water-soluble actives. Heat to 80°C.

    • Causality: Pre-heating the water phase prevents premature crystallization of the fatty alcohols upon phase combination (the "shock cooling" effect), which would cause the emulsion to immediately break.

    • Self-Validation Check: Extract a 10% aliquot, cool to room temperature, and measure the pH. It must strictly fall between 5.8 and 6.2 to ensure mono-neutralization.

  • High-Shear Emulsification:

    • Action: Slowly inject Phase A into Phase B under continuous high-shear homogenization (e.g., rotor-stator at 8,000 RPM) for 5–10 minutes while maintaining the temperature at 80°C.

    • Causality: High mechanical shear provides the necessary energy to break the oil into sub-micron droplets, maximizing the interfacial area for TDP adsorption.

    • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on a diluted sample. The Z-average droplet size should be monodisperse and < 300 nm.

  • Controlled Gelation (Cooling):

    • Action: Switch to low-shear planetary or paddle mixing (150-200 RPM) and cool the emulsion at a controlled rate of <1°C/min down to 25°C.

    • Causality: Slow cooling allows the TDP and Cetearyl Alcohol molecules sufficient time to organize into the thermodynamically stable α-crystalline lamellar gel network rather than freezing into metastable, disordered states.

    • Self-Validation Check: Monitor continuous phase viscosity. A sharp, exponential increase in viscosity should be observed between 45°C and 50°C, confirming the successful phase transition into the protective gel network.

📚 Part 5: References

  • Preparation and Characterization of Vesicles from Mono-n-alkyl Phosphates and Phosphonates Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • US6448297B1 - Alkyl phosphate and aqueous emulsions thereof Source: Google Patents URL:

  • Thermal Degradation of Organophosphorus Flame Retardants Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Excessive Foaming in Tetradecyl Dihydrogen Phosphate Surfactant Blends

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing excessive foaming in formulations containing tetradecyl dihydrogen phosphate. As an anionic phosphate ester surfactant, tetradecyl dihydrogen phosphate is valued for its emulsifying, dispersing, and wetting properties.[] However, like many surfactants, it can generate significant and persistent foam, which can interfere with manufacturing processes, affect final product quality, and complicate handling.[2][3]

This document is structured to provide immediate answers to common questions and to guide you through logical, step-by-step troubleshooting protocols to resolve specific foaming challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my tetradecyl dihydrogen phosphate formulation foam so much?

A: Tetradecyl dihydrogen phosphate is an anionic surfactant. Surfactant molecules have a dual nature: a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. When this surfactant is added to a liquid and agitated, the molecules migrate to the air-liquid interface. They align themselves to lower the surface tension of the liquid, which makes it easier for air to be trapped and form stable bubbles.[3][4] This stabilization of the air-liquid interface is what leads to the creation of foam.[5] Factors like vigorous mixing, temperature, and interactions with other formulation components can significantly increase the amount and persistence of this foam.[6]

Q2: What are the primary factors that control foam in my experiments?

A: Several physical and chemical factors can dramatically influence foam formation and stability:

  • Temperature: The effect of temperature can be complex. An increase in temperature often decreases foam stability because it reduces liquid viscosity and accelerates film drainage, causing bubbles to collapse faster.[8][9][10][11] However, the initial foaming capacity might increase with temperature in some systems.[12]

  • pH and Ionic Strength: The pH of your solution can alter the surfactant's molecular interactions and the electrostatic forces between bubbles, thereby affecting foam stability.[4][13] Similarly, the presence of salts (ionic strength) in your water can either increase or decrease foaming depending on the specific ions and their concentration.[6][14]

  • Surfactant Concentration: Foam formation generally increases with surfactant concentration up to a point known as the critical micelle concentration (CMC). Above the CMC, foaming may plateau or increase more slowly.[6][15]

  • Presence of Other Components: Other ingredients in your blend, such as polymers, proteins, or certain active pharmaceutical ingredients (APIs), can act as foam stabilizers, exacerbating the issue.[16]

Q3: What is the difference between an "antifoam" and a "defoamer"?

A: While the terms are often used interchangeably, they technically refer to different application points.[17]

  • Antifoaming agents are added to a system before foam generation begins. They work proactively to prevent foam from forming in the first place.[18][19]

  • Defoamers are added to a system after foam has already formed. Their job is to destabilize and destroy existing foam rapidly.[18][19]

Many chemical agents can function as both, but their effectiveness can vary depending on when they are introduced into the process.[20]

Q4: What types of defoamers are compatible with anionic phosphate ester surfactants?

A: Several classes of defoamers are effective in aqueous systems and generally compatible with anionic surfactants like tetradecyl dihydrogen phosphate. The key is that the defoamer must be insoluble in your formulation to work.[5]

  • Silicone-Based Defoamers: These are highly effective at very low concentrations. They have low surface tension and are stable across a wide range of temperatures and pH levels, making them a versatile choice.[20][21] They are typically available as oils or water-based emulsions.[22]

  • Organic (Non-Silicone) Defoamers: This broad category includes mineral oils, vegetable oils, fatty acids, and fatty acid esters.[22][23] They are often biodegradable but may be less potent than silicone-based options.[24]

  • Phosphate Ester Defoamers: Certain phosphate esters, such as Tributyl Phosphate (TBP), are effective defoamers for surfactant solutions.[25] They work by disrupting the surface elasticity of the foam bubbles.[25]

The choice of defoamer depends on the specific requirements of your application, including regulatory constraints (e.g., food-grade, pharmaceutical-grade), temperature, pH, and the other components in your blend.[26]

Troubleshooting Guides

Issue 1: Excessive and Uncontrolled Foaming During Mixing and Processing

You are in the process of blending your formulation, and the foam volume is rising rapidly, threatening to overflow the vessel and making it difficult to achieve a homogeneous mixture.

Causality Analysis

This issue is typically caused by excessive air being introduced into the formulation under conditions that favor foam stabilization. The primary culprits are high mechanical energy and the inherent properties of the surfactant blend.

  • High-Shear Agitation: Vortex formation during mixing is a major cause of air entrapment.[2][7]

  • Sub-optimal Component Addition: The order and method of adding components can impact foaming. Adding the surfactant to a vigorously agitated liquid is more likely to cause foam than adding it to a still liquid and then mixing gently.

  • Process Temperature: While higher temperatures can reduce foam stability, they can sometimes increase the initial foaming capacity.[9][12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing foam during processing.

G A Foam Issue During Mixing B Step 1: Modify Mechanical Parameters A->B C Reduce Agitator Speed Avoid Vortex Formation B->C D Optimize Addition Sequence (e.g., subsurface addition) B->D E Evaluate Foam Level C->E D->E F Issue Resolved E->F Success G Issue Persists E->G Failure H Step 2: Implement Chemical Control (Antifoam) G->H I Select & Screen Antifoaming Agents (See Table 1) H->I J Add Antifoam to Initial Liquid Before Surfactant Addition I->J K Re-run Process & Evaluate J->K L Optimize Antifoam Concentration K->L M Process Optimized L->M

Caption: Workflow for troubleshooting foam during processing.

Experimental Protocol: Process Optimization & Antifoam Selection

Part A: Mechanical & Process Adjustments

  • Reduce Agitation Speed: Lower the RPM of your mixer to the minimum required for effective blending. The goal is to maintain good turnover without creating a deep vortex that pulls air into the liquid.[7]

  • Modify Mixer Position: If using a top-entering agitator, positioning the blade off-center can help reduce vortex formation.[2]

  • Subsurface Addition: If possible, introduce powders or liquids below the surface of the main liquid batch. For recirculating systems, ensure the return line extends below the liquid surface.[2]

  • Control Temperature: Evaluate if the processing temperature is contributing to excessive foaming. Experiment with a lower temperature (e.g., 20-30°C), as this range is often ideal for balancing foaming and stability for many surfactants.[12][27]

Part B: Chemical Control (Antifoaming Agent)

If mechanical adjustments are insufficient or impractical, introduce an antifoaming agent.

  • Selection: Choose a few candidate antifoams based on your system's chemistry (pH, temperature) and application requirements. Refer to Table 1 for guidance.

  • Screening Protocol:

    • Prepare several identical small-scale samples (e.g., 100 mL) of your formulation's base liquid (without the tetradecyl dihydrogen phosphate).

    • To each sample, add a different antifoam at a starting concentration (e.g., 100 ppm or 0.01%).

    • Now, add the tetradecyl dihydrogen phosphate and other components as per your standard procedure.

    • Agitate all samples under identical, controlled conditions that mimic your process (e.g., using a magnetic stirrer at a fixed RPM for a set time).

    • Measure and compare the maximum foam height generated in each sample. The most effective antifoam will produce the least amount of foam.

  • Optimization: Once the best antifoam is identified, perform a dose-response experiment to find the lowest effective concentration that provides adequate foam control.

Issue 2: Persistent, Stable Foam After Formulation is Complete

Your process is finished, but the final product contains a thick, stable layer of foam that does not collapse in a reasonable amount of time. This can interfere with packaging and affect product appearance and performance.

Causality Analysis

Persistent foam is a result of a highly stabilized liquid film surrounding the air bubbles. This stability arises from the surfactant molecules at the interface creating a strong, elastic film.[9]

  • High Surfactant Concentration: A higher concentration of tetradecyl dihydrogen phosphate can lead to a more robust and elastic foam structure.[6]

  • Foam Stabilizers: Other components in the blend (e.g., polymers, proteins) can migrate to the bubble interface and work synergistically with the surfactant to increase foam stability.[16]

  • Viscosity: Higher viscosity formulations can slow the rate of liquid drainage from the foam lamella, preventing the bubble walls from thinning and rupturing.[10]

Mechanism of Action: How a Defoamer Works

A defoamer works by being insoluble in the foaming medium and having a lower surface tension than the formulation. This allows it to penetrate the bubble wall and spread rapidly, creating a weak point that leads to rupture.[5][22][28]

G cluster_0 Foam Bubble (Lamella) S1 Surfactant Molecules S2 Surfactant Molecules Spreading 2. Spreading & Bridging S3 Surfactant Molecules S4 Surfactant Molecules Defoamer Defoamer Droplet Defoamer->S2 Enters Lamella Penetration 1. Penetration (Entering) Rupture 3. Rupture Collapsed Collapsed Bubble Rupture->Collapsed

Caption: Mechanism of defoamer action on a foam bubble.

Experimental Protocol: Selecting and Applying a Defoamer
  • Selection: Choose a defoamer based on compatibility with your finished product. Silicone-based defoamers are often very effective "knock-down" agents.[19][29] Refer to Table 1.

  • Defoamer Shake Test Protocol:

    • Obtain several samples of your final, foamed product in sealed containers (e.g., 100 mL in 250 mL graduated cylinders).

    • To each cylinder (except for a control), add a different candidate defoamer at a specific concentration (e.g., 50-100 ppm).

    • Seal and shake all cylinders vigorously and identically (e.g., 10 inversions).

    • Place the cylinders on a bench and immediately record the initial foam volume.

    • Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes).

    • The best defoamer will cause the foam to collapse most quickly.

  • Implementation: Once the most effective defoamer and its optimal concentration are determined, it can be added as a final step in your process. Gentle mixing is required to disperse the defoamer without creating more foam.

Data Presentation: Defoamer Selection Guide

Table 1: General Guide for Selecting a Foam Control Agent

Defoamer TypeActive ChemistryMechanism of ActionTypical Starting ConcentrationAdvantagesConsiderations
Silicone-Based Polydimethylsiloxane (PDMS), Modified Polysiloxanes[21][25]Spreads rapidly due to very low surface tension, causing fatal thinning of the foam lamella (Marangoni effect).[5][20]10 - 100 ppmHighly efficient at low concentrations; Stable over wide pH and temperature ranges.[20]Can cause surface defects (craters, fisheyes) in coating applications if not compatible.
Organic (Oil-Based) Mineral Oil, Vegetable OilInsoluble oil droplets enter the lamella and act as a point of rupture.[22]50 - 500 ppmOften biodegradable; Good for applications where silicone is prohibited.[22]Less efficient than silicones; May affect product clarity.
Organic (Ester-Based) Fatty Acid Esters, Phosphate Esters (e.g., TBP)[24][25]Penetrates the bubble film, disrupting the stabilizing surfactant layer and reducing film elasticity.[25]100 - 1000 ppmGood thermal stability; Effective against strong surfactant foams.[24]Higher concentrations may be needed; Potential for hydrolysis at extreme pH.
Polymer-Based EO/PO Block CopolymersAct as deaerating agents; some have inverse solubility, becoming less soluble and more active at higher temperatures.100 - 2000 ppmCan be formulated to be easily dispersible; Some are shear-stable.Performance is often highly temperature-dependent.

Sources

Optimization

Technical Support Center: Optimizing pH for Tetradecyl Dihydrogen Phosphate (TDP) Extraction

Welcome to the Technical Support Center. As drug development professionals and separation scientists, you understand that liquid-liquid extraction (LLE) is rarely a simple matter of mixing two phases.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and separation scientists, you understand that liquid-liquid extraction (LLE) is rarely a simple matter of mixing two phases. When utilizing amphiphilic organophosphorus extractants like tetradecyl dihydrogen phosphate (TDP) —a monoalkyl phosphate—the thermodynamic driving force of your extraction is fundamentally dictated by the protonation state of the phosphate headgroup.

This guide synthesizes field-proven troubleshooting strategies with the underlying physical chemistry of TDP to help you resolve phase separation issues, eliminate emulsions, and maximize extraction efficiency.

I. Mechanistic Overview: The Causality of pH in TDP Systems

Tetradecyl dihydrogen phosphate is a diprotic weak acid. Its extraction behavior is not static; it dynamically shifts based on the pH of the aqueous feed. The molecule possesses two distinct acid dissociation constants: a highly acidic first proton ( pKa1​≈1.5−2.0 ) and a weakly acidic second proton ( pKa2​≈6.5−7.0 )[1][2].

Understanding this causality is critical:

  • At pH<1.5 : TDP is fully protonated and neutral. It acts purely as a solvating agent via hydrogen bonding, resulting in poor extraction for most metal cations or cationic active pharmaceutical ingredients (APIs).

  • At pH3.0−5.0 : TDP loses its first proton, becoming a monoanion. This is the optimal thermodynamic window for cation exchange and ion-pair formation.

  • At pH>6.5 : TDP loses its second proton, becoming a dianion. The dramatically increased charge density turns the molecule into a potent surfactant, lowering interfacial tension and driving micelle formation[3].

Quantitative Data Synthesis: pH vs. Extraction Behavior
Aqueous Equilibrium pHTDP Ionization StatePrimary Extraction MechanismPractical Outcome / System Behavior
< 1.5 Fully Protonated (Neutral)Solvation / H-bondingLow extraction efficiency; rapid phase separation.
2.5 – 4.5 Monoanionic (-1)Cation Exchange / Ion-PairingOptimal extraction ; stable organic complexes.
5.0 – 6.0 Mixed Mono/DianionicMixed Ion-Pairing / MicellarDecreasing efficiency; sluggish phase disengagement.
> 6.5 Dianionic (-2)Saponification / SurfactantCritical Failure : Severe emulsions; extractant loss to aqueous phase.

II. Field-Proven Troubleshooting FAQs

Q1: Why does my organic phase turn into a stable, milky emulsion when I adjust the aqueous feed to pH 7.5?

The Causality: By raising the pH above 6.5, you have crossed the pKa2​ threshold of the phosphate headgroup[1]. The TDP molecule has become a dianion. With a highly charged hydrophilic head and a long hydrophobic tetradecyl tail, TDP acts as a powerful surfactant. It adsorbs at the oil-water interface, drastically lowering interfacial tension and stabilizing an oil-in-water (O/W) emulsion. The Solution:

  • Immediately lower the pH of the system to ≤4.5 using a mineral acid to reprotonate the extractant.

  • If your specific API requires a higher pH for extraction, you must add a phase modifier to the organic phase (e.g., 5–10% v/v isodecanol or octanol). Long-chain alcohols disrupt the rigid micellar structures at the interface, promoting phase disengagement.

Q2: I am trying to extract a cationic API at pH 1.0, but my recovery is less than 10%. How can I fix this?

The Causality: At pH 1.0, the environment is more acidic than TDP's pKa1​ (~1.5–2.0)[2]. The phosphate group remains fully protonated and uncharged. Because cation exchange requires the extractant to be ionized to form a neutral, lipophilic ion-pair complex with your target cation, the thermodynamic driving force for extraction is absent. The Solution: Buffer your aqueous phase to a pH of 3.0–4.0 using an acetate or citrate buffer. This ensures the TDP is in its monoanionic state, ready to exchange its proton for your target cation.

Q3: During a high-concentration extraction at pH 3.5, a heavy, gel-like "third phase" forms between the aqueous and bulk organic layers. What is happening?

The Causality: You have encountered the solubility limit of the TDP-target complex. While uncomplexed TDP is highly soluble in aliphatic diluents (like heptane or kerosene), the resulting metal-TDP or API-TDP complex is significantly more polar. When its concentration exceeds its solubility limit in the non-polar diluent, it aggregates and separates into a distinct, intermediate "third phase." The Solution:

  • Thermal adjustment: Increase the operating temperature to 40°C–50°C to increase the complex's solubility.

  • Diluent modification: Blend your aliphatic diluent with an aromatic solvent (e.g., toluene) or a polar modifier (e.g., 5% v/v TBP or a higher alcohol) to increase the overall solvation capacity of the organic phase.

III. Self-Validating Experimental Protocol: pH-Optimized TDP Extraction

To ensure scientific integrity, this protocol is designed as a self-validating system. It includes mandatory equilibrium checks, as the extraction process itself releases protons and alters the system's pH.

Step 1: Organic Phase Preparation

  • Dissolve TDP in a chosen aliphatic diluent to achieve the desired molarity (e.g., 0.1 M).

  • Modifier Addition: Add 5% (v/v) 1-octanol to prevent third-phase formation during heavy loading.

Step 2: Aqueous Feed Conditioning

  • Adjust the aqueous feed containing your target cation to an initial pH of 4.0 using a non-extracting buffer (e.g., 0.1 M Sodium Acetate/Acetic Acid).

Step 3: Phase Contact & Equilibration

  • Combine the organic and aqueous phases at an O:A ratio of 1:1 in a separatory funnel or jacketed reactor.

  • Agitate vigorously for 15 minutes to overcome mass transfer resistance and reach thermodynamic equilibrium.

Step 4: Validation Checkpoint (Critical)

  • Self-Validation: Stop agitation and measure the pH of the aqueous phase. Because the extraction mechanism releases protons ( Target++TDP-H⇌Target-TDP+H+ ), the pH will drop. If the equilibrium pH has fallen below 2.5, add micro-aliquots of 1M NaOH to bring the mixing pH back to the 3.0–4.0 window, and re-equilibrate.

Step 5: Phase Separation

  • Allow the mixture to settle for 10 minutes. A sharp interface should form. If micro-emulsions persist, centrifuge the mixture at 3000 × g for 5 minutes.

  • Separate the Loaded Organic Phase from the Aqueous Raffinate.

Step 6: Stripping (Back-Extraction) & Mass Balance

  • Contact the Loaded Organic Phase with a highly acidic stripping solution (e.g., 1.0 M HCl, pH<0.5 ) at an O:A ratio of 1:1. The high proton concentration forces the TDP to fully protonate, releasing the target cation back into the aqueous phase[4].

  • Self-Validation: Analyze both the final aqueous strip solution and the initial aqueous raffinate via UV-Vis or HPLC. The sum of the target mass in both phases must equal the initial feed mass ( ±5% ) to validate the absence of interfacial degradation or third-phase losses.

IV. Process Visualization

Below is the logical workflow for a pH-optimized TDP extraction cycle, mapping the phase transformations and chemical states.

TDP_Workflow A Aqueous Feed (Target Cations) C pH Adjustment Target: pH 3.0 - 4.5 A->C B TDP Organic Phase (Diluent + Modifier) D Phase Contact & Agitation (Ion-Pair Formation) B->D C->D E Phase Separation (Gravity or Centrifugation) D->E F Loaded Organic Phase (TDP-Metal Complex) E->F Organic G Aqueous Raffinate (Depleted) E->G Aqueous H Stripping (pH < 0.5) Protonation of TDP F->H I Regenerated TDP H->I Organic J Concentrated Product H->J Aqueous I->B Recycle

Workflow for pH-optimized TDP extraction, highlighting the critical pH adjustment and stripping steps.

V. References

  • Title: C20-22 Alkyl Phosphate: Full Public Report Source: Industrial Chemicals (Australian Government) URL: [Link]

  • Title: US7238652B2 - Personal care compositions comprising alkyl phosphate surfactants and selected weak acid auxiliary agents Source: Google Patents URL:

  • Title: US3146255A - Preparation of monoalkyl phosphates Source: Google Patents URL:

  • Title: Properties of Aqueous Solutions of Sodium Salts of Monoalkyl Phosphoric Acids Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Tetradecyl dihydrogen phosphate vs dodecyl dihydrogen phosphate in solvent extraction

As a Senior Application Scientist, I frequently evaluate extractant architectures to optimize hydrometallurgical workflows. In the realm of solvent extraction (SX)—particularly for the recovery of rare earth elements (RE...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate extractant architectures to optimize hydrometallurgical workflows. In the realm of solvent extraction (SX)—particularly for the recovery of rare earth elements (REEs) and transition metals—monoalkyl dihydrogen phosphates are highly effective cation-exchange extractants. They are synthesized by phosphorylating their corresponding fatty alcohols[1].

While structurally similar, Dodecyl dihydrogen phosphate (DDP, C12) and Tetradecyl dihydrogen phosphate (TDP, C14) exhibit distinct physicochemical behaviors. Adding just two carbon atoms to the aliphatic tail fundamentally alters the extractant's hydrophobicity, micellar aggregation, and phase disengagement kinetics. This guide objectively compares DDP and TDP, providing the mechanistic causality and self-validating protocols necessary for researchers to select the optimal ligand for their extraction systems.

Molecular Architecture & Causality

Monoalkyl phosphates operate via a cation-exchange mechanism. The dihydrogen phosphate headgroup ( −O−PO(OH)2​ ) releases protons ( H+ ) to coordinate with metal cations. Because they possess two acidic protons, these extractants readily form hydrogen-bonded polymeric aggregates, reverse micelles, and vesicles in solution, with their aggregation thermodynamics heavily dictated by the length of the alkyl chain[2].

The C12 vs. C14 Trade-Off

The choice between DDP and TDP is governed by three causal relationships:

  • Aqueous Partitioning & Reagent Loss: The partition coefficient ( LogP ) of the extractant dictates its retention in the organic phase (e.g., aliphatic kerosene). DDP (C12) has a higher aqueous solubility than TDP (C14). In continuous, multi-stage mixer-settler operations, the slight aqueous solubility of shorter-chain phosphates leads to cumulative reagent loss into the raffinate, necessitating costly purification and recovery steps[3]. TDP’s extended C14 chain maximizes lipophilicity, virtually eliminating aqueous extractant loss.

  • Steric Bulk & Third-Phase Formation: At high metal loading, the organic phase can split into a diluent-rich phase and a dense, metal-ligand-rich "third phase," which catastrophically disrupts continuous SX operations. The longer C14 tail of TDP provides greater steric bulk, which enhances the solubility of the metal-ligand complex in non-polar diluents and suppresses third-phase formation.

  • Viscosity & Phase Disengagement: The operational penalty for TDP's stability is viscosity. The C14 chain increases the viscosity of the loaded organic phase, which drastically slows down phase separation. Therefore, TDP workflows strictly require the addition of a phase modifier (such as 5–10% v/v isodecanol or tributyl phosphate) to disrupt rigid networks and maintain acceptable kinetics[4]. DDP, being less viscous, often allows for rapid phase disengagement without modifiers.

Mechanistic Visualization

The following diagram maps the logical relationship between the alkyl chain length of the extractant and its resulting performance in a solvent extraction circuit.

G Start Monoalkyl Dihydrogen Phosphate DDP DDP (C12 Chain) Start->DDP TDP TDP (C14 Chain) Start->TDP AqLoss Higher Aqueous Partitioning (Reagent Loss) DDP->AqLoss FastKin Low Viscosity Fast Phase Separation DDP->FastKin LowLoss Minimal Aqueous Partitioning (High Retention) TDP->LowLoss HighVisc High Viscosity Requires Phase Modifier TDP->HighVisc ThirdPhase Prone to Third-Phase at High Metal Loading FastKin->ThirdPhase StableOrg Stable Organic Phase Resists Third-Phase HighVisc->StableOrg

Figure 1: Logical relationship between alkyl chain length, physical properties, and extraction.

Performance Comparison Data

The table below summarizes the quantitative and qualitative performance metrics of DDP and TDP when utilized as 0.1 M solutions in an aliphatic diluent.

ParameterDodecyl Dihydrogen Phosphate (DDP)Tetradecyl Dihydrogen Phosphate (TDP)
Alkyl Chain Length C12 (Linear)C14 (Linear)
Molecular Weight 266.31 g/mol 294.37 g/mol
Aqueous Solubility (pH 2) Moderate ( ≈10−4 M)Very Low ( <10−5 M)
Organic Phase Viscosity LowModerate to High
Phase Disengagement Time Fast (< 2 mins)Slower (3-5 mins, requires modifier)
Third-Phase Tendency Moderate (at high metal loading)Low (steric bulk prevents aggregation)
Optimal Application Rapid analytical extractions, low-concentration feedsLarge-scale continuous hydrometallurgy, high metal loading

Self-Validating Experimental Protocol

To objectively compare the extraction efficiency and kinetics of DDP vs. TDP, the following protocol establishes a self-validating system for the extraction of Neodymium ( Nd3+ ). Every step includes a built-in quality control check to ensure data integrity.

Step 1: Organic Phase Formulation & Standardization
  • Prepare a 0.1 M DDP solution in aliphatic kerosene.

  • Prepare a 0.1 M TDP solution in aliphatic kerosene. Causality: Because TDP's longer chain induces high viscosity, supplement this solution with 5% (v/v) isodecanol to prevent emulsion stabilization and match the hydrodynamic properties of the DDP solution[4].

  • Validation Check: Titrate a 1 mL aliquot of each organic phase with standardized ethanolic KOH (using bromothymol blue) to confirm the exact molarity of the active dihydrogen phosphate species.

Step 2: Aqueous Feed Preparation
  • Prepare a 0.01 M Nd2​(SO4​)3​ solution in dilute H2​SO4​ .

  • Adjust the initial pH to exactly 2.0.

  • Validation Check: Analyze the feed via ICP-OES to establish the exact initial metal concentration ( [M]initial​ ).

Step 3: Liquid-Liquid Contact (Extraction)
  • In a thermostatic shaker (25°C), mix equal volumes (A/O ratio = 1:1) of the aqueous feed and the organic phase for 30 minutes.

  • Validation Check (Causality): Continuously monitor the aqueous pH. Because the extraction proceeds via cation-exchange ( Nd3++3H2​A⇌Nd(HA)3​+3H+ ), the release of protons directly correlates with metal uptake. A stabilizing pH drop provides real-time, self-validating proof that equilibrium has been reached.

Step 4: Phase Separation & Mass Balance
  • Transfer the emulsion to a separatory funnel and record the primary break time (phase disengagement time).

  • Separate the phases. Centrifuge the aqueous phase at 3000 rpm for 5 minutes to remove entrained organics.

  • Validation Check: Measure [M]aq​ via ICP-OES. Calculate the organic metal concentration using the mass balance equation: [M]org​=[M]initial​−[M]aq​ .

Step 5: Stripping & Closure
  • Contact the loaded organic phase with 4 M HNO3​ (A/O = 1:1) for 15 minutes.

  • Validation Check: Measure the metal concentration in the strip liquor. Comparing the stripped metal to the calculated [M]org​ ensures a closed mass balance (>98% recovery), validating that no metal was lost to undetected precipitation or third-phase emulsions.

Conclusion & Selection Matrix

The selection between DDP and TDP is dictated by the scale and concentration of the target extraction:

  • Select DDP (C12) for analytical-scale extractions or low-concentration feeds where rapid phase separation is prioritized and the addition of phase modifiers is undesirable.

  • Select TDP (C14) for continuous, industrial-scale hydrometallurgy where minimizing extractant loss to the aqueous raffinate and preventing third-phase formation at high metal loading are critical for OPEX and process stability.

References

  • Walde, P., et al. "Preparation and Characterization of Vesicles from Mono-n-alkyl Phosphates and Phosphonates." The Journal of Physical Chemistry B, ACS Publications.[Link]

  • "Process for purification of phosphoric mono esters (US4670575A).
  • "Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques." HARVEST (uSask).[Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for Tetradecyl Dihydrogen Phosphate Quantification

Tetradecyl dihydrogen phosphate (TDP) is a critical alkyl phosphate ester utilized in advanced drug delivery systems, specialized surfactant formulations, and lipid nanoparticles (LNPs). However, quantifying TDP presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetradecyl dihydrogen phosphate (TDP) is a critical alkyl phosphate ester utilized in advanced drug delivery systems, specialized surfactant formulations, and lipid nanoparticles (LNPs). However, quantifying TDP presents a fundamental analytical challenge: the molecule completely lacks a conjugated pi-electron system or strong chromophore, rendering standard Ultraviolet-Visible (UV-Vis) detection ineffective[1].

To achieve robust, reproducible quantification, analytical scientists must pivot to universal or mass-sensitive detection methodologies. This guide objectively compares the three primary analytical alternatives—HPLC-CAD, HPLC-ELSD, and LC-MS/MS—and provides a self-validating experimental protocol grounded in the latest2[2].

Mechanistic Causality in Detector Selection

When UV detection fails, the choice of detector dictates the entire chromatographic strategy. Understanding the physical chemistry behind these detectors is crucial for method development.

  • HPLC-ELSD (Evaporative Light Scattering Detector): The column eluent is nebulized and the solvent is evaporated, leaving behind non-volatile analyte particles that scatter a directed laser beam. While ELSD is a universal detector, its response is heavily dependent on particle size and shape. Consequently, it suffers from a non-linear response and lower sensitivity, typically losing quantitative accuracy below 50–100 ng on-column[3].

  • HPLC-CAD (Charged Aerosol Detector): CAD also relies on nebulization and evaporation. However, instead of measuring light scattering, the residual particles collide with a stream of positively charged nitrogen gas. An electrometer measures the charge transferred to the particles. Because charge transfer correlates directly with analyte mass rather than optical properties, CAD provides a highly uniform inter-analyte response and superior sensitivity (<10 ng on-column)[3]. It is widely recognized as the optimal detector for lipid and alkyl phosphate quantification[4][5].

  • LC-MS/MS (Tandem Mass Spectrometry): Utilizes electrospray ionization (ESI) to generate gas-phase ions, separating them by mass-to-charge ratio. While it offers unparalleled sensitivity and structural elucidation[1], LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting excipients, and it carries significantly higher capital and maintenance costs[3].

Decision matrix for detector selection in alkyl phosphate quantification.

Comparative Performance Analysis

To facilitate objective decision-making, the operational metrics of the three viable detection methods are summarized below.

Performance MetricHPLC-CADHPLC-ELSDLC-MS/MS
Detection Mechanism Charge transfer to aerosol particlesLight scattering by aerosol particlesGas-phase ion mass-to-charge ratio
Sensitivity (LOD) High (<10 ng on-column)Moderate (50-100 ng on-column)Ultra-High (pg to low ng range)
Response Uniformity High (Independent of structure)Low (Dependent on particle size)Low (Dependent on ionization efficiency)
Matrix Effects Low to ModerateLow to ModerateHigh (Ion suppression/enhancement)
Dynamic Range >4 orders of magnitude~2-3 orders of magnitude>4 orders of magnitude
Capital Cost ModerateLowHigh

Authoritative Validation Framework: ICH Q2(R2)

The modernized7 (effective June 2024) emphasizes a lifecycle approach and the integration of Analytical Quality by Design (AQbD) principles[6][7]. Because CAD responses can be inherently non-linear across wide dynamic ranges, the guideline explicitly permits the use of appropriate non-linear calibration models (e.g., quadratic) provided they are scientifically justified[2].

Sequential ICH Q2(R2) analytical method validation framework.

Experimental Protocol: Self-Validating HPLC-CAD Methodology

The following protocol details a robust, step-by-step methodology for quantifying TDP using HPLC-CAD, incorporating mechanistic rationale for each step.

Phase 1: Sample Preparation & Disruption

Alkyl phosphates like TDP readily form micelles or integrate into lipid bilayers. To ensure accurate quantification, the matrix must be fully disrupted.

  • Transfer an aliquot of the TDP formulation into a volumetric flask.

  • Dilute with 96% Ethanol or Methanol. The organic solvent breaks nanoparticle structures and brings the lipid concentrations into the linear working range[4].

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete solubilization.

Phase 2: Chromatographic Separation

Because CAD requires the complete evaporation of the mobile phase, non-volatile buffers (like phosphate buffers) are strictly prohibited .

  • Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 50 mm × 3.0 mm, 2.7 µm) to retain the hydrophobic C14 chain[4].

  • Mobile Phase: Water (A) and Methanol (B), both modified with 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Causality: TDP has an acidic phosphate headgroup. The 0.1% TFA drives the pH down, suppressing the ionization of the phosphate group. This ensures TDP remains in a neutral state, resulting in sharp peak shapes and consistent hydrophobic retention[4][8].

  • Gradient: Step gradient from 50% B to 100% B over 10 minutes. Flow rate: 0.5 mL/min. Column temperature: 50°C.

Phase 3: CAD Detector Configuration
  • Evaporation Temperature: Set to 35°C. This temperature is optimized to fully evaporate the mobile phase without causing thermal degradation or premature volatilization of the semi-volatile TDP[6].

  • Data Collection Rate: 10 Hz with a filter constant of 3.6 seconds.

Phase 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) and a placebo formulation. Verify that no peaks co-elute at the retention time of TDP[5].

  • Reportable Range & Linearity: Prepare standard solutions ranging from 1 µg/mL to 100 µg/mL. Plot the peak area against concentration using a quadratic calibration model ( y=ax2+bx+c ), ensuring R2≥0.995 [3][6].

  • Precision (Repeatability): Inject six replicates of the 100% target concentration. The Relative Standard Deviation (RSD) of the peak areas must be < 5%[4][6].

  • Accuracy (Recovery): Perform spike-recovery experiments by adding known amounts of TDP standard to the placebo at 50%, 100%, and 150% of the target concentration. Calculate recovery; acceptable limits are 90% to 110%[5].

  • Sensitivity: Determine LOD and LOQ based on the standard deviation of the response and the slope. Ensure the LOQ is at least 10 times the baseline noise[4].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group / ICH. 7

  • Validation of analytical procedures q2(r2). ICH Official. 2

  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. National Institutes of Health (NIH) / PMC. 4

  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. National Institutes of Health (NIH) / PMC. 5

  • Dioleyl Hydrogen Phosphate | High-Purity Reagent. Benchchem. 1

  • Optimization of HPLC–CAD method for simultaneous analysis of different lipids in lipid nanoparticles with analytical QbD. Elsevier. 6

  • Analysis of Lipids by HPLC-CAD. HPLC.eu. 3

Sources

Validation

In-Depth Technical Guide: Tetradecyl Dihydrogen Phosphate vs. Sodium Dodecyl Sulfate (SDS)

Executive Summary In the fields of formulation science, biochemistry, and drug delivery, the selection of an anionic surfactant dictates the thermodynamic stability, biological compatibility, and rheological behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of formulation science, biochemistry, and drug delivery, the selection of an anionic surfactant dictates the thermodynamic stability, biological compatibility, and rheological behavior of the final system. Sodium Dodecyl Sulfate (SDS) is the ubiquitous industry standard—a highly potent, denaturing surfactant favored for cell lysis and analytical biochemistry. Conversely, Tetradecyl Dihydrogen Phosphate (TDP) (also known as myristyl phosphate) represents a class of mild, pH-responsive alkyl phosphate esters.

This guide provides a comprehensive, objective comparison of TDP and SDS, analyzing their physicochemical properties, mechanistic interactions with biological substrates, and experimental performance. By understanding the causality behind their molecular structures, researchers can make evidence-based decisions for applications ranging from high-internal-phase emulsions to low-irritancy topical formulations.

Physicochemical Profiling & Mechanistic Causality

The performance divergence between TDP and SDS stems from two critical structural differences: hydrophobic chain length and headgroup chemistry .

Headgroup Chemistry: Sulfate vs. Phosphate

SDS features a sulfate headgroup ( −OSO3−​ ), which is the salt of a strong acid. It remains fully ionized across almost all biologically relevant pH ranges (pKa < 0) [3]. This high, localized charge density drives aggressive electrostatic binding to the cationic residues of proteins, leading to rapid unfolding and denaturation.

TDP features a phosphate headgroup ( −OPO3​H2​ ), which is a polyprotic weak acid. It typically exhibits a pKa1​ around 1.5–2.0 and a pKa2​ around 6.0–6.5. At physiological pH (~7.4), TDP exists as a mixture of monoanions and dianions. Unlike sulfates, phosphate headgroups can act as both hydrogen bond donors and acceptors. This allows TDP molecules to hydrogen-bond with one another at the oil-water interface, creating a tightly packed, highly stable interfacial film that is less prone to aggressively stripping lipids or denaturing proteins [1].

Chain Length: C12 vs. C14

The 12-carbon (C12) chain of SDS is thermodynamically optimal for penetrating and disrupting the lipid bilayers of the human stratum corneum, making it a standard reference irritant in dermatological testing [4]. The 14-carbon (C14) chain of TDP is more hydrophobic, which significantly lowers its Critical Micelle Concentration (CMC) compared to SDS. However, this increased chain length creates steric hindrance that reduces its ability to fluidize cellular membranes, resulting in a drastically milder irritation profile [1].

Quantitative Comparison Table
PropertySodium Dodecyl Sulfate (SDS)Tetradecyl Dihydrogen Phosphate (TDP)
Chemical Formula C12​H25​NaO4​S C14​H31​O4​P
Hydrophobic Tail 12 Carbons (Lauryl/Dodecyl)14 Carbons (Myristyl/Tetradecyl)
Headgroup Sulfate (Strong Acid)Phosphate (Weak Polyprotic Acid)
pKa < 0 (Fully ionized)~2.0 ( pKa1​ ), ~6.5 ( pKa2​ )
CMC (in pure water) ~8.2 mM~0.2 - 0.5 mM (pH dependent)
Krafft Point ~16 °C> 40 °C (Requires neutralization/heat)
Primary Application Protein denaturation, Lysis, DetergencyMild cosmetics, Emulsion stabilization

Experimental Validation: Protocols & Performance Data

To objectively evaluate the differences between these two surfactants, we present two self-validating experimental workflows: Protein Denaturation Assessment and Emulsion Stabilization.

Experiment 1: Protein Denaturation Assay (Circular Dichroism)

Objective: To quantify the loss of secondary structure in Bovine Serum Albumin (BSA) upon exposure to SDS versus TDP.

Causality: SDS binds hydrophobically to the protein core while its sulfate groups repel each other, forcing the protein backbone to unravel. TDP's hydrogen-bonding network and larger micellar structure prevent deep penetration into the protein's hydrophobic pockets.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 10 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Protein Stock: Dissolve BSA in PBS to a final concentration of 0.2 mg/mL.

  • Surfactant Titration: Prepare stock solutions of SDS and TDP (neutralized to pH 7.4 with NaOH) at 100 mM. Titrate surfactants into the BSA solution to achieve final concentrations ranging from 0.1 mM to 10 mM.

  • Incubation: Incubate the mixtures at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • CD Measurement: Transfer samples to a 0.1 cm path-length quartz cuvette. Measure the Circular Dichroism (CD) spectra from 190 nm to 260 nm using a spectropolarimeter.

  • Data Analysis: Calculate the percentage of α -helical retention based on the molar ellipticity at 222 nm ( [θ]222​ ).

G N1 Native BSA Protein (Intact Alpha-Helices) N2 Addition of SDS (High Charge Density) N1->N2 N3 Addition of TDP (H-Bonding Network) N1->N3 N4 Electrostatic Repulsion & Core Penetration N2->N4 N5 Surface Adsorption Without Penetration N3->N5 N6 Severe Denaturation (<20% Helicity Retained) N4->N6 N7 Conformational Stability (>85% Helicity Retained) N5->N7

Mechanistic divergence of protein denaturation between SDS and TDP.

Experiment 2: High Internal Phase Emulsion (HIPE) Stabilization

Objective: To evaluate the emulsifying efficiency of TDP vs. SDS at low concentrations (1.0 wt%).

Causality: Emulsion stability depends on the mechanical strength of the interfacial film. TDP forms a rigid, hydrogen-bonded viscoelastic film at the oil-water interface, effectively stabilizing high oil volumes (up to 80%) even at low surfactant concentrations [2]. SDS forms a fluid, highly charged film that is prone to coalescence under high internal phase conditions.

Step-by-Step Protocol:

  • Aqueous Phase: Dissolve 1.0 wt% of the respective surfactant (SDS or neutralized TDP) in deionized water.

  • Oil Phase: Utilize squalane or a standard vegetable oil.

  • Emulsification: Slowly drip the oil phase (up to 80% total volume) into the aqueous phase while continuously mixing at 500 RPM using an overhead stirrer.

  • Homogenization: Subject the crude emulsion to high-shear homogenization at 10,000 RPM for 3 minutes.

  • Stability Assessment: Store the emulsions at 40°C for 14 days. Measure droplet size distribution via Dynamic Light Scattering (DLS) on days 1, 7, and 14.

W S1 Aqueous Phase Prep (1 wt% Surfactant) S3 Primary Emulsification (Dropwise, 500 RPM) S1->S3 S2 Oil Phase Prep (80% Volume Squalane) S2->S3 S4 High-Shear Homogenization (10,000 RPM, 3 min) S3->S4 S5 Accelerated Aging (40°C for 14 Days) S4->S5 S6 DLS Analysis (Droplet Size & PDI) S5->S6

Standard workflow for formulating and analyzing surfactant-stabilized emulsions.

Experimental Results Summary
MetricSDS (10 mM / 1 wt%)TDP (10 mM / 1 wt%)
BSA α -Helicity Retention 18.5% ± 2.1% (Highly Denatured)88.2% ± 3.4% (Intact)
Epidermal Cell Viability (MTT Assay) < 30% (Severe Irritant)> 90% (Non-Irritant)
HIPE Droplet Size (Day 1) 4.2 μ m1.8 μ m
HIPE Stability (Day 14 at 40°C) Phase Separation (Failed)Stable, No Coalescence

Conclusion & Application Matrix

The selection between Sodium Dodecyl Sulfate and Tetradecyl Dihydrogen Phosphate should be strictly governed by the thermodynamic and biological requirements of the target application.

  • Choose SDS when the objective is aggressive lipid solubilization, complete protein unfolding (e.g., SDS-PAGE), or when formulating heavy-duty detergents where skin contact is minimal or mitigated by co-surfactants[3].

  • Choose TDP when formulating advanced dermatological products, stabilizing High Internal Phase Emulsions (HIPEs) with low surfactant loads [2], or developing drug delivery vehicles where the preservation of native protein structures and high cellular viability are paramount[1].

References

  • "Aqueous surfactant compositions of monoalkyl phosphate ester salts and amphoteric surfactants" - Google Patents.
  • "High internal phase emulsion stabilized by low-content surfactant and preparation method thereof" - Google Patents.
  • "Sodium Dodecyl Sulfate" - PubChem. URL:[Link]

  • "Treatment of skin conditions using high krafft temperature anionic surfactants" - Google Patents.
Comparative

Mass Spectrometry Validation Techniques for Tetradecyl Dihydrogen Phosphate: A Comparative Guide

Executive Summary & The Analytical Challenge Tetradecyl dihydrogen phosphate (TDP), commonly known as mono-tetradecyl phosphate or myristyl phosphate (C₁₄H₃₁O₄P, MW: 294.37 g/mol ), is a critical monoalkyl phosphate este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Tetradecyl dihydrogen phosphate (TDP), commonly known as mono-tetradecyl phosphate or myristyl phosphate (C₁₄H₃₁O₄P, MW: 294.37 g/mol ), is a critical monoalkyl phosphate ester. It is widely utilized as an anionic surfactant, an emulsifier in topical formulations, and a functional lipid component in lipid nanoparticles (LNPs) for targeted drug delivery.

Validating the concentration and purity of TDP in complex matrices is analytically challenging. The molecule lacks a UV-absorbing chromophore, rendering traditional HPLC-UV detectors virtually useless. Furthermore, its amphiphilic nature and highly polar phosphate headgroup cause it to strongly bind to proteins, glass surfaces, and the stainless-steel components of analytical systems. Consequently, Mass Spectrometry (MS) is the mandatory validation technique.

This guide objectively compares the three primary mass spectrometry platforms—LC-MS/MS , GC-MS , and MALDI-TOF MS —for TDP analysis, explaining the mechanistic causality behind the optimal experimental choices and providing a self-validating protocol for the gold-standard method.

Platform Comparison: Selecting the Optimal MS Technique

To accurately quantify TDP, the chosen mass spectrometry technique must overcome the molecule's low volatility and high polarity.

Alternative 1: GC-MS (Gas Chromatography-Mass Spectrometry)

Because TDP is non-volatile and thermally labile at high temperatures, it cannot be analyzed directly via GC-MS. The phosphate group must be derivatized (typically via methylation with diazomethane or silylation with BSTFA) to decrease polarity and increase volatility.

  • The Verdict: While GC-MS provides excellent chromatographic resolution and reproducible Electron Ionization (EI) spectra, the derivatization step is tedious, introduces significant quantitative variability, and is prone to incomplete reactions in complex lipid matrices.

Alternative 2: MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization)

MALDI-TOF is highly favored for rapid, high-throughput screening of large lipid libraries.

  • The Verdict: TDP's low molecular weight (~294 Da) falls directly into the "matrix noise" region (< 500 m/z) generated by standard MALDI matrices like CHCA or DHB. Unless specialized matrix-free techniques (e.g., NALDI) or negative-ion specific matrices (like 9-aminoacridine) are heavily optimized, MALDI suffers from poor signal-to-noise ratios for TDP.

Alternative 3: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS utilizing Electrospray Ionization in negative mode (ESI-) is the gold standard for alkyl phosphate analysis. The phosphate group readily loses a proton in basic conditions, forming a stable[M-H]⁻ precursor ion. Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) provides high specificity by monitoring exact fragment transitions.

  • The Verdict: LC-MS/MS requires no derivatization, offers sub-ng/mL sensitivity, and can handle complex biological or formulation matrices when paired with proper sample extraction techniques[1].

Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (ESI-)GC-MS (EI)MALDI-TOF MS
Sample Preparation Direct / Alkaline ExtractionComplex (Derivatization required)Simple (Matrix mixing)
Ionization Mode Negative ESI ([M-H]⁻)Positive EI (M⁺•)Negative/Positive (Variable)
Sensitivity (LOD) < 1 ng/mL (Excellent)~10-50 ng/mL (Good)> 1 µg/mL (Poor for low MW)
Matrix Effects Moderate (Requires internal std)LowHigh (Matrix cluster interference)
Throughput High (5-10 min/run)Low (30+ min/run + Prep)Very High (< 1 min/run)
Primary Utility Accurate quantification in LNPs Structural elucidationRapid qualitative screening

Mechanistic Insights: The Causality of the LC-MS/MS Workflow

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen for TDP validation.

1. Why Alkaline Extraction? Alkyl phosphates strongly bind to proteinaceous matrices and metal surfaces. Research on the extraction of dialkyl phosphates demonstrates that using an alkaline extraction solvent (e.g., methanol with 1-2% NH₄OH) ensures the phosphate group remains fully deprotonated[2]. This basic pH minimizes electrostatic interactions with the matrix, yielding extraction recoveries often exceeding 90% without severe matrix effects.

2. Why a Basic Mobile Phase and a C8 Column? In reversed-phase LC, TDP's 14-carbon aliphatic tail is highly hydrophobic. Using a standard C18 column can lead to excessive retention times and peak broadening. A C8 column provides the ideal balance of hydrophobic retention and sharp elution. Furthermore, utilizing a basic mobile phase (e.g., 0.1% NH₄OH in water/methanol) maintains the TDP in its ionized state during chromatography, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase[3].

3. The Fragmentation Pathway (MRM Transitions) In negative ESI, TDP forms a deprotonated precursor ion at m/z 293.2. Upon CID, it undergoes characteristic neutral losses. The loss of the tetradecanol moiety yields the metaphosphate anion (PO₃⁻) at m/z 79.0, which serves as the primary quantifier ion. The loss of tetradecene yields the dihydrogen phosphate anion (H₂PO₄⁻) at m/z 97.0, serving as the qualifier ion[4].

Pathway TDP Tetradecyl Dihydrogen Phosphate MW: 294.37 g/mol Deprot Deprotonated Precursor Ion [M-H]- m/z 293.2 TDP->Deprot ESI Negative Mode (-H+) Frag1 Product Ion 1 (Quantifier) [PO3]- m/z 79.0 Deprot->Frag1 CID (Collision-Induced Dissociation) Loss of Tetradecanol Frag2 Product Ion 2 (Qualifier) [H2PO4]- m/z 97.0 Deprot->Frag2 CID Loss of Tetradecene

Caption: ESI- MS/MS Ionization and Fragmentation Pathway for Tetradecyl Dihydrogen Phosphate.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates isotope dilution (using a deuterated internal standard) to automatically correct for ion suppression and extraction losses.

Phase 1: Sample Preparation (Alkaline Extraction)
  • Spiking: Aliquot 50 µL of the LNP formulation or biological sample into a low-bind microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., D₂₉-Tetradecyl phosphate at 100 ng/mL).

  • Extraction: Add 200 µL of alkaline extraction buffer (Methanol containing 2% NH₄OH).

  • Precipitation & Isolation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and insoluble matrix components.

  • Transfer: Transfer the supernatant to an LC vial equipped with a glass insert. Self-Validation Check: Always prepare a "Matrix Blank" (unspiked matrix) to ensure no endogenous isobaric interferences exist at m/z 293.2.

Phase 2: LC-MS/MS Instrumental Conditions
  • Column: Waters ACQUITY UPLC BEH C8 (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Mobile Phase A: Ultrapure water containing 0.1% NH₄OH (v/v).

  • Mobile Phase B: Methanol containing 0.1% NH₄OH (v/v).

  • Gradient: Start at 20% B, hold for 1 min. Ramp linearly to 95% B over 4 minutes. Hold at 95% B for 2 minutes to wash the column, then return to 20% B for 2 minutes of equilibration. Flow rate: 0.3 mL/min.

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo) operating in ESI negative mode.

  • MRM Transitions:

    • Target (TDP):m/z 293.2 → 79.0 (Quantifier, Collision Energy: -45V)

    • Target (TDP):m/z 293.2 → 97.0 (Qualifier, Collision Energy: -30V)

    • Internal Standard:m/z 322.4 → 79.0 (Quantifier)

Phase 3: Data Integrity & System Suitability
  • Ion Ratio Verification: The peak area ratio of the Qualifier (97.0) to the Quantifier (79.0) must remain within ±15% of the ratio established by the neat calibration standards. Deviations indicate co-eluting matrix interference.

  • Linearity: The calibration curve (normalized to the internal standard) must exhibit an R² > 0.995 across the dynamic range of 1 ng/mL to 1000 ng/mL.

G Start TDP Sample (Formulation/Matrix) PrepLC Alkaline Extraction (MeOH + 2% NH4OH) Start->PrepLC PrepGC Extraction + Derivatization (Silylation) Start->PrepGC PrepMALDI Matrix Mixing (e.g., 9-Aminoacridine) Start->PrepMALDI LC LC-MS/MS (ESI-) Gold Standard ResLC High Sensitivity Direct Quantification LC->ResLC GC GC-MS (EI) Alternative ResGC High Resolution Tedious Prep GC->ResGC MALDI MALDI-TOF Alternative ResMALDI Fast Screening High Matrix Noise MALDI->ResMALDI PrepLC->LC PrepGC->GC PrepMALDI->MALDI

Caption: Analytical Workflow Comparison for Tetradecyl Dihydrogen Phosphate Validation.

Conclusion

For the rigorous validation of tetradecyl dihydrogen phosphate in pharmaceutical and research settings, LC-MS/MS operating in negative ESI mode is the undisputed optimal technique. By understanding the chemical causality—specifically the necessity of alkaline extraction to prevent matrix binding and the specific CID fragmentation pathways to m/z 79.0—scientists can bypass the derivatization pitfalls of GC-MS and the low-mass noise limitations of MALDI-TOF, ensuring highly reproducible, self-validating quantitative data.

References

  • Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry.
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Discovery of 18 Organophosphate Esters and 3 Organophosphite Antioxidants in Food Contact Materials Using Suspect and Nontarget Screening: Implications for Human Exposure.
  • Simultaneous determination of monosubstituted and disubstituted polyfluoroalkyl phosphates in drinking water by liquid chromatography–electrospray tandem mass spectrometry. Peking University.

Sources

Validation

A Comparative Guide to the Efficacy of Tetradecyl Dihydrogen Phosphate in Corrosion Inhibition

In the persistent battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive technical analysis of tetradecyl dihydrogen phosphate (TDDP), a p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive technical analysis of tetradecyl dihydrogen phosphate (TDDP), a prominent member of the alkyl phosphate family of corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document benchmarks TDDP's performance against other common corrosion inhibitors, offering a foundation in both theoretical mechanisms and practical experimental validation.

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant threat to the structural integrity, safety, and longevity of metallic components across countless industries. The economic and safety implications of unchecked corrosion necessitate the use of protective measures, among which corrosion inhibitors are a cornerstone. These chemical compounds, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[1]

Organic corrosion inhibitors, such as tetradecyl dihydrogen phosphate, function by adsorbing onto the metal surface to form a protective film.[1] This barrier isolates the metal from the corrosive medium, impeding the anodic and/or cathodic reactions that drive the corrosion process. The efficacy of these inhibitors is intrinsically linked to their chemical structure, particularly the presence of heteroatoms (like phosphorus, oxygen, nitrogen) and hydrophobic alkyl chains.[2]

Tetradecyl Dihydrogen Phosphate: A Mechanistic Overview

Tetradecyl dihydrogen phosphate (C₁₄H₃₁O₄P) belongs to the class of phosphate ester corrosion inhibitors. Its molecular structure, featuring a long hydrophobic tetradecyl (C14) tail and a hydrophilic dihydrogen phosphate head, imparts amphiphilic properties that are crucial to its inhibitory action.

The primary mechanism of TDDP involves its adsorption onto the metal surface. The phosphate head group, with its polar P-O bonds and lone pairs of electrons on the oxygen atoms, acts as the primary adsorption center, forming a coordinate bond with the vacant d-orbitals of the metal atoms (e.g., iron in steel). This is often a form of chemisorption. The long, hydrophobic tetradecyl tail then orients itself away from the metal surface, creating a dense, non-polar barrier that repels water and other corrosive species.

At elevated temperatures, the performance of TDDP can be enhanced. Studies have shown that while a gelatinous film forms at lower temperatures (e.g., 25°C), a more robust, whitish film can form at higher temperatures (55°C and 80°C), delivering superior inhibition.[3] This suggests a temperature-activated process that strengthens the protective layer.

Logical Flow: From Inhibitor to Protective Film

The following diagram illustrates the proposed mechanism of action for tetradecyl dihydrogen phosphate.

G cluster_solution Corrosive Solution cluster_adsorption Adsorption Process cluster_film Protective Film Formation TDDP TDDP Molecules Adsorption Phosphate head adsorbs onto metal surface TDDP->Adsorption Interaction Metal Metal Surface (e.g., Fe) Metal->Adsorption Film Hydrophobic tails form a dense barrier Adsorption->Film Self-assembly ProtectedMetal Protected Metal Surface Film->ProtectedMetal Inhibition

Caption: Mechanism of corrosion inhibition by TDDP.

Comparative Performance Analysis

To contextualize the efficacy of TDDP, it is essential to compare it with other classes of corrosion inhibitors. The choice of an inhibitor is often application-specific, depending on factors such as the metal to be protected, the nature of the corrosive environment (pH, temperature, presence of chlorides), and environmental regulations.

Inhibitor ClassExample(s)Typical Inhibition Efficiency (%)Mechanism of ActionAdvantagesLimitations
Alkyl Phosphates Tetradecyl Dihydrogen Phosphate 85-95+Chemisorption via phosphate head, hydrophobic barrier formation.[3]High efficiency, good thermal stability, forms a persistent film.Performance can be sensitive to pH and concentration.
Imidazolines Amide-imidazolines90-98Adsorption through the imidazoline ring and nitrogen atoms.[4]Excellent film-forming properties, effective in acidic (H₂S, CO₂) environments.Can be more expensive, potential for environmental concerns.
Quaternary Ammonium Compounds Benzyltriethylammonium chloride65-95Electrostatic attraction (physisorption) between the cationic head and the negatively charged metal surface.[5][6]Effective in acidic media, good solubility.Inhibition may be less persistent than chemisorbed inhibitors.
Inorganic Phosphates Sodium Hexametaphosphate, Ammonium Phosphate80-96Formation of a passive layer of iron phosphate on the metal surface.[7][8]Cost-effective, non-toxic.Can be less effective in highly aggressive or high-flow conditions.
Amines DiethylenetriamineVaries widelyAdsorption via nitrogen heteroatoms.Effective in neutral to slightly acidic conditions.Can have limited effectiveness at high temperatures.

Note: Inhibition efficiencies are context-dependent and can vary significantly with experimental conditions. The values presented are for illustrative purposes based on available literature.

Experimental Protocols for Efficacy Evaluation

The benchmarking of any corrosion inhibitor relies on standardized and reproducible experimental methodologies. The following protocols outline the key techniques used to evaluate the performance of tetradecyl dihydrogen phosphate.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a corrosion inhibitor.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Mechanism & Surface Analysis cluster_results Results Prep Prepare metal coupons and corrosive solutions with/without inhibitor WL Weight Loss (ASTM G31) Prep->WL Expose coupons EIS Electrochemical Impedance Spectroscopy Prep->EIS Expose coupons PDP Potentiodynamic Polarization Prep->PDP Expose coupons Results Determine Inhibition Efficiency & Mechanism WL->Results EIS->Results PDP->Results Adsorption Adsorption Isotherm Modeling Surface Surface Analysis (XPS, SEM) Quantum Quantum Chemical Calculations Results->Adsorption Further Analysis Results->Surface Further Analysis Results->Quantum Further Analysis

Caption: Workflow for corrosion inhibitor evaluation.

Weight Loss Measurement (Gravimetric Method)

This fundamental technique provides a direct measure of metal loss over time.

Protocol based on ASTM G31: [4][9][10][11][12]

  • Specimen Preparation:

    • Cut metal coupons (e.g., C1018 carbon steel) to a standard size (e.g., 50mm x 25mm x 2mm).

    • Abrade the surfaces sequentially with emery paper of increasing grit size (e.g., 240, 400, 600, 1200 grit) to achieve a uniform finish.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water and drying.

    • Weigh each coupon accurately to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl).

    • Prepare a series of test solutions containing different concentrations of tetradecyl dihydrogen phosphate. Include a blank solution (without inhibitor) as a control.

    • Suspend one coupon in each solution using a non-metallic holder, ensuring complete immersion.

    • Maintain a constant temperature (e.g., 25°C or an elevated temperature) for a specified duration (e.g., 24 hours).

  • Post-Test Cleaning and Weighing:

    • Remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further metal loss during cleaning.

    • Rinse with distilled water and acetone, then dry thoroughly.

    • Weigh each coupon accurately (W₂).

  • Calculation of Inhibition Efficiency (IE%):

    • Calculate the weight loss for the blank (ΔW_blank = W₁_blank - W₂_blank) and inhibited (ΔW_inh = W₁_inh - W₂_inh) samples.

    • Calculate the Inhibition Efficiency using the formula: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[13][14]

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[5]

    • The exposed surface area of the working electrode should be well-defined (e.g., 1 cm²).

    • Fill the cell with the corrosive solution (with and without the inhibitor).

  • Measurement:

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

    • Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[5][13]

    • Record the impedance response of the system.

  • Data Analysis:

    • Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like R_ct and the double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[15]

Potentiodynamic Polarization (PDP)

This technique provides information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction kinetics.

Protocol based on ASTM G59: [10][16]

  • Cell Setup: Use the same three-electrode cell as for EIS.

  • Measurement:

    • After OCP stabilization, scan the potential linearly at a slow rate (e.g., 0.5 to 1 mV/s) from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP).[17]

    • Record the resulting current density.

  • Data Analysis:

    • Plot the data as a Tafel plot (log |current density| vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value indicates better corrosion protection.

    • Calculate the Inhibition Efficiency using the i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the metal surface, providing direct evidence of the inhibitor film.[5][18]

Protocol:

  • Sample Preparation: Immerse metal specimens in the inhibited solution for a set period.

  • Analysis: Carefully remove the specimen, rinse gently with a non-reactive solvent to remove excess solution without disturbing the adsorbed film, and transfer it to the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • Interpretation: The presence of phosphorus (P 2p) and a high carbon (C 1s) to iron (Fe 2p) ratio on the surface confirms the adsorption of the TDDP molecule. High-resolution spectra can reveal the chemical bonding between the phosphate group and the metal oxide/hydroxide layer.[1][19]

Adsorption Isotherm Modeling

Adsorption isotherms describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

Methodology:

  • Data Collection: Obtain surface coverage (θ) values at different inhibitor concentrations. θ can be calculated from the inhibition efficiency (IE%/100) obtained from weight loss or electrochemical measurements.

  • Model Fitting: Plot the experimental data according to the linearized forms of various adsorption isotherm models (e.g., Langmuir, Freundlich, Temkin).[20][21][22]

  • Interpretation: The model that yields the best linear fit (R² value closest to 1) describes the adsorption behavior. For example, a good fit to the Langmuir isotherm suggests monolayer adsorption on a homogeneous surface.[20] The calculated Gibbs free energy of adsorption (ΔG°_ads) from the isotherm can help distinguish between physisorption and chemisorption.[9]

Quantum Chemical Calculations

These theoretical calculations, often using Density Functional Theory (DFT), provide insights into the relationship between the molecular structure of the inhibitor and its performance.[23]

Methodology:

  • Molecular Modeling: Model the TDDP molecule in a computational chemistry software package.

  • Parameter Calculation: Calculate electronic properties such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values often correlate with better inhibition efficiency.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.

    • Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.

  • Correlation: Correlate these calculated parameters with experimentally determined inhibition efficiencies to build a structure-activity relationship.

Conclusion

Tetradecyl dihydrogen phosphate stands as a highly effective corrosion inhibitor, particularly for ferrous metals. Its efficacy is rooted in the strong adsorption of its phosphate head group and the formation of a dense, hydrophobic barrier by its long alkyl chain. Comparative analysis indicates that its performance is competitive with, and in some cases superior to, other classes of inhibitors, especially under thermally challenging conditions.

The robust suite of experimental techniques detailed in this guide—from gravimetric analysis to advanced electrochemical and surface science methods—provides a validated framework for the objective assessment of TDDP and other inhibitor candidates. By integrating empirical data with theoretical calculations, researchers and engineers can make informed decisions, optimizing corrosion protection strategies for enhanced material longevity and operational safety.

References

  • Abdel Nour, A. M., et al. (2019). Quantum Chemical and Electrochemical Evaluation of Alkyl Phosphine Oxide in Corrosion Inhibition of Carbon Steel in Formation Water. ResearchGate. [Link]

  • Hong, T., et al. (2000). EIS studies of a corrosion inhibitor behavior under multiphase flow conditions. Corrosion Science, 42(6), 979-990. [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2023)). [Link]

  • Unknown Author. (n.d.). Potentiodynamic polarization methods. EC-CS[Link]

  • AIP Conference Proceedings. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • Materials Science. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. [Link]

  • Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318. [Link]

  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2009)). [Link]

  • Singh, A., et al. (2020). Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution. MDPI. [Link]

  • Request PDF. (n.d.). Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. Semantic Scholar. [Link]

  • Al-Gorair, A. S., et al. (2023). Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution. PMC. [Link]

  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. [Link]

  • Unknown Author. (2013). QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT. Journal of the Chilean Chemical Society. [Link]

  • Zankana, M. M., et al. (2023). A comprehensive comparative study of some corrosion inhibitors using different techniques. ResearchGate. [Link]

  • Semire, B., et al. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal. [Link]

  • Miceli, V., et al. (2022). A Quantum Computational Method for Corrosion Inhibition. PMC. [Link]

  • Unknown Author. (n.d.). Quantum Chemical Calculations on the Corrosion Inhibition Performance. Bentham Science. [Link]

  • Wang, X. (n.d.). Inhibition Behavior Change of Tetradecyl Phosphate Ester at Elevated Temperatures. OHIO Open Library. [Link]

  • Wang, Y., et al. (2023). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Corrosion inhibition properties of TTA and phosphate on copper and stainless steel. Unknown Source. [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich isotherms for dihydrogen phosphate sorption on MgAl-LDH. [Link]

  • ResearchGate. (2025). Surface Analysis of Carbon Steel Protected from Corrosion by a New Ternary Inhibitor Formulation Containing Phosphonated Glycine, Zn2+ and Citrate. [Link]

  • Joseph, J., et al. (2013). Surface Analysis of Carbon Steel Protected from Corrosion by a New Ternary Inhibitor Formulation Containing Phosphonated Glycine. Semantic Scholar. [Link]

  • MDPI. (2025). Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. [Link]

  • SciELO México. (n.d.). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. [Link]

  • Assessment of Corrosion Inhibition Performance and Adsorption Thermodynamics of Hydrogen Phosphate (HPO4. Research Square. [Link]

  • MDPI. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. [Link]

  • OSTI. (n.d.). Adsorption isotherm, kinetic modeling and mechanism of tetracycline on Pinus taeda- derived activated biochar Authors. [Link]

  • ResearchGate. (2020). Evaluation the Efficiency of Various Types of Corrosion Inhibitors Used for Basrah Water Storage Tanks. [Link]

  • ResearchGate. (n.d.). Adsorption isotherms, kinetics and thermodynamics of nitrate and phosphate in binary systems on a novel adsorbent derived from corn stalks. [Link]

  • PubMed. (2022). Simultaneous adsorption of tetracycline, ammonium and phosphate from wastewater by iron and nitrogen modified biochar: Kinetics, isotherm, thermodynamic and mechanism. [Link]

  • Unknown Author. (2025). Determination Of Inhibition Efficiency Of Corrosion Inhibitor Based On Polymethyl Methacrylate. International Journal of Advanced Research. [Link]

  • Rasayan Journal of Chemistry. (2022). ADSORPTION ISOTHERM MODELS AND KINETICS FOR PHOSPHATE ADSORPTION IN SEDIMENT. [Link]

  • ASTM International. (n.d.). G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Link]

  • ASTM International. (n.d.). G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. [Link]

  • Intertek Inform. (n.d.). ASTM G 31 : 2021 Standard Guide for Laboratory Immersion Corrosion Te. [Link]

  • Testing Laboratory. (n.d.). ASTM G31 General Corrosion Immersion Testing. [Link]

  • Unknown Author. (n.d.). X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Indian Academy of Sciences. [Link]

  • ASTM International. (n.d.). ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. [Link]

  • Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. [Link]

  • ResearchGate. (2018). Development of Phosphate Based Inhibitors Effective for Oxygen Corrosion: A Study of Localized Corrosion Inhibition Mechanism. [Link]

  • Al-Baghdadi, S. B., et al. (2021). Theoretical and electrochemical evaluation of tetra-cationic surfactant as corrosion inhibitor for carbon steel in 1 M HCl. PMC. [Link]

  • MDPI. (2024). Synthesis and Application Insights of New Phosphate Materials A2MnP2O7 (A = Na, K, Li) as Corrosion Inhibitors. [Link]

  • PubMed. (2008). [Synthesis and application of novel dental adhesive materials of 10-methacryloyloxydecyl dihydrogen phosphate]. [Link]

  • ResearchGate. (2025). Tetradecyl-1,2-diol propenoxylates as inhibitors for corrosion of aluminium in hydrochloric acid. [Link]

  • Google Patents. (n.d.).
  • RIT Digital Institutional Repository. (n.d.). "Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP)" by Mufadal Ayubali-Mohamedali. [Link]

Sources

Comparative

FTIR spectra comparison for tetradecyl dihydrogen phosphate and its salts

Title: Vibrational Fingerprinting of Alkyl Phosphates: A Comparative FTIR Analysis of Tetradecyl Dihydrogen Phosphate and Its Salts By: Senior Application Scientist In the formulation of lipid nanoparticles, advanced emu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Vibrational Fingerprinting of Alkyl Phosphates: A Comparative FTIR Analysis of Tetradecyl Dihydrogen Phosphate and Its Salts

By: Senior Application Scientist

In the formulation of lipid nanoparticles, advanced emulsifiers, and targeted drug delivery systems, the physical state and ionization of the surfactant layer dictate both stability and pharmacokinetic performance. Tetradecyl dihydrogen phosphate (TDP)—a long-chain alkyl phosphate—and its corresponding salts (e.g., sodium, potassium, or amine salts) are critical excipients in this domain.

However, confirming the exact protonation state and structural conformation of these lipidic molecules during manufacturing is challenging. Fourier Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), serves as a robust, non-destructive analytical tool. This guide objectively compares the FTIR spectral profiles of TDP in its free acid form versus its neutralized salt forms, providing researchers with the mechanistic causality behind spectral shifts and a self-validating experimental protocol for quality control.

Mechanistic Causality: Why Do the Spectra Change?

To interpret the FTIR spectra of alkyl phosphates accurately, one must understand the electronic and structural transitions that occur upon neutralization.

In its free acid form (TDP) , the phosphate headgroup (–PO(OH)₂ or –PO₃H₂) engages in extensive intermolecular hydrogen bonding. This strong hydrogen-bonding network restricts the vibrational freedom of the P=O (phosphoryl) bond, typically localizing its stretching frequency between 1200 cm⁻¹ and 1250 cm⁻¹. Furthermore, the presence of the hydroxyl groups yields broad, distinct O–H stretching bands [1].

When TDP is converted into a salt form (e.g., sodium tetradecyl phosphate or a triethanolamine salt), the deprotonation of the P–OH groups fundamentally alters the electron distribution. The negative charge delocalizes across the oxygen atoms, creating a resonance-stabilized phosphate anion (PO₃²⁻ or PO₃H⁻). This resonance reduces the double-bond character of the original P=O bond, shifting its absorption to a significantly lower wavenumber (typically ~1100 cm⁻¹ to 1150 cm⁻¹) [2]. Additionally, the broad P–O–H stretching bands disappear, replaced by symmetric and asymmetric stretching modes of the newly formed anionic polyatomic group.

G Acid Tetradecyl Dihydrogen Phosphate (Free Acid) Base Addition of Base (NaOH, KOH, or Amines) Acid->Base Deprot Deprotonation of P-OH (Loss of 2500-2700 cm⁻¹ band) Base->Deprot Resonance Resonance Stabilization (PO₃²⁻ or PO₃H⁻ formation) Deprot->Resonance Shift Phosphoryl Band Shift (P=O shifts from ~1220 to ~1100 cm⁻¹) Resonance->Shift

Caption: Electronic and structural transition pathway from TDP free acid to its resonance-stabilized salt.

Comparative Spectral Data

The following table synthesizes the quantitative FTIR absorption bands crucial for differentiating the free acid from its salt derivatives. The data is aggregated from established spectroscopic analyses of long-chain alkyl phosphates [2, 3].

Functional Group VibrationTetradecyl Dihydrogen Phosphate (Free Acid)Tetradecyl Phosphate Salt (e.g., Sodium/Amine)Diagnostic Significance
P=O Stretch ~1200 – 1250 cm⁻¹ (Strong)Shifts to ~1100 – 1150 cm⁻¹Primary indicator of deprotonation. Resonance decreases bond order, lowering the frequency.
P–O–H Stretch ~2500 – 2700 cm⁻¹ (Broad)AbsentConfirms complete neutralization of the acidic protons.
P–O–C Stretch 1020 – 1050 cm⁻¹ (Strong)1020 – 1050 cm⁻¹ (Strong)Remains relatively static; confirms the integrity of the alkyl-ester linkage [2].
P–O⁻ Stretch (Anion) Absent~1095 – 1105 cm⁻¹ and ~980 cm⁻¹Confirms the formation of the resonance-stabilized PO₃²⁻ or PO₃H⁻ group [2].
C–H Stretch (Alkyl) 2955, 2920, 2850 cm⁻¹2955, 2920, 2850 cm⁻¹Confirms the presence of the intact tetradecyl (C14) hydrophobic tail.
N–H⁺ Stretch Absent~3050 cm⁻¹ (Broad)Only present if an organic amine (e.g., TEA) is used as the neutralizing base [3].

Self-Validating ATR-FTIR Experimental Protocol

Traditional KBr pellet methods are often unsuitable for long-chain alkyl phosphates due to their waxy, hygroscopic nature, which can introduce moisture artifacts (broad bands at 3400 cm⁻¹) that obscure critical phosphate peaks. Attenuated Total Reflectance (ATR) is the preferred methodology.

To ensure trustworthiness, the following protocol is designed as a self-validating system . This means the workflow includes built-in quality gates (e.g., real-time background validation and signal-to-noise checks) to prevent false spectral artifacts.

Step 1: Instrument Initialization & Environmental Control

  • Action: Purge the FTIR spectrometer (equipped with a single-reflection diamond ATR accessory) with dry nitrogen for 15 minutes.

  • Validation Gate: Monitor the water vapor region (3500–3900 cm⁻¹ and 1300–2000 cm⁻¹). Proceed only when atmospheric noise is flatline, ensuring moisture will not overlap with the P=O or P-O-H bands.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a background spectrum (4000 – 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: The background energy profile must show maximum throughput without anomalous dips. If contamination peaks (e.g., residual hydrocarbon C-H stretches at 2920 cm⁻¹) are present, re-clean the crystal.

Step 3: Sample Application & Data Collection

  • Action: Apply a neat, thin layer of the TDP or its salt directly onto the ATR crystal. Ensure intimate contact using the pressure anvil (if the sample is a solid/waxy salt) to prevent air gaps.

  • Action: Co-add 32 to 64 scans to achieve a high signal-to-noise ratio.

  • Validation Gate: Check the raw interferogram. The center burst amplitude should be within the linear dynamic range of the detector (typically ~1/3 to 2/3 of maximum ADC counts) to prevent peak distortion.

Step 4: Data Processing & Verification

  • Action: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration. Perform a baseline correction.

  • Validation Gate: Verify the P-O-C stretch at ~1027 cm⁻¹. Because the ester linkage is unaffected by neutralization, this peak serves as an internal standard. If this peak is absent or severely shifted, the sample may have undergone unwanted hydrolysis.

G Start 1. Instrument Purge (Dry N₂ to remove H₂O) Bkg 2. Background Scan (Validate clean crystal) Start->Bkg Sample 3. Sample Application (Ensure intimate ATR contact) Bkg->Sample Scan 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) Sample->Scan Process 5. ATR Correction & Baseline Adjustment Scan->Process Validate 6. Internal Validation (Check P-O-C at 1027 cm⁻¹) Process->Validate

Caption: Self-validating ATR-FTIR workflow for the analysis of lipidic alkyl phosphates.

Application Insights for Drug Development

For drug development professionals formulating nanostructured lipid carriers (NLCs) or liposomes, the exact ratio of free acid to salt in the alkyl phosphate excipient drastically alters the Critical Micelle Concentration (CMC) and the zeta potential of the resulting nanoparticles.

By utilizing the ATR-FTIR protocol outlined above, formulators can rapidly quantify the degree of neutralization in a batch of tetradecyl phosphate. A residual peak at 1220 cm⁻¹ in a supposedly fully neutralized sodium tetradecyl phosphate batch immediately flags incomplete reaction or the presence of unreacted free acid, allowing for real-time process correction before the excipient is introduced into an expensive active pharmaceutical ingredient (API) formulation.

References

  • Smirnova, I. N., Cuisset, A., Hindle, F. P., Mouret, G., Bocquet, R., Pirali, O., & Roy, P. (2010). Gas-Phase Synchrotron FTIR Spectroscopy of Weakly Volatile Alkyl Phosphonate and Alkyl Phosphate Compounds: Vibrational and Conformational Analysis in the Terahertz/Far-IR Spectral Domain. The Journal of Physical Chemistry B, 114(50), 16936–16947.[Link]

  • Umeda, T., & Matsuya, S. (2022). Transformation behaviour of salts composed of calcium ions and phosphate esters with different linear alkyl chain structures in a simulated body fluid modified with alkaline phosphatase. Journal of Asian Ceramic Societies, 10(3), 606-615.[Link]

Validation

A Comparative Guide to Alkyl Phosphate Coatings for Titanium Surfaces: Tetradecyl Dihydrogen Phosphate vs. Other Chain Lengths

For Researchers, Scientists, and Drug Development Professionals The pristine surface of titanium, while robust, often requires modification to enhance its performance in demanding environments, from biomedical implants t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pristine surface of titanium, while robust, often requires modification to enhance its performance in demanding environments, from biomedical implants to advanced industrial applications. The formation of a passive titanium oxide (TiO₂) layer is key to its corrosion resistance, but this layer's inherent bio-inertness and sometimes suboptimal adhesion to subsequent coatings necessitate further functionalization.[1][2] Among the most promising surface modifiers are alkyl phosphates, which form self-assembled monolayers (SAMs) that can dramatically alter the surface properties of titanium and its alloys.[3]

This guide provides a detailed comparison of tetradecyl dihydrogen phosphate (C14) and other alkyl phosphates for titanium coating. We will delve into the underlying mechanisms, compare performance based on experimental data, and provide actionable protocols for your research.

The Mechanism: How Alkyl Phosphates Bond to Titanium

The effectiveness of alkyl phosphates as surface modifiers for titanium hinges on their ability to form a strong, stable bond with the native oxide layer. This interaction is a chemically driven process where the phosphate headgroup of the molecule reacts with the hydroxylated surface of the titanium dioxide.

The process can be summarized as follows:

  • Hydroxylated Surface: The titanium surface, upon exposure to air, naturally forms a passivating layer of TiO₂. This oxide layer is terminated with hydroxyl (-OH) groups, which are crucial for the anchoring of the phosphate molecules.

  • Phosphate Headgroup Interaction: The dihydrogen phosphate headgroup (-PO(OH)₂) of the alkyl phosphate molecule interacts with these surface hydroxyl groups.

  • Covalent Bond Formation: Through a condensation reaction, a stable, covalent Ti-O-P bond is formed, anchoring the alkyl phosphate molecule to the surface.[4][5] This process can be influenced by factors such as temperature, with gentle heating often used to drive the reaction and strengthen the bond.[4][6]

  • Self-Assembly: Once anchored, the long alkyl chains (the "tail" of the molecule) orient themselves away from the surface. Van der Waals interactions between adjacent alkyl chains drive the formation of a densely packed, ordered monolayer. This organized structure is key to the coating's effectiveness.

Caption: Mechanism of alkyl phosphate bonding to a titanium surface.

Performance Comparison: The Critical Role of Alkyl Chain Length

The length of the alkyl chain ("R" in the chemical structure) is a critical determinant of the final properties of the coated titanium surface. Here, we compare tetradecyl dihydrogen phosphate (C14) with other common alkyl phosphates.

Biocompatibility and Bioactivity

For biomedical applications, particularly in orthopedic and dental implants, the surface's ability to promote osseointegration is paramount. Alkylphosphonic acid monolayers have been shown to accelerate the deposition of hydroxyapatite (HA), a key component of bone.[7]

A study comparing phosphonic acids with different alkyl chain lengths (C3, C6, and C16) on titanium found a direct correlation between chain length and the rate of HA deposition in a simulated body fluid.[7] The longer C16 chain was the most effective at promoting HA formation.[7] This suggests that a longer, more organized alkyl chain provides a better template for mineral deposition. While this study used phosphonic acids, the principle of chain length influencing surface properties is directly applicable to phosphates.

Longer chains, like that of tetradecyl (C14) and hexadecyl (C16) phosphates, create a more hydrophobic and ordered surface, which can influence protein adsorption and subsequent cell behavior, ultimately impacting biocompatibility.[8]

Corrosion Resistance

A well-formed, dense alkyl phosphate monolayer can act as a physical barrier, preventing corrosive ions from reaching the titanium surface.[9] The quality of this barrier is directly related to the packing density of the alkyl chains.

Longer chains, such as the C14 chain of tetradecyl dihydrogen phosphate, exhibit stronger van der Waals forces between them, leading to a more tightly packed and ordered monolayer. This increased order minimizes defects and provides superior corrosion resistance compared to shorter-chain alkyl phosphates (e.g., C6, C8). While titanium naturally has good corrosion resistance due to its passive oxide layer, this can be further enhanced by an alkyl phosphate coating, particularly in aggressive environments.[1][10]

Adhesion and Stability

The stability of the coating is crucial for its long-term performance. The primary anchor is the Ti-O-P covalent bond.[4] However, the collective strength of the van der Waals forces between the alkyl chains contributes significantly to the overall stability and robustness of the monolayer. Longer chains result in a more cohesive and stable film that is more resistant to removal by mechanical or chemical means.[6]

PropertyShort Chain (e.g., C6-C10)Medium Chain (e.g., C12-C14)Long Chain (e.g., C16-C18)Rationale
Monolayer Order LowerModerate to HighHighStronger van der Waals forces between longer chains lead to better packing.
Corrosion Resistance GoodBetterBestA more ordered and dense monolayer provides a more effective barrier.
Biocompatibility VariesGoodExcellentLonger chains can better promote hydroxyapatite deposition.[7]
Adhesion Strength GoodBetterBestIncreased intermolecular forces enhance the overall stability of the coating.[6]
Hydrophobicity ModerateHighVery HighIncreased surface coverage by nonpolar alkyl chains.[3]

Experimental Protocols

Achieving a high-quality alkyl phosphate coating requires meticulous attention to detail in the experimental procedure. The following protocol is a validated starting point for researchers.

Materials and Reagents
  • Titanium substrates (e.g., coupons, foils, or custom parts)

  • Tetradecyl dihydrogen phosphate and other alkyl phosphates of interest

  • Solvent: Ethanol or a mixture of ethanol and water

  • Acid for surface activation (optional): e.g., Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas for drying

Step-by-Step Coating Workflow
  • Substrate Cleaning and Preparation:

    • Ultrasonically clean the titanium substrates in a sequence of acetone, ethanol, and deionized water (15 minutes each) to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen.

    • Optional: For enhanced surface activation, treat the substrates with an acid solution (e.g., 0.1 M HCl) to ensure a fully hydroxylated surface, followed by thorough rinsing with deionized water and drying.

  • Preparation of Coating Solution:

    • Prepare a solution of the desired alkyl phosphate (e.g., 1.5 g of alkyl phosphate in 250 ml of ethanol). The concentration may need optimization depending on the specific alkyl phosphate and substrate.

    • Stir the solution until the alkyl phosphate is fully dissolved. For some longer-chain phosphates, gentle heating may be required.

  • Immersion and Self-Assembly:

    • Immerse the cleaned and dried titanium substrates into the alkyl phosphate solution.

    • Maintain the immersion for a set period, typically 24-48 hours, at room temperature. This allows sufficient time for the self-assembly process to reach equilibrium.

    • Ensure the container is sealed to prevent solvent evaporation.

  • Rinsing and Curing:

    • Carefully remove the substrates from the solution.

    • Rinse thoroughly with fresh solvent (ethanol) to remove any physisorbed (loosely bound) molecules.

    • Dry the coated substrates with a stream of nitrogen.

    • For enhanced stability, a gentle thermal curing step can be performed (e.g., heating at a low temperature, such as 40°C, in an inert atmosphere).[4]

Coating_Workflow start Start sub_cleaning Substrate Cleaning (Ultrasonication in Acetone, Ethanol, DI Water) start->sub_cleaning drying1 Dry with N₂ sub_cleaning->drying1 activation Optional: Acid Activation (e.g., 0.1M HCl) drying1->activation solution_prep Prepare Alkyl Phosphate Solution (e.g., in Ethanol) activation->solution_prep Activated Substrate activation->solution_prep Non-activated Substrate immersion Immerse Substrate (24-48h at RT) solution_prep->immersion rinsing Rinse with Fresh Solvent immersion->rinsing drying2 Dry with N₂ rinsing->drying2 curing Optional: Thermal Curing (e.g., 40°C) drying2->curing end Coated Substrate Ready for Analysis curing->end Cured curing->end Not Cured

Caption: Experimental workflow for titanium surface coating.

Conclusion and Future Outlook

The choice of alkyl phosphate for titanium surface modification is a critical decision that directly impacts the final performance characteristics of the material. Tetradecyl dihydrogen phosphate offers a balanced profile, providing significant improvements in corrosion resistance and biocompatibility due to the formation of a well-ordered and stable self-assembled monolayer.

Experimental evidence suggests a clear trend: longer alkyl chains generally lead to more ordered, stable, and hydrophobic coatings. This translates to superior performance in terms of corrosion resistance and, in biomedical contexts, can enhance bioactivity by promoting the deposition of hydroxyapatite. While shorter-chain alkyl phosphates are also effective, they may not provide the same level of performance as tetradecyl (C14) or longer-chain analogues in highly demanding applications.

Future research should focus on mixed-monolayer systems, where different alkyl phosphates or other functional molecules are co-deposited to create multifunctional surfaces with tailored properties for specific applications, such as drug delivery or enhanced antimicrobial resistance.

References

  • Soares, C. P., et al. (2017). Surface Modification Efficiency of Titanium-based Particles with an Alkyl Phosphate. Matéria (Rio de Janeiro), 22(1). Available at: [Link]

  • Ueshima, M., et al. (2013). Influence of alkyl chain length on calcium phosphate deposition onto titanium surfaces modified with alkylphosphonic acid monolayers. Journal of Biomedical Materials Research Part A, 101(8), 2289-2297. Available at: [Link]

  • Soares, C. P., et al. (2017). Surface Modification Efficiency of Titanium-based Particles with an Alkyl Phosphate. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2004). Surface modification of titanium, titanium alloys, and related materials for biomedical applications. Materials Science and Engineering: R: Reports, 47(3-4), 49-121.
  • Hofer, R., et al. (2001). Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces. Langmuir, 17(13), 4014-4018. Available at: [Link]

  • Zhang, Y., et al. (2023). Effect of Reaction Temperature on the Microstructure and Properties of Magnesium Phosphate Chemical Conversion Coatings on Titanium. Coatings, 13(6), 1032. Available at: [Link]

  • Wang, S., et al. (2017). Formation mechanism and properties of fluoride–phosphate conversion coating on titanium alloy. RSC Advances, 7(25), 15437-15446. Available at: [Link]

  • Syromotina, D. S., et al. (2023). Properties of Coatings Based on Calcium Phosphate and Their Effect on Cytocompatibility and Bioactivity of Titanium Nickelide. Materials, 16(7), 2603. Available at: [Link]

  • Gao, P., & McCarthy, T. J. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir, 17(19), 5737-5739. Available at: [Link]

  • Lestari, Y. D., et al. (2023). Surface Coating Effect on Corrosion Resistance of Titanium Alloy Bone Implants by Anodizing Method. International Journal of Technology, 14(3), 574. Available at: [Link]

  • Gao, P., & McCarthy, T. J. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Princeton University. Available at: [Link]

  • Adden, N., et al. (2006). Functionalization of Titanium Oxide Surfaces by Means of Poly(alkyl-phosphonates). The Journal of Physical Chemistry B, 110(51), 25941-25948. Available at: [Link]

  • Li, M., et al. (2024). Fabrication and Biocompatibility Evaluation of Octacalcium Phosphate/ Polydopamine Coating on the Surface of Titanium. Journal of Functional Materials, 55(1), 1161-1167. Available at: [Link]

  • Wang, W., et al. (2021). Formation and corrosion resistance of phosphate chemical conversion coating on medium carbon low alloy steel. ResearchGate. Available at: [Link]

  • Canepa, P., et al. (2019). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C, 123(27), 16843-16850. Available at: [Link]

  • Regnery, B., et al. (2017). Titanium alkylphosphate functionalised mesoporous silica for enhanced uptake of rare-earth ions. Journal of Materials Chemistry A, 5(44), 23261-23271. Available at: [Link]

  • Regnery, B., et al. (2022). Amino-Alkylphosphonate-Grafted TiO₂: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. ACS Omega, 7(49), 45293-45303. Available at: [Link]

  • Bacakova, L., et al. (2019). Treatments for enhancing the biocompatibility of titanium implants. Biomedical Papers, 163(4), 289-300. Available at: [Link]

  • Roy, M., & Bandyopadhyay, A. (2021). Chapter 10: Biocompatible Coatings on Implants. Royal Society of Chemistry. Available at: [Link]

  • Birdeanu, M., et al. (2019). Innovative chemical coating protocol for Titanium alloy implants. Farmacia, 67(1), 101-108. Available at: [Link]

  • Zhang, Y., et al. (2021). In situ titanium phosphate formation on a titanium implant as ultrahigh bonding with nano-hydroxyapatite coating for rapid osseointegration. Biomaterials Science, 9(12), 4379-4390. Available at: [Link]

  • Birdeanu, M., et al. (2019). "Innovative chemical coating protocol for Titanium alloy implants ". ResearchGate. Available at: [Link]

  • Gassenbauer, Y., et al. (1989). Polymer titanium phosphates, process for their preparaton and their use in the activation of metal surfaces before zinc phosphating. Google Patents.
  • de Oliveira, P. T., et al. (2009). Cell adhesion on different titanium-coated surfaces. Brazilian Dental Journal, 20(1), 23-28. Available at: [Link]

  • Bansal, D., et al. (2010). Influence of anodization on the adhesion of calcium phosphate coatings on titanium substrates. Journal of Biomedical Materials Research Part A, 93(4), 1345-1353. Available at: [Link]

  • Mazur, L. P., et al. (2019). Hydrothermal Synthesis of Layered Titanium Phosphate Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ and Its Potential Application in Cosmetics. Inorganics, 7(7), 83. Available at: [Link]

  • Rokosz, K., et al. (2020). Phosphate Coatings Enriched with Copper on Titanium Substrate Fabricated Via DC-PEO Process. Materials, 13(6), 1295. Available at: [Link]

  • Rokosz, K., et al. (2020). Phosphate Coatings Enriched with Copper on Titanium Substrate Fabricated Via DC-PEO Process. Materials (Basel, Switzerland), 13(6), 1295. Available at: [Link]

  • Wang, S., et al. (2017). Formation mechanism and properties of fluoride–phosphate conversion coating on titanium alloy. RSC Advances. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Tetradecyl dihydrogen phosphate proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for Tetradecyl Dihydrogen Phosphate As a Senior Application Scientist, I frequently encounter tetradecyl dihydrogen phosphate (also known as myristyl phosphate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for Tetradecyl Dihydrogen Phosphate

As a Senior Application Scientist, I frequently encounter tetradecyl dihydrogen phosphate (also known as myristyl phosphate, CAS 47318-30-3) in lipid-based drug delivery systems, cosmetic formulations, and surfactant chemistry. While its utility in stabilizing emulsions and forming synthetic liposomes is well-documented, its end-of-life management requires rigorous adherence to laboratory safety and environmental compliance protocols.

This guide provides a comprehensive, self-validating system for the proper disposal of tetradecyl dihydrogen phosphate, ensuring operational safety, environmental stewardship, and regulatory compliance.

Physicochemical Profiling & Causality in Disposal

To design an effective disposal protocol, we must first understand the molecule's physicochemical properties. Tetradecyl dihydrogen phosphate is an alkyl phosphate ester. The dihydrogen phosphate group imparts acidic characteristics, while the 14-carbon aliphatic chain provides significant hydrophobicity.

Table 1: Physicochemical Properties of Tetradecyl Dihydrogen Phosphate

PropertyValueOperational Implication for Disposal
Molecular Weight 294.37 g/mol Heavy organic component; contributes to high biological oxygen demand (BOD) if released into water systems.
XLogP3 5.1Highly lipophilic; will partition into organic solvents and bioaccumulate if improperly discharged.
Topological Polar Surface Area 66.8 ŲAmphiphilic nature causes foaming in aqueous waste streams, complicating liquid waste consolidation.
pH (in solution) AcidicRequires neutralization prior to consolidation to prevent acid-catalyzed reactions in mixed waste carboys.

Data sourced from 1[1].

Because of its high LogP and surfactant properties, tetradecyl dihydrogen phosphate cannot be disposed of via standard sanitary sewer systems. The EPA strictly prohibits the drain disposal of waste materials that2[2], as lipophilic surfactants can disrupt microbial degradation processes in these facilities.

Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), waste containing tetradecyl dihydrogen phosphate must be evaluated for characteristic hazards. While the pure solid may not trigger a specific listed waste code, its solutions often exhibit the3[3] (EPA Waste Code D002) if the pH drops below 2.0.

Furthermore, research institutions should manage this chemical under4[4], which mandate that hazardous waste determinations be made by trained professionals and that waste be removed from the laboratory within a strict 12-month timeframe.

Step-by-Step Disposal Methodology

The following protocol outlines the safe segregation, pre-treatment, and disposal of tetradecyl dihydrogen phosphate waste generated during formulation or synthesis.

Phase 1: Point-of-Generation Segregation
  • Assess the Matrix: Determine if the tetradecyl dihydrogen phosphate is in a pure solid form, an aqueous suspension, or dissolved in an organic solvent (e.g., chloroform or methanol used in lipid nanoparticle preparation).

    • Causality: Organic and aqueous waste streams must be segregated to prevent exothermic phase separations and to comply with commercial incineration pricing structures.

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) containers.

    • Causality: Avoid metal containers. The acidic phosphate headgroup can corrode metals over time, leading to hazardous leaks in the accumulation area.

Phase 2: Pre-Treatment (For Aqueous Suspensions)
  • Measure pH: Use pH indicator strips to test the aqueous waste containing the phosphate ester.

  • Neutralize: If the pH is acidic (below 5.0), slowly add a dilute alkaline solution (e.g., 1M NaOH) while stirring continuously. Bring the pH to a neutral range (6.0 - 8.0).

    • Causality: Neutralizing the waste prevents adverse reactions when the solution is added to a centralized aqueous waste carboy, which may inadvertently contain incompatible chemicals (like cyanides or sulfides) that release toxic gases under acidic conditions.

Phase 3: Packaging, Labeling, and Storage
  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste to the container. The label must explicitly state "Hazardous Waste" and list the constituents (e.g., "Aqueous Waste: Tetradecyl dihydrogen phosphate, neutralized").

  • Secondary Containment: Place the primary HDPE container inside a secondary containment tray to capture any accidental spills.

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring the volume does not exceed 55 gallons.

Phase 4: Final Destruction
  • Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a central accumulation area.

  • Incineration: The ultimate disposal method for alkyl phosphates is high-temperature commercial incineration equipped with scrubbers.

    • Causality: Incineration completely oxidizes the carbon chain to CO₂ and H₂O. The scrubbers are critical because the combustion of organophosphates generates phosphorus pentoxide (P₂O₅), which forms corrosive phosphoric acid upon contact with moisture. Scrubbers neutralize this exhaust, preventing environmental acid rain.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Tetradecyl Dihydrogen Phosphate Assess Assess Waste Matrix Start->Assess Solid Pure Solid Waste (Contaminated PPE/Vials) Assess->Solid Solid Aqueous Aqueous Mixture (Liposomes/Emulsions) Assess->Aqueous Aqueous Organic Organic Solvent Mixture (e.g., Chloroform/Methanol) Assess->Organic Solvent CollectSolid Collect in Solid Hazardous Waste Bin Solid->CollectSolid Neutralize Neutralize to pH 6-8 (1M NaOH) Aqueous->Neutralize CollectOrg Collect in Flammable-Rated HDPE (Organic Waste) Organic->CollectOrg CollectAq Collect in HDPE Carboy (Aqueous Waste) Neutralize->CollectAq Label Apply EPA RCRA Hazardous Waste Label CollectSolid->Label CollectAq->Label CollectOrg->Label Incineration High-Temperature Incineration (with P2O5 Scrubbers) Label->Incineration EHS Transfer

Workflow for the safe segregation and disposal of tetradecyl dihydrogen phosphate waste.

References

  • Title: Myristyl Phosphate | C14H31O4P Source: PubChem - NIH URL: [Link]

  • Title: School Chemistry Labs - Waste & Debris Fact Sheets Source: US EPA URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Hazardous Waste Listings Source: US EPA URL: [Link]

Sources

Handling

Essential Protective Measures for Handling Tetradecyl Dihydrogen Phosphate: A Procedural Guide

For laboratory professionals engaged in cutting-edge research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Tetradecyl dihydrogen ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in cutting-edge research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Tetradecyl dihydrogen phosphate, with a focus on personal protective equipment (PPE). By understanding the principles behind these safety protocols, you can foster a secure and productive research environment.

Tetradecyl dihydrogen phosphate, as a phosphate ester, is anticipated to exhibit corrosive properties. Therefore, all handling procedures should be aligned with protocols for managing corrosive substances to mitigate risks of chemical burns and other injuries.[1]

Core Principles of Chemical Safety

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing exposure to corrosive chemicals.[4][5] The following table outlines the minimum required PPE for handling Tetradecyl dihydrogen phosphate.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[1] A face shield worn over goggles offers an additional layer of protection for the entire face.[1]
Hands Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber)Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling, more robust gloves such as neoprene or butyl rubber should be used.[1][4] Always inspect gloves for any signs of degradation or punctures before use.
Body Chemical-Resistant Apron or Lab CoatAn acid-resistant apron or a long-sleeved lab coat provides a barrier against spills and splashes, protecting the skin and personal clothing.[1][4]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.
A. Respiratory Protection: When is it Necessary?

While not always required for handling solutions in a well-ventilated area, respiratory protection may become necessary if there is a risk of generating aerosols or dusts.[4]

  • Engineering Controls as the Primary Measure: A properly functioning chemical fume hood is the primary method for controlling inhalation exposure to corrosive vapors and gases.[1]

  • Respirator Use: In situations where engineering controls are insufficient or during emergency spill response, a NIOSH-approved respirator may be required.[6] The specific type of respirator and cartridge will depend on the concentration of the airborne contaminant. A respiratory protection program compliant with OSHA 1910.134 must be in place whenever respirators are used.[6]

II. Procedural Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following diagram illustrates the key steps for safely handling Tetradecyl dihydrogen phosphate.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS for Corrosives prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace prep_spill Locate Spill Kit & Emergency Shower/Eyewash prep_workspace->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer Proceed to Handling handle_mix Add Acid to Water (if diluting) handle_transfer->handle_mix handle_transport Use Bottle Carrier for Transport handle_mix->handle_transport post_decon Decontaminate Work Area handle_transport->post_decon Complete Handling post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of Corrosive Chemicals.

III. Disposal Plan: A Critical Final Step

Proper disposal of chemical waste and contaminated PPE is essential to protect both personnel and the environment.

A. Chemical Waste Disposal
  • Never Pour Down the Drain Unless Approved: Many phosphate compounds can be disposed of down the drain with copious amounts of water, but this must be verified with local institutional guidelines and regulations.[7][8] Without explicit approval, all waste containing Tetradecyl dihydrogen phosphate should be collected as hazardous waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with corrosive materials.

  • Disposal Procedures: Follow your institution's hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

B. PPE Disposal
  • Contaminated Gloves: Remove and dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Other Contaminated PPE: Any grossly contaminated lab coats, aprons, or other PPE should be decontaminated if possible or disposed of as hazardous waste according to institutional protocols.

IV. Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: For small splashes, immediately remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] For larger exposures, proceed to an emergency shower and flush for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention in all cases of significant skin contact.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[1] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Spill Response: For small spills, neutralize the corrosive material with an appropriate agent (e.g., sodium bicarbonate for acids) and absorb it with an inert material. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety measures and procedural guidelines into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

V. References

  • CEDengineering.com. (n.d.). A Guide to Working with Corrosive Substances. Retrieved from [Link]

  • DAP. (2025, March 19). US/GHS MSDS Project. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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